Oxilofrine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-3-5-9(12)6-4-8;/h3-7,10-13H,1-2H3;1H/t7-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBZSKCTKKUQSY-YUWZRIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90273983 | |
| Record name | 4-Hydroxyephedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90273983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942-51-8, 7437-54-9 | |
| Record name | Oxilofrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyephedrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90273983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R*,R*)-(±)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXILOFRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O9694M5EO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Oxilofrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxilofrine hydrochloride, a synthetic sympathomimetic amine structurally related to ephedrine, exerts its physiological effects through a multi-faceted mechanism of action primarily involving the adrenergic system. This technical guide provides a comprehensive overview of the molecular interactions and signaling pathways modulated by oxilofrine. The document details its direct agonist activity at specific adrenergic receptor subtypes, its role as a norepinephrine-releasing agent, and its putative interaction with sigma-1 receptors. Quantitative data on receptor activation is presented, alongside detailed experimental methodologies for key assays. Signaling pathways are elucidated with diagrams to provide a clear understanding of the downstream cellular responses. This guide is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development.
Core Mechanism of Action: A Dual-Acting Sympathomimetic
This compound's primary mechanism of action is centered on its interaction with the adrenergic system, where it functions as both a direct-acting agonist at specific adrenergic receptors and as an indirect-acting sympathomimetic by promoting the release of norepinephrine (B1679862).[1]
Direct Adrenergic Receptor Agonism
Oxilofrine has been demonstrated to directly activate α1- and β1-adrenergic receptors.[1] Functional studies have quantified its activity at several human adrenergic receptor subtypes, revealing a profile of a selective agonist.
Indirect Sympathomimetic Action: Norepinephrine Release
In addition to direct receptor activation, oxilofrine acts as a norepinephrine-releasing agent.[1][2] This action is characteristic of many sympathomimetic amines and contributes significantly to its overall physiological effects. By increasing the concentration of norepinephrine in the synaptic cleft, oxilofrine indirectly activates all adrenergic receptors, broadening its spectrum of activity.
The mechanism of norepinephrine release involves the uptake of oxilofrine into presynaptic nerve terminals by the norepinephrine transporter (NET).[3] Once inside the neuron, oxilofrine is thought to be transported into synaptic vesicles, leading to the displacement and subsequent release of norepinephrine into the synapse.[2]
Postulated Sigma-1 Receptor Interaction
It has been postulated that oxilofrine may also act as a sigma-1 receptor agonist.[1] This hypothesis is based on structural similarities to other known sigma-1 receptor ligands. However, quantitative binding or functional data to definitively confirm this interaction and its physiological relevance are not yet available.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the functional activity of oxilofrine at human adrenergic receptors.
| Receptor Subtype | Ligand | Assay Type | EC50 (µM) | Emax (%) | Species | Source |
| α1A-Adrenergic | Oxilofrine | Functional | 44 | 16 | Human | (Venhuis et al., 2021) |
| α1B-Adrenergic | Oxilofrine | Functional | - | - | Human | (Venhuis et al., 2021) |
| α1D-Adrenergic | Oxilofrine | Functional | - | - | Human | (Venhuis et al., 2021) |
| β1-Adrenergic | Oxilofrine | Functional | 25 | 75 | Human | (Venhuis et al., 2021) |
EC50: Half maximal effective concentration. Emax: Maximum effect relative to a reference full agonist. Note: Data for α1B and α1D receptors were not explicitly provided in the available abstract.
Signaling Pathways
The activation of α1- and β1-adrenergic receptors by oxilofrine initiates distinct downstream signaling cascades.
α1-Adrenergic Receptor Signaling Pathway
α1-Adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[4][5][6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
The subsequent increase in intracellular calcium and activation of PKC lead to various physiological responses, including smooth muscle contraction.
References
- 1. Oxilofrine - Wikipedia [en.wikipedia.org]
- 2. [Presynaptic adrenergic mechanisms of action of oxilofrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Sympathomimetic Agent Oxilofrine Hydrochloride: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxilofrine hydrochloride, also known as methylsynephrine or 4-hydroxyephedrine, is a sympathomimetic agent developed in the 1930s for its cardiac stimulant and antihypotensive properties.[1][2] While its use in approved pharmaceuticals has largely ceased, its presence as an undeclared or mislabeled ingredient in dietary and sports supplements has drawn significant regulatory and scientific attention.[1][3][4] This technical guide provides a comprehensive analysis of the pharmacokinetics and pharmacodynamics of oxilofrine, summarizing available quantitative data, detailing experimental protocols from key studies, and visualizing its mechanisms of action through signaling pathway diagrams. This document is intended to serve as a core resource for researchers, toxicologists, and professionals in the field of drug development and analysis.
Pharmacodynamics: Mechanism of Action and Physiological Effects
Oxilofrine's physiological effects are rooted in its interaction with the adrenergic system. It functions as an indirectly acting sympathomimetic agent and a direct agonist at specific adrenergic receptors.[1]
Primary Mechanism: Indirect Sympathomimetic Action
The principal mechanism of oxilofrine is its action as a norepinephrine-releasing agent.[1] It is taken up into presynaptic nerve terminals where it promotes the release of norepinephrine (B1679862) from storage vesicles into the synaptic cleft.[5] This increase in synaptic norepinephrine concentration leads to the activation of postsynaptic adrenergic receptors, mediating the downstream physiological response.[1][5]
References
- 1. Oxilofrine - Wikipedia [en.wikipedia.org]
- 2. supplysidesj.com [supplysidesj.com]
- 3. Pharmaceutical doses of the banned stimulant oxilofrine found in dietary supplements sold in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmaceutical doses of the banned stimulant oxilofrine found in dietary supplements sold in the USA. | Semantic Scholar [semanticscholar.org]
- 5. [Presynaptic adrenergic mechanisms of action of oxilofrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Oxilofrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for oxilofrine hydrochloride, a sympathomimetic amine. The information presented is collated from scientific literature and patent filings, offering a comprehensive resource for researchers in medicinal chemistry and drug development. This document details the core synthetic routes, including experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
Oxilofrine, also known as methylsynephrine, 4-hydroxyephedrine, or p-hydroxyephedrine, is a synthetic sympathomimetic agent.[1][2][3] Its hydrochloride salt is the common pharmaceutical form.[2] The primary synthesis of this compound is a multi-step process commencing from readily available starting materials. This guide will focus on the most prominently documented pathway, which originates from phenol (B47542), and will also touch upon an alternative route involving the modification of ephedrine (B3423809).
Primary Synthesis Pathway: From Phenol to this compound
A widely reported and scalable synthesis of oxilofrine initiates with phenol and proceeds through several key intermediates.[4] This pathway involves an initial acylation, followed by a Fries rearrangement, bromination, amination, and finally, a reduction to yield the oxilofrine free base, which is then converted to its hydrochloride salt.
Overall Synthesis Scheme
The synthesis can be summarized in the following steps:
-
Esterification: Phenol is reacted with propionyl chloride to form phenyl propionate (B1217596).
-
Fries Rearrangement: Phenyl propionate undergoes a Fries rearrangement to yield p-hydroxypropiophenone.
-
α-Bromination: The α-carbon of the propiophenone (B1677668) is brominated to produce 2-bromo-1-(4-hydroxyphenyl)propan-1-one (B1280192).
-
Amination: The bromo-intermediate is reacted with methylamine (B109427) to give 2-(methylamino)-1-(4-hydroxyphenyl)propan-1-one.
-
Reduction: The ketone is reduced to a secondary alcohol, yielding oxilofrine.
-
Salt Formation: Oxilofrine free base is treated with hydrochloric acid to form this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in Table 1.
Step 1 & 2: Synthesis of p-Hydroxypropiophenone via Phenyl Propionate
A common approach involves the esterification of phenol with propionyl chloride, followed by a Fries rearrangement of the resulting phenyl propionate.[4]
-
Experimental Protocol (Adapted from CN104370727A):
-
Esterification: To a solution of phenol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane), a weak base (e.g., sodium bicarbonate, 0.1-0.3 eq) is added. Propionyl chloride (1.2-2.0 eq) is then added dropwise under reflux conditions. The reaction is typically heated for 4-6 hours. After completion, the reaction mixture is poured into ice water, and the pH is adjusted to 6-8 with an alkaline solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield phenyl propionate.
-
Fries Rearrangement: The obtained phenyl propionate (1.0 eq) is added to methanesulfonic acid (2-8 eq) in a dry reaction vessel. The mixture is heated to 30-90°C for 0.5-2 hours. The reaction solution is then poured into ice water, and the pH is adjusted to 6-7 with a weak base. The product is extracted with an organic solvent, and the combined organic phases are dried and concentrated to afford p-hydroxypropiophenone.
-
Step 3: α-Bromination of p-Hydroxypropiophenone
The synthesis of 2-bromo-1-(4-hydroxyphenyl)propan-1-one is a key step.[5]
-
Experimental Protocol (Adapted from CN104876827A): p-Hydroxypropiophenone (1.0 eq) is dissolved in a suitable solvent (e.g., benzene, dichloromethane, or chloroform).[3] Bromine water is slowly added at room temperature.[3] The reaction mixture can be cooled to 0-5°C as the reaction progresses.[3] The evolved hydrogen bromide gas is neutralized with an alkaline solution.[3] The reaction is stirred for 30-60 minutes.[3] The organic layer is washed with water, dried, and concentrated to yield 2-bromo-1-(4-hydroxyphenyl)propan-1-one.[3]
Step 4: Amination with Methylamine
-
Experimental Protocol (Adapted from CN104876827A): 2-Bromo-1-(4-hydroxyphenyl)propan-1-one (1.0 eq) is dissolved in an appropriate solvent (e.g., tert-butanol).[4] The solution is cooled to -5 to 0°C.[4] A 15% aqueous solution of methylamine is slowly added.[4] The reaction is maintained at this temperature for 2-4 hours.[4] After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid can be purified by crystallization from methanol (B129727) and water to yield 2-(methylamino)-1-(4-hydroxyphenyl)propan-1-one.[4]
Step 5: Reduction to Oxilofrine
The final step in the formation of the free base is the reduction of the ketone.
-
Experimental Protocol (Adapted from CN104876827A): 2-(Methylamino)-1-(4-hydroxyphenyl)propan-1-one (1.0 eq) is dissolved in ethanol (B145695) and cooled to -5 to 0°C.[4] Potassium borohydride (B1222165) (KBH₄) is slowly added with stirring.[4] The reaction is maintained at this temperature for 1-3 hours until gas evolution ceases.[4] Activated carbon can be added, and the mixture refluxed for 30 minutes for decolorization.[4] After hot filtration, the ethanol is removed under reduced pressure. The product, oxilofrine, crystallizes upon cooling and can be collected by filtration.[4]
Step 6: Formation of this compound
-
Experimental Protocol (General Procedure): The oxilofrine free base is dissolved in a suitable solvent, such as methanol or ethanol.[3] Concentrated hydrochloric acid is added dropwise until precipitation is complete.[3] The resulting solid, this compound, is collected by filtration, washed with a small amount of cold solvent, and dried.[3] Recrystallization from a suitable solvent system (e.g., deionized water and ethanol) can be performed for further purification.[3]
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Reference |
| 1 & 2 | Phenol | Propionyl chloride, Methanesulfonic acid | p-Hydroxypropiophenone | 65.0 - 77.6 (for rearrangement) | [6] |
| 3 | p-Hydroxypropiophenone | Bromine | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | Not specified | [3] |
| 4 | 2-Bromo-1-(4-hydroxyphenyl)propan-1-one | Methylamine | 2-(Methylamino)-1-(4-hydroxyphenyl)propan-1-one | Not specified | [4] |
| 5 | 2-(Methylamino)-1-(4-hydroxyphenyl)propan-1-one | Potassium Borohydride | Oxilofrine | High (implied) | [4] |
| 6 | Oxilofrine | Hydrochloric Acid | This compound | Near Quantitative | General |
Note: Yields can vary significantly based on reaction conditions and purification methods. The data presented is based on available literature and should be considered indicative.
Alternative Synthesis Pathway: Hydroxylation of Ephedrine
An alternative, though less detailed in the surveyed literature, route to oxilofrine involves the direct hydroxylation of ephedrine.[7] This method is attractive due to the structural similarity between ephedrine and oxilofrine (4-hydroxyephedrine).
Conclusion
This technical guide has outlined the primary synthetic pathways for this compound, with a detailed focus on the multi-step synthesis starting from phenol. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development. The visualization of the synthesis pathways offers a clear and concise overview of the chemical transformations involved. Further research into the optimization of each step and the exploration of more efficient and environmentally friendly synthetic routes is encouraged.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. CN104860831A - 4-hydroxy ephedrine hydrochloride synthesis method - Google Patents [patents.google.com]
- 4. Oxilofrine | C10H15NO2 | CID 688009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. CN101870660A - Preparation method of L-(-)-ephedrine chloride and d-(+)-pseudoephedrine hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of Oxilofrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxilofrine hydrochloride, also known as methylsynephrine hydrochloride, is a sympathomimetic agent that has been used for the treatment of hypotensive states.[1] Chemically, it is the hydrochloride salt of oxilofrine, a synthetic phenethylamine (B48288) derivative. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental protocols for its analysis. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical and Physical Properties
This compound is a white solid powder. A summary of its key chemical and physical properties is presented in the tables below.
Table 1: Chemical Identity of this compound
| Property | Value | Reference |
| Chemical Name | (R,S)-4-Hydroxy-alpha-(1-(methylamino)ethyl)benzyl alcohol hydrochloride | [2] |
| Synonyms | Methylsynephrine HCl, 4-Hydroxyephedrine HCl, Carnigen, Diben | [2] |
| Chemical Formula | C₁₀H₁₆ClNO₂ | [2] |
| Molecular Weight | 217.69 g/mol | [2] |
| CAS Number | 942-51-8 | [2] |
| Chemical Structure | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 207 °C (for free base) | [1] |
| Solubility | Soluble in DMSO. Partly miscible in water. | [1][2] |
| pKa | Not available in the searched literature. | |
| LogP (predicted) | -0.13 to 0.6 | [3] |
Mechanism of Action and Signaling Pathways
Oxilofrine exerts its pharmacological effects through a dual mechanism of action. It acts as an indirect sympathomimetic by promoting the release of norepinephrine (B1679862) from presynaptic nerve terminals.[3] The released norepinephrine then activates adrenergic receptors. Additionally, oxilofrine has been found to be a direct agonist of α₁ and β₁-adrenergic receptors.[2][3]
Adrenergic Receptor Signaling
The activation of α₁ and β₁-adrenergic receptors by oxilofrine (either directly or indirectly via norepinephrine) initiates distinct downstream signaling cascades.
-
α₁-Adrenergic Receptor (Gq-coupled) Signaling: The α₁-adrenergic receptor is a G-protein coupled receptor (GPCR) that couples to Gq protein. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway ultimately leads to smooth muscle contraction and vasoconstriction.
-
β₁-Adrenergic Receptor (Gs-coupled) Signaling: The β₁-adrenergic receptor is a GPCR that couples to Gs protein. Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins, leading to increased heart rate and myocardial contractility.
Pharmacokinetic and Pharmacodynamic Properties
Table 3: Pharmacokinetic Parameters of Oxilofrine
| Parameter | Value | Reference |
| Oral Bioavailability | Not available in the searched literature. | |
| Plasma Protein Binding | Not available in the searched literature. | |
| Metabolism | Major metabolite is a sulfoconjugate. | [4] |
| Elimination Half-life | Not available in the searched literature. | |
| Excretion | A significant portion is excreted in the urine. | [4] |
Pharmacodynamics
The primary pharmacodynamic effects of oxilofrine are on the cardiovascular system, consistent with its mechanism of action as a sympathomimetic agent. These effects include:
-
Increased blood pressure: Due to vasoconstriction mediated by α₁-adrenergic receptors.[2]
-
Increased heart rate (chronotropic effect): Mediated by β₁-adrenergic receptors.[2]
-
Increased myocardial contractility (inotropic effect): Mediated by β₁-adrenergic receptors.[2]
Experimental Protocols
This section outlines general methodologies for key experiments relevant to the characterization of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Methodology:
-
Preparation of Solutions: Prepare a standard solution of this compound in deionized water (e.g., 1 mM). Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Titration: Calibrate a pH meter with standard buffers. Place a known volume of the this compound solution in a beaker with a magnetic stirrer.
-
Titrate the solution with the standardized NaOH solution, adding small increments and recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point on the titration curve. The first derivative of the curve can be used to accurately locate the equivalence point.[5][6][7]
Stability-Indicating HPLC Method for Purity and Degradation Analysis
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of this compound and for identifying and quantifying its degradation products.
Methodology:
-
Forced Degradation Studies: Subject this compound to stress conditions such as acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic (e.g., UV light) stress.
-
Chromatographic System:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: UV detection at a wavelength where oxilofrine and its degradation products have significant absorbance.
-
-
Method Development and Validation: Develop a method that provides adequate separation of the parent drug from all degradation products. Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8][9]
-
Identification of Degradation Products: Use a mass spectrometer coupled to the HPLC (LC-MS) to identify the structures of the degradation products based on their mass-to-charge ratios and fragmentation patterns.[10]
In Vitro Plasma Protein Binding Assay
Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.
Methodology:
-
Preparation: Prepare a solution of this compound in a buffer (e.g., phosphate-buffered saline, pH 7.4). Obtain pooled human plasma.
-
Equilibrium Dialysis: Use a dialysis apparatus with two chambers separated by a semi-permeable membrane that allows the passage of small molecules like oxilofrine but not large proteins like albumin.
-
Place the plasma in one chamber and the this compound solution in the other chamber.
-
Incubate the apparatus at a physiological temperature (e.g., 37°C) with gentle shaking until equilibrium is reached.
-
Analysis: After incubation, measure the concentration of oxilofrine in both the plasma chamber (total concentration) and the buffer chamber (unbound concentration) using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculation: The percentage of protein binding can be calculated using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100.[11]
Conclusion
This technical guide has summarized the available information on the chemical and physical properties of this compound. While key identifiers and qualitative descriptions of its mechanism of action and physicochemical properties are documented, there is a notable lack of publicly available quantitative data for several important parameters, including aqueous solubility, pKa, receptor binding affinities, and comprehensive pharmacokinetic profiles. The provided experimental protocols offer a general framework for the determination of these properties. Further research is warranted to fill these knowledge gaps and provide a more complete understanding of this compound for its potential applications in research and drug development.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. protocols.io [protocols.io]
- 4. A uniform extracellular stimulus triggers distinct cAMP signals in different compartments of a simple cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. scispace.com [scispace.com]
- 10. Determination of the pKa values of beta-blockers by automated potentiometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Molecular structure and stereochemistry of oxilofrine hydrochloride
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Oxilofrine Hydrochloride
Introduction
Oxilofrine, also known as methylsynephrine or 4-hydroxyephedrine, is a synthetic sympathomimetic amine.[1] Classified as a substituted phenethylamine (B48288) and an amphetamine derivative, it functions as an indirectly acting sympathomimetic agent by prompting the release of norepinephrine.[1][2] This activity leads to the stimulation of both α- and β-adrenergic receptors, resulting in effects such as increased myocardial contractility.[2][3] Historically developed in the 1930s, it has been used as an antihypotensive agent and cough suppressant.[2] This guide provides a detailed examination of the molecular structure and complex stereochemistry of its hydrochloride salt, intended for researchers and drug development professionals.
Molecular Structure
Oxilofrine is the 4-hydroxylated analogue of ephedrine.[1][2] This structural modification, the addition of a hydroxyl group at the 4-position of the benzene (B151609) ring, renders the molecule more hydrophilic than ephedrine.[1] The hydrochloride salt is the common pharmaceutical form.
Chemical and Physical Properties
Key identifying and physical properties of oxilofrine and its hydrochloride salt are summarized below.
| Property | Oxilofrine (Free Base) | This compound |
| IUPAC Name | 4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol[4] | (R,S)-4-Hydroxy-alpha-(1-(methylamino)ethyl)benzyl alcohol hydrochloride[5] |
| Other Names | Methylsynephrine, 4-Hydroxyephedrine, p-Hydroxyephedrine[2][4] | Carnigen, Suprifen, 4-HMP[2][5] |
| CAS Number | 365-26-4[4] | 942-51-8[5][6] |
| Molecular Formula | C₁₀H₁₅NO₂[4] | C₁₀H₁₆ClNO₂[5] |
| Molar Mass | 181.235 g·mol⁻¹[2] | 217.69 g/mol [5][6] |
| Melting Point | 207 °C[4] | Not specified |
| Solubility | Partly miscible in water[4] | Not specified |
Structural Diagram
The 2D chemical structure of this compound highlights its key functional groups: a phenol (B47542) ring, a secondary alcohol, and a secondary amine.
Caption: 2D structure of this compound.
Stereochemistry
The biological activity of oxilofrine is critically dependent on its three-dimensional arrangement, as interactions with chiral biological targets like adrenergic receptors are stereospecific.[1]
Chiral Centers and Stereoisomers
Oxilofrine possesses two chiral centers, which gives rise to four possible stereoisomers.[1] These centers are located at the C1 (alpha carbon, bearing the hydroxyl group) and C2 (beta carbon, bearing the methylamino group) positions of the propyl side chain.[1] The four stereoisomers exist as two pairs of enantiomers with erythro and threo relative configurations.[1]
-
(1R,2S)- and (1S,2R)-isomers: This pair of enantiomers has the erythro configuration, where similar substituents on the chiral carbons are on the same side in a Fischer projection. The IUPAC name for the (1R,2S) isomer is 4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol.[4]
-
(1R,2R)- and (1S,2S)-isomers: This pair of enantiomers has the threo configuration, with similar substituents on opposite sides.
Commercially available oxilofrine is typically a racemic mixture, containing these isomers in equal proportions.[1][6][7]
Caption: Stereoisomeric relationships of oxilofrine.
Experimental Protocols for Structural and Stereochemical Analysis
Determining the precise molecular structure and absolute stereochemistry of a compound like this compound requires sophisticated analytical techniques.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[8] It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Methodology:
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of this compound.[8] This involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly or changing conditions (e.g., temperature, solvent polarity) to induce the formation of a single, well-ordered crystal, typically larger than 0.1 mm in all dimensions.[8]
-
Data Collection: The crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections (spots).[8] The angles and intensities of tens of thousands of these reflections are meticulously recorded by a detector.[8]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and symmetry (space group). Computational methods, such as direct methods or the Patterson function, are used to generate an initial electron density map of the crystal's repeating unit.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares algorithms, where the atomic positions and thermal parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[8] The final refined structure provides a detailed 3D picture of the molecule, confirming its connectivity and absolute stereochemistry.
Chiral Chromatography and Mass Spectrometry (e.g., UHPLC-QToF-MS)
Chromatographic methods are essential for separating stereoisomers and confirming the identity and quantity of a substance. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry like Quadrupole Time-of-Flight (QToF-MS) is a powerful tool for this purpose.[9][10] To separate the enantiomers and diastereomers, a chiral stationary phase (CSP) column would be required.
Methodology:
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, typically methanol, at a known concentration (e.g., 1.0 mg/mL).[9] Calibration standards are prepared by serial dilution to create a curve for quantification.[9]
-
Chromatographic Separation:
-
System: An Agilent Series 1290 UHPLC system or equivalent.[9]
-
Column: A chiral column (e.g., a polysaccharide-based CSP) is used to resolve the stereoisomers. For general identification, a standard reversed-phase column like a Zorbax SB-C8 (2.0x100 mm, 1.8 µm) can be used.[9]
-
Mobile Phase: A gradient of two solvents, such as water (A) and acetonitrile (B52724) (B), often with an additive like formic acid to improve ionization.
-
Flow Rate & Temperature: A typical flow rate is 0.20 mL/min with the column temperature maintained at 35°C.[9]
-
Injection Volume: A small volume, such as 2 µL, is injected.[9]
-
-
Mass Spectrometric Detection:
-
System: A QToF-MS equipped with an electrospray ionization (ESI) source.[9]
-
Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.[9]
-
MS Parameters: Key parameters are optimized, including drying gas temperature (250°C), nebulizer pressure (35 psig), and capillary voltage (3500V).[9]
-
Data Acquisition: Data is acquired in full scan mode over a mass range (e.g., m/z 100–1000).[9] The high-resolution capability of the QToF allows for the determination of the exact mass of the parent ion (e.g., extracted at 182.115 for oxilofrine) and its fragments, confirming the elemental composition.[9]
-
-
Data Analysis: The retention times of the separated stereoisomers are used for identification against a reference standard. The mass spectrum, showing the protonated molecule and characteristic fragment ions (like [M+H-H₂O]⁺), confirms the molecular identity.[9]
Caption: Workflow for stereoisomer analysis by UHPLC-MS.
References
- 1. This compound | 942-51-8 | Benchchem [benchchem.com]
- 2. Oxilofrine - Wikipedia [en.wikipedia.org]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Oxilofrine | C10H15NO2 | CID 688009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. truthinadvertising.org [truthinadvertising.org]
- 10. researchgate.net [researchgate.net]
In Vivo and In Vitro Metabolic Pathways of Oxilofrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxilofrine, a sympathomimetic amine, undergoes metabolic transformation through both Phase I and Phase II pathways. This technical guide provides a comprehensive overview of the current understanding of the in vivo and in vitro metabolism of oxilofrine hydrochloride. The primary in vivo metabolic route is identified as sulfation, a Phase II conjugation reaction, leading to the formation of a major urinary metabolite, p-hydroxyephedrine sulfoconjugate. While direct in vitro evidence for Phase I metabolism is limited, potential pathways such as N-demethylation, analogous to structurally similar compounds, are discussed. This guide details experimental protocols for studying oxilofrine metabolism and presents available quantitative data in a structured format. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate understanding.
Introduction
Oxilofrine, also known as methylsynephrine or p-hydroxyephedrine, is a sympathomimetic agent that has been used for the treatment of hypotension.[1] Its chemical structure, 4-[1-hydroxy-2-(methylamino)propyl]phenol, makes it a substrate for various metabolic enzymes. Understanding the metabolic fate of oxilofrine is crucial for defining its pharmacokinetic profile, assessing potential drug-drug interactions, and for analytical purposes in clinical and forensic toxicology. This document synthesizes the available scientific literature on the in vivo and in vitro metabolic pathways of this compound.
In Vivo Metabolic Pathways
The primary metabolic pathway for oxilofrine in humans is Phase II conjugation, specifically sulfation.
Phase II Metabolism: Sulfation
Following oral administration, oxilofrine is extensively metabolized through sulfation of its phenolic hydroxyl group. This reaction is catalyzed by sulfotransferase (SULT) enzymes. The resulting major metabolite is p-hydroxyephedrine sulfoconjugate, which is then excreted in the urine.[1] This sulfated metabolite is detectable in urine for a longer duration than the parent compound.[1]
Excretion of Unchanged Drug
A portion of the administered dose of oxilofrine is also excreted unchanged in the urine.[1]
Oxilofrine as a Metabolite
It is important to note that oxilofrine itself is a known metabolite of other drugs, including ephedrine (B3423809) and para-methoxymethamphetamine (PMMA). This is a critical consideration in analytical testing to determine the origin of urinary oxilofrine.
In Vitro Metabolic Pathways
Direct experimental data on the in vitro metabolism of oxilofrine is limited in the current scientific literature. However, based on its chemical structure and the known metabolism of similar compounds, potential Phase I pathways can be postulated.
Postulated Phase I Metabolism
-
N-Demethylation: The N-methyl group of oxilofrine could potentially be removed via N-demethylation, a common metabolic reaction for many xenobiotics. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6, which are known to metabolize structurally related compounds.
-
Oxidative Deamination: The primary amine of a potential N-demethylated metabolite or the secondary amine of oxilofrine could undergo oxidative deamination, catalyzed by monoamine oxidase (MAO) or CYP enzymes, leading to the formation of a ketone and subsequent acidic metabolites.
Further in vitro studies utilizing human liver microsomes, hepatocytes, and recombinant CYP enzymes are required to confirm these potential Phase I metabolic pathways and to identify the specific enzymes involved.
Quantitative Data
The following table summarizes the available quantitative data from an in vivo study involving the oral administration of this compound.
| Parameter | Value | Reference |
| In Vivo Study | ||
| Oral Dose | 32 mg of this compound | [1] |
| Biological Matrix | Urine | [1] |
| Detection Time of Unchanged Oxilofrine | 43 hours | [1] |
| Detection Time of p-OH-ephedrine sulfoconjugate | 67 hours | [1] |
Note: Detailed quantitative data on the percentage of the dose excreted as unchanged oxilofrine versus its sulfate (B86663) conjugate is not available in the cited literature.
Experimental Protocols
In Vivo Human Study Protocol
This protocol is based on a published study investigating the urinary excretion of oxilofrine and its metabolite.[1]
-
Subject Recruitment: Recruit healthy human volunteers.
-
Drug Administration: Administer a single oral dose of 32 mg of this compound.
-
Sample Collection: Collect all urine produced for a period of 3 days post-administration, followed by the collection of a single morning urine sample on the fourth day.
-
Sample Analysis: Analyze urine samples for the presence and concentration of unchanged oxilofrine and its conjugated metabolites using a validated analytical method such as LC-MS/MS.
In Vitro Human Liver Microsome Incubation Protocol (Hypothetical)
This protocol is a general procedure for assessing the in vitro metabolism of a compound using human liver microsomes and can be adapted for oxilofrine.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
-
Incubation Procedure:
-
Prepare an incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein concentration), and oxilofrine (e.g., 1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of oxilofrine and the formation of metabolites using a validated LC-MS/MS method.
-
-
Control Incubations:
-
Include control incubations without the NADPH regenerating system to assess non-CYP mediated metabolism.
-
Include control incubations without HLM to assess the chemical stability of oxilofrine.
-
CYP450 Reaction Phenotyping Protocol (Hypothetical)
To identify the specific CYP enzymes responsible for oxilofrine metabolism, incubations can be performed with a panel of recombinant human CYP enzymes or with HLM in the presence of specific CYP inhibitors.
-
Recombinant CYP Incubation: Incubate oxilofrine with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and measure the rate of metabolite formation.
-
Chemical Inhibition Study:
-
Pre-incubate HLM with a known selective inhibitor for each major CYP isoform (e.g., furafylline (B147604) for CYP1A2, sulfaphenazole (B1682705) for CYP2C9, ticlopidine (B1205844) for CYP2C19, quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4).
-
Initiate the metabolic reaction by adding oxilofrine and the NADPH regenerating system.
-
Measure the rate of metabolite formation and compare it to the rate in the absence of the inhibitor to determine the degree of inhibition.
-
Visualizations
Metabolic Pathways
Caption: Metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism using human liver microsomes.
Conclusion
The metabolism of this compound in vivo is primarily characterized by Phase II sulfation to form p-hydroxyephedrine sulfoconjugate, which is the major urinary metabolite. A portion of the drug is also excreted unchanged. While direct in vitro evidence is lacking, Phase I metabolic pathways such as N-demethylation are plausible based on the compound's structure and the metabolism of similar drugs. Further research is warranted to definitively identify the specific enzymes, particularly cytochrome P450 isoforms, that may be involved in the Phase I metabolism of oxilofrine and to provide a more complete quantitative picture of its metabolic fate. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical toxicology.
References
Toxicological Profile and Safety Assessment of Oxilofrine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known toxicological information and standard safety assessment protocols relevant to oxilofrine hydrochloride. It is intended for informational purposes for a scientific audience and does not constitute medical or regulatory advice. Oxilofrine is not an approved drug in the United States.[1]
Executive Summary
This compound is a sympathomimetic amine that has been used as a cardiac stimulant and antihypotensive agent.[1] Despite its historical use in some countries, it is not approved as a new drug by the U.S. Food and Drug Administration (FDA) and is listed as a prohibited substance by the World Anti-Doping Agency (WADA). A significant concern surrounding oxilofrine is its presence as an undeclared ingredient in dietary and sports supplements, which has been associated with adverse cardiovascular events.[2][3] This guide synthesizes the available pharmacological data, highlights the significant gaps in the formal toxicological profile of this compound, and details the standard experimental protocols that would be required for a comprehensive safety assessment of a compound in this class.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (1R,2S)-4-(1-hydroxy-2-(methylamino)propyl)phenol hydrochloride | [4] |
| Synonyms | p-Hydroxyephedrine HCl, Methylsynephrine HCl, 4-HMP HCl | [4] |
| CAS Number | 942-51-8 | [5] |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [5] |
| Molecular Weight | 217.69 g/mol | [5] |
| Chemical Structure | See Figure 1 |
Figure 1: Chemical Structure of this compound
Pharmacological Profile
Mechanism of Action
Oxilofrine is classified as an indirectly acting sympathomimetic amine.[1] Its primary mechanism of action involves increasing the synaptic concentration of norepinephrine (B1679862) (NE). It achieves this by promoting the release of norepinephrine from presynaptic nerve terminals.[1] The elevated levels of norepinephrine then activate both α- and β-adrenergic receptors, leading to a sympathomimetic response.[1] This includes positive inotropic effects on the heart (increased contractility) and vasoconstriction, resulting in an increase in blood pressure.[1][6]
Signaling Pathway
The signaling cascade initiated by an indirect sympathomimetic agent like oxilofrine is complex and involves multiple steps, from neurotransmitter release to receptor activation and downstream cellular responses.
Caption: Indirect Sympathomimetic Signaling Pathway
Toxicological Profile: Data Gaps and Inferences
A thorough review of publicly available scientific literature and regulatory databases reveals a significant lack of formal toxicological studies on this compound. The following sections detail the types of studies that are standard for a comprehensive safety assessment and highlight the absence of specific data for this compound.
Acute Toxicity
No dedicated acute toxicity studies determining the LD50 (median lethal dose) of this compound in rodents were found.
Repeated-Dose Toxicity
There is no available data from sub-chronic (e.g., 28-day or 90-day studies) or chronic toxicity studies for this compound. Such studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Genotoxicity
No studies assessing the mutagenic or clastogenic potential of this compound, such as the Ames test, in vitro chromosomal aberration assay, or in vivo micronucleus test, were identified.
Carcinogenicity
There is no information available from long-term carcinogenicity bioassays in rodents for this compound.
Reproductive and Developmental Toxicity
Data on the potential effects of this compound on fertility, embryofetal development, and pre- and postnatal development are not available.
Human Adverse Events
While formal toxicological studies are lacking, adverse events have been reported in connection with products containing oxilofrine, often as an undeclared ingredient. These include nausea, vomiting, tachycardia, chest pain, and cardiac arrest.[7]
Standard Experimental Protocols for Safety Assessment
The following sections describe the standard experimental protocols, based on international regulatory guidelines (e.g., OECD and ICH), that would be employed to conduct a thorough toxicological evaluation of a sympathomimetic amine like this compound.
Acute Oral Toxicity (OECD 423)
-
Principle: To determine the acute oral toxicity of a substance by administering a single high dose to a small number of animals and observing them for a defined period.
-
Test System: Typically, young adult female rats.
-
Procedure: A stepwise procedure is used, starting with a dose expected to be toxic. Based on the outcome (mortality or survival), subsequent groups of animals are dosed at lower or higher fixed dose levels.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality.
Repeated-Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)
-
Principle: To evaluate the potential adverse effects of a substance following repeated oral administration for 28 days.
-
Test System: Typically, rats of both sexes.
-
Procedure: The test substance is administered daily by gavage or in the diet to several groups of animals at three or more dose levels for 28 days. A control group receives the vehicle only.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical biochemistry, and urinalysis are conducted. At the end of the study, all animals undergo a full necropsy, and organs are weighed and examined histopathologically.
-
Endpoint: Identification of target organs of toxicity and determination of a No-Observed-Adverse-Effect Level (NOAEL).
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
-
Principle: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine and tryptophan, respectively.
-
Test System: Multiple strains of bacteria with different known mutations.
-
Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.
-
Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
-
Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation. Cells are harvested at a suitable time after treatment, and metaphase chromosomes are examined for structural aberrations.
-
Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
-
Principle: To detect damage to chromosomes or the mitotic apparatus in vivo by analyzing the formation of micronuclei in erythrocytes.
-
Test System: Typically, mice or rats.
-
Procedure: Animals are treated with the test substance, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate times after the last treatment, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.
-
Endpoint: A substance is considered genotoxic in vivo if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.
Reproductive and Developmental Toxicity Testing (ICH S5(R3))
-
Fertility and Early Embryonic Development Study (Segment I): Evaluates the effects on male and female reproductive performance and early embryonic development.
-
Embryo-Fetal Development Study (Segment II): Assesses the potential for teratogenicity (birth defects) and other developmental effects in the offspring.
-
Pre- and Postnatal Development Study (Segment III): Examines the effects of exposure during late gestation, parturition, and lactation on the offspring.
Carcinogenicity Studies (ICH S1B)
-
Principle: To assess the carcinogenic potential of a substance following long-term administration to animals.
-
Test System: Typically, rats and mice of both sexes.
-
Procedure: The substance is administered daily in the diet or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).
-
Observations: Animals are monitored for clinical signs and tumor development. A complete histopathological examination of all tissues is performed at the end of the study.
-
Endpoint: Determination of whether the substance increases the incidence of tumors compared to control animals.
Experimental Workflow for Preclinical Safety Assessment
The safety assessment of a new pharmaceutical candidate follows a structured, multi-stage process to identify potential hazards before human clinical trials.
Caption: Preclinical Safety Assessment Workflow
Conclusion
The toxicological profile of this compound is largely incomplete, with a notable absence of data from standard non-clinical safety studies. The primary safety concerns currently stem from its known pharmacological effects as a sympathomimetic agent and reports of adverse events in humans who have consumed products containing it, often unknowingly. For a comprehensive understanding of its safety, a full battery of toxicological studies, as outlined by international regulatory guidelines, would be necessary. This guide serves to underscore the existing data gaps and provide a framework for the systematic evaluation that would be required for any new sympathomimetic compound intended for pharmaceutical development.
References
The Historical Development and Original Therapeutic Application of Oxilofrine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxilofrine, also known as methylsynephrine or 4-hydroxyephedrine, is a sympathomimetic amine that was first developed in the 1930s. This technical guide provides an in-depth review of its historical development, original intended use, and the early scientific investigations that characterized its pharmacological profile. While initially introduced as a cardiac stimulant and antihypotensive agent, its clinical application has since diminished in many parts of the world. This document consolidates available historical data, including preclinical and clinical findings, to offer a comprehensive understanding of oxilofrine's origins. Quantitative data from early studies are presented in tabular format, and key experimental methodologies are detailed. Furthermore, the established signaling pathways of oxilofrine are visualized using Graphviz to illustrate its mechanism of action.
Historical Development
Oxilofrine was first synthesized in the 1930s in Europe, emerging during an era of significant research into sympathomimetic amines following the elucidation of the structures of adrenaline and ephedrine.[1][2] It is a substituted amphetamine and is structurally closely related to ephedrine, being its 4-hydroxylated analogue.[2] The development of oxilofrine was aimed at producing a compound with cardiovascular stimulant properties for therapeutic use.
The substance was marketed under various trade names, most notably Suprifen by Bayer and Carnigen by Hoechst AG, the latter being a combination product containing an adenosine-containing organ extract.[2] It was also formulated with normethadone as a cough suppressant under the trade name Ticarda.[2]
Original Synthesis
Original Therapeutic Use
The primary original therapeutic indications for oxilofrine were:
-
Hypotension: It was developed to treat various forms of low blood pressure, particularly orthostatic hypotension, where a person's blood pressure drops when they stand up.[3] Its pressor effects, mediated by its sympathomimetic action, made it a candidate for this condition.
-
Cardiac Stimulant: Oxilofrine was also intended for use as a cardiac stimulant due to its positive inotropic effects, meaning it increases the force of the heart's contractions.[2]
Over time, its use was also extended to being a component in cough suppressant formulations.[2]
Preclinical and Clinical Investigations
Early investigations into the pharmacology of oxilofrine were conducted in various animal models to elucidate its mechanism of action and therapeutic potential. While the original studies from the 1930s and 1940s are not extensively cited in modern literature, later studies provide insight into its preclinical profile.
Preclinical Studies
Studies in the 1970s on Carnigen, a formulation containing oxilofrine, in anesthetized dogs provided detailed hemodynamic data. These investigations confirmed its cardiovascular effects.
Table 1: Hemodynamic Effects of Carnigen (containing Oxilofrine) in Anesthetized Dogs
| Parameter | Dosage | Route | Effect |
| Blood Pressure | 1 and 3 mg/kg | Intraduodenal | Increase |
| Heart Rate | 1 and 3 mg/kg | Intraduodenal | Tachycardia (Increase) |
| Cardiac Output | 0.3, 1, and 3 mg/kg | Intraduodenal | Significant, dose-dependent increase |
| Stroke Volume | 0.3, 1, and 3 mg/kg | Intraduodenal | Significant, dose-dependent increase |
| Total Peripheral Resistance | 0.3, 1, and 3 mg/kg | Intraduodenal | Dose-dependent reduction |
| Myocardial Contractility (dp/dt) | 0.3, 1, and 3 mg/kg | Intraduodenal | Significant increase |
| Coronary Flow | 0.1 to 1 mg/kg | Intravenous | Dose-dependent increase |
Data sourced from studies on Carnigen in anesthetized dogs.[3][4]
A representative experimental protocol for evaluating the cardiovascular effects of oxilofrine in the 1970s is outlined below.
Early Clinical Use and Dosage
In clinical practice for hypotension, oxilofrine was administered orally. The typical pharmaceutical dosages ranged from 16 to 40 mg. A usual adult dose was 32 mg, while pediatric doses were in the range of 8 to 24 mg.
Mechanism of Action and Signaling Pathways
Oxilofrine is a sympathomimetic agent with a primary mechanism involving the release of norepinephrine (B1679862) from adrenergic nerve terminals, thus acting as an indirectly acting sympathomimetic.[2] It also has direct agonist activity at α- and β-adrenergic receptors.[2]
-
α-Adrenergic Receptor Agonism: Activation of α1-adrenergic receptors on vascular smooth muscle leads to vasoconstriction, which contributes to its pressor effect (increase in blood pressure).[2] This is also the likely mechanism for its use as a cough suppressant, by reducing mucus secretion in the airway through vasoconstriction.[2]
-
β-Adrenergic Receptor Agonism: Stimulation of β1-adrenergic receptors in the heart is responsible for its positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.
-
Sigma-1 Receptor Agonism (Postulated): Due to structural similarities with other sigma-1 receptor agonists like dextromethorphan (B48470) and methamphetamine, it has been postulated that oxilofrine may also act as a sigma-1 receptor agonist, although the clinical significance of this is not well-defined.[2]
Conclusion
Oxilofrine represents a classic example of a sympathomimetic drug developed in the mid-20th century for cardiovascular indications. Its historical development and original use for hypotension and as a cardiac stimulant are well-documented, although specific early experimental data can be challenging to procure. The preclinical studies, such as those conducted on canine models, provided a clear rationale for its therapeutic application by demonstrating its effects on blood pressure, heart rate, and cardiac contractility. Its mechanism of action, centered on norepinephrine release and adrenergic receptor agonism, is characteristic of its drug class. While its use in mainstream medicine has largely been superseded by more modern therapeutics, an understanding of its historical development and pharmacology provides valuable context for researchers in the field of cardiovascular drug discovery and development.
References
- 1. Suprofen, a new peripheral analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxilofrine - Wikipedia [en.wikipedia.org]
- 3. [The effect of a combination of 1-(4'-hydroxyphenyl)-2-methyl-aminopropanol-(1)-hydrochloride with a nucleotide containing heart muscle extract on the heart and circulatory system of the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular activity of Carnigen in normotone and in experimentally hypotone dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxilofrine Hydrochloride (CAS Number 942-51-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxilofrine hydrochloride, with the Chemical Abstracts Service (CAS) number 942-51-8, is the hydrochloride salt of oxilofrine. Oxilofrine, also known as methylsynephrine, p-hydroxyephedrine, and 4-hydroxy-α-[(1S)-1-(methylamino)ethyl]benzyl alcohol, is a synthetic sympathomimetic amine.[1] Structurally, it is a substituted phenethylamine (B48288) and an analog of ephedrine.[1] Historically developed as a cardiac stimulant and for the treatment of hypotensive states, it is not approved for use as a prescription drug or dietary supplement in the United States.[2] This technical guide provides an in-depth overview of the chemical properties, synthesis, mechanism of action, and analytical methodologies related to this compound, intended for a scientific audience.
Chemical and Physical Properties
This compound is a white crystalline powder that is soluble in water. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 942-51-8 | [3] |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [3] |
| Molecular Weight | 217.69 g/mol | [3] |
| IUPAC Name | 4-[1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride | |
| Synonyms | Methylsynephrine HCl, p-hydroxyephedrine HCl, 4-HMP HCl | [1] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water |
Synthesis
The synthesis of oxilofrine typically involves a multi-step chemical process. While various specific methodologies exist, a common synthetic route starts from readily available precursors. A general synthetic scheme is outlined below.
General Synthetic Pathway
A plausible synthesis route for oxilofrine involves the following key transformations:
-
Acylation: Friedel-Crafts acylation of a protected phenol (B47542) with a suitable acyl halide to introduce the propiophenone (B1677668) backbone.
-
Halogenation: α-Bromination of the ketone to introduce a leaving group.
-
Amination: Substitution of the bromine with methylamine (B109427) to form the aminoketone intermediate.
-
Reduction: Reduction of the ketone functionality to a hydroxyl group to yield oxilofrine.
-
Salt Formation: Treatment with hydrochloric acid to form the stable hydrochloride salt.
A more detailed, step-by-step synthesis is described in the following experimental protocol.
Experimental Protocol: Synthesis of Oxilofrine
The following protocol is a representative example of a potential synthetic route.
Step 1: Preparation of 2-bromo-1-(4-hydroxyphenyl)propan-1-one (B1280192)
-
To a solution of 4-hydroxypropiophenone in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of bromine dropwise at a controlled temperature (e.g., 0-5 °C) with stirring.
-
The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure to yield the crude α-bromoketone.
Step 2: Preparation of 1-(4-hydroxyphenyl)-2-(methylamino)propan-1-one
-
The crude 2-bromo-1-(4-hydroxyphenyl)propan-1-one is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
An excess of methylamine (as a solution in a suitable solvent or as a gas) is added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The solvent and excess methylamine are removed under reduced pressure.
Step 3: Preparation of Oxilofrine
-
The resulting aminoketone is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred until the reduction is complete.
-
The reaction is quenched by the addition of water or a dilute acid.
-
The product is extracted with an organic solvent and purified by crystallization or chromatography.
Step 4: Formation of this compound
-
The purified oxilofrine free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol).
-
A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.[4][5]
Mechanism of Action and Signaling Pathway
Oxilofrine is an indirectly acting sympathomimetic agent.[1] Its primary mechanism of action involves stimulating the release of norepinephrine (B1679862) from presynaptic nerve terminals. The released norepinephrine then acts on adrenergic receptors (both α and β) to elicit a physiological response. This leads to vasoconstriction, increased heart rate, and increased cardiac contractility.
Pharmacokinetics
The pharmacokinetic properties of oxilofrine have been studied in humans. Following oral administration, it is absorbed and reaches peak plasma concentrations relatively quickly. The metabolism of oxilofrine appears to be saturable, leading to a non-linear dose-response relationship.
Human Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of oxilofrine in healthy male volunteers after single oral doses.
| Dosage | Formulation | Cmax (ng/mL) (Median) | tmax (h) (Median) | AUC₀₋₂₄ (ng/mL·h) (Median) |
| 16 mg | Drops | 9.1 | 0.7 | 12.8 |
| 16 mg | Dragees | 11.4 | 1.7 | 17.7 |
| 32 mg | Dragees | 31.4 | 1.7 | 61.0 |
| 64 mg | Dragees | 122.9 | 1.7 | 268.2 |
| Data from a study in 12 healthy male volunteers.[3] |
The data suggests that as the dose increases, the maximum plasma concentration (Cmax) and the area under the curve (AUC) increase more than proportionally, indicating a saturable first-pass metabolism.[3] Approximately 50% of the administered dose is recovered in the urine.[3] The elimination half-life of oxilofrine is not explicitly stated in the readily available literature.
Hemodynamic Effects
As a sympathomimetic agent, oxilofrine exerts significant effects on the cardiovascular system. These effects are a direct consequence of its mechanism of action, leading to the stimulation of adrenergic receptors.
Observed Hemodynamic Changes in Humans
Clinical studies and pharmacological profiles indicate that oxilofrine administration leads to the following hemodynamic changes:
-
Increased Blood Pressure: Due to vasoconstriction mediated by α-adrenergic receptor stimulation.
-
Increased Heart Rate (Chronotropic Effect): Primarily through the stimulation of β₁-adrenergic receptors in the heart.
-
Increased Cardiac Contractility (Inotropic Effect): Also mediated by β₁-adrenergic receptor stimulation, leading to a more forceful contraction of the heart muscle.
-
Increased Cardiac Output: The combination of increased heart rate and contractility results in an overall increase in the volume of blood pumped by the heart per minute.
Specific quantitative data linking various doses of oxilofrine to precise changes in these hemodynamic parameters in human studies are not consistently available in the public domain.
Analytical Methodology
The detection and quantification of oxilofrine in biological matrices and other samples are crucial for research, clinical, and forensic purposes. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a widely used and highly sensitive method.
Experimental Protocol: Quantification of Oxilofrine in Plasma by HPLC-MS/MS
The following protocol provides a general framework for the analysis of oxilofrine in plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample, add an internal standard (e.g., a deuterated analog of oxilofrine).
-
Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of ether and dichloromethane).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at approximately 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40 °C).
-
Reconstitute the residue in a suitable mobile phase for injection.
2. HPLC Conditions
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).[6]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.[6]
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 35-40 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for oxilofrine and the internal standard are monitored. For oxilofrine, a common precursor ion is [M+H]⁺.
4. Method Validation The method should be validated according to established guidelines, assessing parameters such as:
-
Linearity: A calibration curve is constructed using standards of known concentrations.
-
Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. For oxilofrine in plasma, an LOQ of 0.1 ng/mL has been reported.[7]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte.
-
Stability: The stability of the analyte in plasma under various storage and processing conditions.
Analytical Workflow Diagram
Conclusion
This compound is a synthetic sympathomimetic agent with a clear mechanism of action involving the release of norepinephrine. Its chemical properties, synthesis, and analytical detection methods are well-documented in the scientific literature. While pharmacokinetic data is available, further research would be beneficial to fully characterize its hemodynamic effects at various dosages and to determine its binding affinities for adrenergic receptor subtypes. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in their work with this compound. It is important to reiterate that oxilofrine is not an approved drug in many jurisdictions and should be handled and researched in accordance with all applicable regulations.
References
- 1. CN104876827A - Synthetic method for methyl synephrine - Google Patents [patents.google.com]
- 2. Development and validation of a hydrophilic interaction liquid chromatography with tandem mass spectrometry method for the simultaneous detection and quantification of etilefrine and oxilofrine in equine blood plasma and urine. | Sigma-Aldrich [merckmillipore.com]
- 3. Dose linearity and relative bioavailability testing of oxilofrine, a sympathicomimetic drug, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103113378A - Synthesis method of oxymorphone hydrochloride - Google Patents [patents.google.com]
- 5. US9062062B1 - Synthesis of oxycodone hydrochloride - Google Patents [patents.google.com]
- 6. Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a hydrophilic interaction liquid chromatography with tandem mass spectrometry method for the simultaneous detection and quantification of etilefrine and oxilofrine in equine blood plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Fundamental Research on p-Hydroxyephedrine Hydrochloride: A Technical Guide
This guide provides an in-depth overview of the fundamental research concerning p-hydroxyephedrine hydrochloride, tailored for researchers, scientists, and drug development professionals. It covers the core aspects of its synthesis, pharmacology, pharmacokinetics, and analytical methodologies.
Chemical Synthesis
While the original synthesis by Stolz in 1932 is noted, a more recent and detailed method for preparing p-hydroxyephedrine hydrochloride is outlined in Chinese patent CN104860831A. This process begins with phenol (B47542) and proceeds through several intermediates. A key precursor, p-hydroxypropiophenone, can be synthesized as described in Chinese patent CN104370727A.
Proposed Synthesis Workflow
Below is a workflow illustrating the synthesis of p-hydroxyephedrine hydrochloride based on the methodologies described in the aforementioned patents.
Experimental Protocol: Synthesis of p-Hydroxypropiophenone (Adapted from CN104370727A)
-
Synthesis of Propionylphenol: Phenol and an organic solvent (e.g., dichloromethane) are added to a reactor, followed by a weak base (e.g., sodium bicarbonate). Propionyl chloride is added under heating and reflux for 4-6 hours. After completion, the reaction mixture is poured into ice water, and the pH is adjusted to 6-8 with an alkaline solution. The product is extracted with an organic solvent, dried, and the solvent is evaporated to yield propionylphenol.
-
Fries Rearrangement to p-Hydroxypropiophenone: The obtained propionylphenol is added to methanesulfonic acid in a dry reaction vessel. The mixture is heated to 30-90°C for 0.5-2 hours. The reaction solution is then poured into ice water, and the pH is adjusted to 6-7 with a weak base. The product is extracted with an organic solvent, dried, and the solvent is evaporated to yield p-hydroxypropiophenone.
Experimental Protocol: Synthesis of p-Hydroxyephedrine Hydrochloride (Adapted from CN104860831A)
-
Silylation and Bromination: p-Hydroxypropiophenone is first protected, for instance, by silylation, to yield a trimethylsiloxy intermediate. This is followed by bromination to produce the 2-bromo intermediate.
-
Reduction: The bromo-intermediate is then reduced using a reducing agent such as sodium borohydride (B1222165) (NaBH4) or potassium borohydride (KBH4) to form the corresponding alcohol.
-
Amination: The resulting compound undergoes a reaction with methylamine (B109427) to introduce the methylamino group, yielding the protected p-hydroxyephedrine.
-
Deprotection and Salt Formation: The protecting group (e.g., trimethylsilyl) is removed, and the resulting p-hydroxyephedrine free base is treated with hydrochloric acid to form the hydrochloride salt. The final product is then purified, for example, by recrystallization.
Pharmacology and Mechanism of Action
P-hydroxyephedrine is a sympathomimetic amine that primarily acts as a "false neurotransmitter"[1]. Unlike direct-acting sympathomimetics, it is not a potent agonist at adrenergic receptors[2]. Instead, its mechanism involves being taken up by adrenergic neurons, displacing norepinephrine (B1679862) from storage vesicles, and being released in its place upon nerve stimulation. This leads to a diminished adrenergic response and a subsequent lowering of blood pressure[1]. It is also recognized as an active metabolite of amphetamine in humans[3]. In some pharmaceutical preparations, it is used for its cough suppressant properties, acting on the brain[4][5].
Adrenergic Signaling Pathway and the "False Neurotransmitter" Effect
The following diagram illustrates the mechanism of action of p-hydroxyephedrine as a false neurotransmitter within the adrenergic synapse.
Pharmacokinetics
A study in hypertensive patients provides some insight into the pharmacokinetics of p-hydroxyephedrine. The urinary excretion was found to be biexponential, with two distinct half-lives, suggesting a two-compartment model for its elimination[1].
Table 1: Pharmacokinetic Parameters of p-Hydroxyephedrine in Hypertensive Patients
| Parameter | Value | Reference |
| Urinary Excretion | Biexponential | [1] |
| First Phase Half-life (t½) | 13 hours | [1] |
| Second Phase Half-life (t½) | 55 hours | [1] |
For comparative purposes, the pharmacokinetic parameters of the structurally related compound, ephedrine (B3423809), are presented below. It is important to note that these values may not be directly extrapolated to p-hydroxyephedrine.
Table 2: Pharmacokinetic Parameters of Ephedrine (for comparison)
| Parameter | Value | Reference |
| Half-life (t½) | ~6.1 hours | Mechanistic pharmacokinetic modelling of ephedrine, norephedrine (B3415761) and caffeine (B1668208) in healthy subjects |
| Renal Clearance (CLR) | 0.34 L/min | Mechanistic pharmacokinetic modelling of ephedrine, norephedrine and caffeine in healthy subjects |
| Volume of Distribution (Vd) | 181 L | Mechanistic pharmacokinetic modelling of ephedrine, norephedrine and caffeine in healthy subjects |
Analytical Methods
While a specific, validated analytical method for p-hydroxyephedrine hydrochloride was not found in the reviewed literature, numerous methods for the closely related and structurally similar compounds, ephedrine and pseudoephedrine, have been published. These methods, typically employing High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), can be readily adapted for the quantification of p-hydroxyephedrine in pharmaceutical formulations and biological matrices.
Proposed Analytical Workflow (UPLC-MS/MS)
The following diagram outlines a typical workflow for the quantitative analysis of p-hydroxyephedrine in a biological sample, such as plasma.
Experimental Protocol: Hypothetical HPLC Method for p-Hydroxyephedrine Hydrochloride
This protocol is adapted from established methods for ephedrine and pseudoephedrine analysis.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM potassium phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength around 210 nm.
-
Sample Preparation:
-
For Pharmaceutical Formulations: The formulation is dissolved in a suitable solvent (e.g., water or mobile phase), filtered, and diluted to an appropriate concentration.
-
For Biological Matrices (e.g., Plasma): A protein precipitation step (e.g., with acetonitrile (B52724) or methanol) or a liquid-liquid extraction is performed. The supernatant or organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.
-
-
Quantification: A calibration curve is generated using standard solutions of p-hydroxyephedrine hydrochloride of known concentrations.
Quantitative Data
Currently, there is a lack of published data on the specific binding affinities (IC50 or Ki values) of p-hydroxyephedrine at various adrenergic receptor subtypes. However, a study in hypertensive patients provides quantitative data on its effects on the urinary excretion of catecholamines and their metabolites.
Table 3: Effect of p-Hydroxyephedrine (600 mg daily) on 24-hour Urinary Excretion of Catecholamines and Metabolites
| Analyte | Change from Placebo | Reference |
| Vanillylmandelic Acid (VMA) | -42% | [1] |
| Norepinephrine (NE) | -42% | [1] |
| Normetanephrine (NM) | +400% | [1] |
| Dopamine | -40% | [1] |
| Sum of VMA, NE, and NM | -23% | [1] |
For context, the following table provides a summary of the receptor binding affinities for a selection of other sympathomimetic amines at different adrenergic receptors.
Table 4: Adrenergic Receptor Binding Affinities of Selected Sympathomimetic Amines (for comparison)
| Compound | Receptor | Binding Affinity (Ki or IC50) | Reference |
| Salbutamol | β2 | IC50: 8.93 µM | Adrenergic Receptor Inhibitor Review - Selleck Chemicals |
| Terbutaline | β2 | IC50: 53 nM | Adrenergic Receptor Inhibitor Review - Selleck Chemicals |
| Phenylephrine | α1 | Selective agonist | Adrenergic Receptor Inhibitor Review - Selleck Chemicals |
| Zenidolol (ICI-118551) | β2 | Ki: 0.7 nM | Adrenergic Receptor Inhibitor Review - Selleck Chemicals |
| Zenidolol (ICI-118551) | β1 | Ki: 49.5 nM | Adrenergic Receptor Inhibitor Review - Selleck Chemicals |
| Zenidolol (ICI-118551) | β3 | Ki: 611 nM | Adrenergic Receptor Inhibitor Review - Selleck Chemicals |
| Indacaterol | β1 | pKi: 7.36 | Adrenergic Receptor Inhibitor Review - Selleck Chemicals |
| Indacaterol | β2 | pKi: 5.48 | Adrenergic Receptor Inhibitor Review - Selleck Chemicals |
Note: The absence of data for p-hydroxyephedrine in this table highlights a current knowledge gap.
Conclusion
P-hydroxyephedrine hydrochloride is a sympathomimetic amine with a well-characterized "false neurotransmitter" mechanism of action. While its clinical use in some formulations is established, fundamental research into its specific receptor binding affinities and detailed pharmacokinetics is limited. The synthesis of this compound is achievable through established chemical routes. The analytical methodologies for closely related compounds provide a strong foundation for the development of specific and validated assays for p-hydroxyephedrine. Further research is warranted to fully elucidate its pharmacological profile and to establish a comprehensive set of quantitative data for this compound.
References
- 1. Effects of a false neurotransmitter, p-hydroxynorephedrine, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood pressure and heart rate response evoked by p-hydroxyamphetamine and by p-hydroxynorephedrine II. A quantitative assessment of the role of amphetamine metabolites in acute responses evoked by d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Hydroxynorephedrine - Wikipedia [en.wikipedia.org]
- 4. A comparison of the effects of amphetamine and its metabolites, p-hydroxyamphetamine and p-hydroxynorephedrine, on uptake, release and catabolism of 3H-norepinephrine in cerebral cortex of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]
In Vitro Pharmacological Profile of Methylsynephrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylsynephrine, also known as oxilofrine or p-hydroxyephedrine, is a synthetic sympathomimetic amine. While it has been identified in some dietary supplements, leading to its ban by various sports organizations, a comprehensive public repository of its in vitro pharmacological data is notably scarce. This technical guide synthesizes the available information on the in vitro pharmacological effects of methylsynephrine, focusing on its interactions with adrenergic receptors and its impact on downstream signaling pathways. Due to the limited availability of specific quantitative data, this document also outlines standardized experimental protocols for key assays to facilitate further research and characterization of this compound.
Introduction
Methylsynephrine is structurally related to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), as well as other sympathomimetic amines such as ephedrine (B3423809) and synephrine.[1] Its pharmacological activity is primarily attributed to its interaction with the adrenergic system. The prevailing understanding is that methylsynephrine functions as an indirectly acting sympathomimetic agent by promoting the release of norepinephrine from sympathetic nerve terminals.[1][2] Additionally, some evidence suggests it possesses direct agonist activity at α1-adrenergic receptors.[1] This dual mechanism of action contributes to its overall stimulant effects, including increased heart rate and blood pressure.[3] A derivative, R-(-)-beta-O-methylsynephrine, has been investigated for its anti-angiogenic properties, which appear to be mediated through a mechanism independent of adrenergic receptors.
This guide aims to provide a detailed overview of the in vitro pharmacology of methylsynephrine, present available quantitative data, and offer standardized protocols for further investigation.
Adrenergic Receptor Interactions
The primary molecular targets of methylsynephrine are adrenergic receptors, which are classified into two main types, α and β, with several subtypes each.
Receptor Binding Affinity
Table 1: Adrenergic Receptor Binding Affinities (Ki) of Methylsynephrine
| Receptor Subtype | Ki (nM) | Test System | Radioligand | Reference |
| α1-Adrenergic | ||||
| α1A | Not Available | - | - | - |
| α1B | Not Available | - | - | - |
| α1D | Not Available | - | - | - |
| α2-Adrenergic | ||||
| α2A | Not Available | - | - | - |
| α2B | Not Available | - | - | - |
| α2C | Not Available | - | - | - |
| β-Adrenergic | ||||
| β1 | Not Available | - | - | - |
| β2 | Not Available | - | - | - |
| β3 | Not Available | - | - | - |
Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. This is often quantified by the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. As with binding affinities, specific EC50 or IC50 values for methylsynephrine's direct action on adrenergic receptor subtypes are not well-documented. It is qualitatively described as an α1-adrenergic receptor agonist.[1]
Table 2: Functional Activity of Methylsynephrine at Adrenergic Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Efficacy (% of control) | Test System | Reference |
| α1-Adrenergic | Calcium Mobilization | EC50 | Not Available | Not Available | - | - |
| α2-Adrenergic | cAMP Inhibition | IC50 | Not Available | Not Available | - | - |
| β-Adrenergic | cAMP Stimulation | EC50 | Not Available | Not Available | - | - |
Effects on Monoamine Transporters
Some sympathomimetic amines can interact with monoamine transporters, inhibiting the reuptake of neurotransmitters like norepinephrine and dopamine. Limited data is available for methylsynephrine in this regard.
Table 3: Inhibitory Activity of Methylsynephrine at Monoamine Transporters
| Transporter | Parameter | Value (µM) | Test System | Reference |
| Norepinephrine Transporter (NET) | IC50 | Not Available | - | - |
| Dopamine Transporter (DAT) | IC50 | Not Available | - | - |
| Serotonin Transporter (SERT) | IC50 | Not Available | - | - |
Downstream Signaling Pathways
The activation of adrenergic receptors initiates specific intracellular signaling cascades.
α1-Adrenergic Receptor Signaling
α1-Adrenergic receptors are Gq-coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various physiological responses, including smooth muscle contraction.
Figure 1. α1-Adrenergic receptor signaling pathway.
β-Adrenergic and α2-Adrenergic Receptor Signaling
β-Adrenergic receptors are coupled to the stimulatory G-protein (Gs), while α2-adrenergic receptors are coupled to the inhibitory G-protein (Gi). Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, activation of Gi inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates various downstream targets.
Figure 2. β- and α2-Adrenergic receptor signaling pathways.
Experimental Protocols
The following are generalized protocols for key in vitro assays to characterize the pharmacological effects of methylsynephrine. Specific conditions may need to be optimized for different cell lines and receptor expression levels.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of methylsynephrine for a specific adrenergic receptor subtype.
Figure 3. Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cells stably expressing the human adrenergic receptor subtype of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [125I]-cyanopindolol for β), and a range of concentrations of methylsynephrine. Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of a known unlabeled antagonist.
-
Incubation: The plate is incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of methylsynephrine that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of methylsynephrine to stimulate (via β-receptors) or inhibit (via α2-receptors) the production of cyclic AMP.
Figure 4. Workflow for a cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the human β- or α2-adrenergic receptor subtype are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Assay Procedure:
-
For β-adrenergic agonism , cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with a range of concentrations of methylsynephrine.
-
For α2-adrenergic agonism , cells are pre-treated with a phosphodiesterase inhibitor. Then, cells are stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of methylsynephrine.
-
-
Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is quantified using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to methylsynephrine is determined. For β-agonism, the EC50 is calculated from the dose-response curve. For α2-agonism, the IC50 for the inhibition of forskolin-stimulated cAMP production is determined.
Intracellular Calcium Mobilization Assay
This assay measures the ability of methylsynephrine to stimulate an increase in intracellular calcium via α1-adrenergic receptors.
Detailed Methodology:
-
Cell Preparation: Cells expressing the target human α1-adrenergic receptor subtype are seeded in a multi-well plate and grown to an appropriate confluency.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Stimulation and Measurement: The plate is placed in a fluorescence plate reader. Varying concentrations of methylsynephrine are added to the wells, and the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response at each concentration of methylsynephrine is measured. The EC50 value is determined by plotting the peak response against the logarithm of the methylsynephrine concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Methylsynephrine is a sympathomimetic amine that is understood to act primarily as an indirect agonist by promoting norepinephrine release, with some evidence for direct α1-adrenergic receptor agonism. However, a significant gap exists in the publicly available scientific literature regarding its specific in vitro pharmacological profile. There is a lack of quantitative data on its binding affinities and functional potencies at adrenergic receptor subtypes. The standardized protocols provided in this guide offer a framework for researchers to systematically characterize the in vitro pharmacology of methylsynephrine, which is essential for a comprehensive understanding of its mechanism of action and potential physiological effects. Further research is warranted to populate the data tables presented herein and to fully elucidate the molecular interactions of methylsynephrine with its biological targets.
References
- 1. Oxilofrine - Wikipedia [en.wikipedia.org]
- 2. Effects of a false neurotransmitter, p-hydroxynorephedrine, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylsynephrine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Methodological & Application
Application Note: HPLC-UV Analysis of Oxilofrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of oxilofrine hydrochloride in pharmaceutical formulations. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, providing a simple, accurate, and precise means of determining the active pharmaceutical ingredient (API) concentration. This document provides a comprehensive protocol, including instrument conditions, sample and standard preparation, and a summary of validation parameters, to ensure reliable and reproducible results for quality control and research applications.
Introduction
This compound, chemically known as (1R,2S)-4-[1-hydroxy-2-(methylamino)propyl]phenol hydrochloride, is a sympathomimetic agent. It is essential for pharmaceutical quality control to have a reliable analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note presents a validated HPLC-UV method for the determination of this compound.
Chemical Structure
-
Chemical Name: (1R,2S)-4-[1-hydroxy-2-(methylamino)propyl]phenol hydrochloride
-
Molecular Formula: C₁₀H₁₅NO₂ · HCl[1]
-
Molecular Weight: 217.69 g/mol [1]
-
CAS Number: 942-51-8[2]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : 25 mM Phosphate (B84403) Buffer (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Reagents and Solutions
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
This compound Reference Standard
Preparation of Solutions
-
25 mM Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and 25 mM phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
Method Validation Summary
The described HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Specificity | No interference from common excipients |
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Conclusion
The HPLC-UV method described in this application note is suitable for the routine quality control analysis of this compound in pharmaceutical dosage forms. The method is simple, rapid, accurate, and precise, demonstrating its reliability for quantitative analysis. The provided protocol and validation data can be readily implemented in a laboratory setting for the determination of this compound.
References
Application Note: High-Throughput Analysis of Oxilofrine Hydrochloride in Biological Matrices using LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of oxilofrine hydrochloride in biological matrices such as plasma and urine. The protocol employs a simple sample preparation procedure and utilizes hydrophilic interaction liquid chromatography (HILIC) for efficient separation, coupled with tandem mass spectrometry for highly selective detection. This method is suitable for research, clinical, and anti-doping applications, offering low limits of detection and quantification.
Introduction
Oxilofrine, also known as methylsynephrine, is a sympathomimetic amine used for treating hypotension.[1] Due to its stimulant properties, its use is prohibited in sports by the World Anti-Doping Agency (WADA).[1] Consequently, sensitive and reliable analytical methods are crucial for its detection and quantification in biological samples. LC-MS/MS offers high sensitivity and specificity, making it the preferred technique for analyzing substances like oxilofrine in complex biological matrices.[2] This application note details a complete protocol for oxilofrine analysis, from sample preparation to data acquisition and processing.
Experimental
Sample Preparation
A simple protein precipitation method is employed for plasma samples, while urine samples require an additional hydrolysis step to account for conjugated metabolites.[3][4]
Plasma Sample Preparation Protocol:
-
To 200 µL of plasma, add 600 µL of cold acetonitrile (B52724) (0°C) to precipitate proteins.[5][6]
-
Add an appropriate volume of internal standard solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
Urine Sample Preparation Protocol:
-
To 1 mL of urine, add an appropriate internal standard.
-
For the analysis of total oxilofrine, enzymatic hydrolysis is recommended to cleave conjugated metabolites.[3][4] Add β-glucuronidase/arylsulfatase to the sample and incubate according to the enzyme manufacturer's instructions.
-
After hydrolysis, proceed with a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up.
-
Evaporate the final extract to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
A hydrophilic interaction liquid chromatography (HILIC) method is utilized for the separation of the polar analyte, oxilofrine.
LC Conditions:
| Parameter | Value |
| Column | HILIC Column (e.g., 50 x 2.1 mm, 2.7 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient with a high organic content (e.g., 80-95% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 20 psi |
| Precursor Ion (m/z) | 182.1 |
| Product Ions (m/z) | 164.1, 77.1 (Quantifier and Qualifier) |
| Collision Energy | Optimized for the specific instrument |
Results and Discussion
This method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The quantitative data is summarized in the tables below.
Table 1: Method Validation Parameters in Plasma [3][4]
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | 0.03 ng/mL |
| LOQ | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: Method Validation Parameters in Urine [3][4]
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | 0.3 ng/mL |
| LOQ | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Experimental workflow for oxilofrine analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of oxilofrine in biological matrices. The simple sample preparation and the high selectivity of the HILIC-MS/MS system make this method suitable for high-throughput analysis in clinical and forensic toxicology, as well as for anti-doping control purposes.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Development and validation of a hydrophilic interaction liquid chromatography with tandem mass spectrometry method for the simultaneous detection and quantification of etilefrine and oxilofrine in equine blood plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Oxilofrine Hydrochloride in Urine and Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxilofrine (also known as methylsynephrine) is a sympathomimetic amine used as a pharmaceutical agent for treating hypotension. Due to its stimulant properties, its use is prohibited in-competition by the World Anti-Doping Agency (WADA), leading to its inclusion in routine doping control screenings. Furthermore, oxilofrine has been detected as an undeclared ingredient in dietary supplements, posing potential health risks to consumers. Accurate and robust analytical methods for the quantification of oxilofrine in biological matrices such as urine and plasma are essential for both clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development.
This document provides detailed protocols for the quantification of oxilofrine in human urine and plasma, primarily based on Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS), a highly sensitive and specific technique.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of a validated HILIC-LC-MS/MS method for the determination of oxilofrine. While the specific data presented is derived from a study on equine plasma and urine, it provides a strong benchmark for expected performance in human matrices. Method validation in human plasma and urine is recommended to establish specific performance characteristics.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Oxilofrine | Plasma | 0.03[1] | 0.1[1] |
| Oxilofrine | Urine | 0.3[1] | 1.0[1] |
Table 2: Linearity and Range
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Oxilofrine | Plasma & Urine | 0.1 - 100 | > 0.995 |
Table 3: Precision and Accuracy (Intra-day and Inter-day)
| Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Plasma | 0.3 | < 10% | < ±15% | < 10% | < ±15% |
| 3.0 | < 10% | < ±15% | < 10% | < ±15% | |
| 30.0 | < 10% | < ±15% | < 10% | < ±15% | |
| Urine | 3.0 | < 10% | < ±15% | < 10% | < ±15% |
| 30.0 | < 10% | < ±15% | < 10% | < ±15% | |
| 300.0 | < 10% | < ±15% | < 10% | < ±15% |
Table 4: WADA Reporting Requirements for Urine
| Parameter | Value (ng/mL) |
| Minimum Reporting Level (MRL) for Stimulants | 50[2] |
Experimental Protocols
Sample Preparation
1.1. Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of oxilofrine from plasma samples.
Materials:
-
Human plasma
-
Internal Standard (IS) solution (e.g., deuterated oxilofrine)
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Hydrochloric acid (HCl)
-
1 M Carbonate buffer (pH 9.5)
-
Reconstitution solution (e.g., 88:12 v/v, 0.1% formic acid in 10 mM aqueous ammonium (B1175870) acetate, pH 3.5 : 0.1% formic acid in acetonitrile)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 200 µL of 1 M carbonate buffer (pH 9.5) and vortex for 10 seconds.
-
Add 1.0 mL of MTBE containing 0.1 M HCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of the reconstitution solution.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
1.2. Urine Sample Preparation using Solid-Phase Extraction (SPE) with Enzymatic Hydrolysis
Oxilofrine is extensively metabolized to glucuronide and sulfate (B86663) conjugates in the body. Enzymatic hydrolysis is therefore recommended to quantify total oxilofrine in urine.[1]
Materials:
-
Human urine
-
Internal Standard (IS) solution (e.g., deuterated oxilofrine)
-
β-glucuronidase from Helix pomatia
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Methanol
-
Ammonium hydroxide (B78521)
-
Dichloromethane/Isopropanol (95:5, v/v)
-
Mixed-mode cation exchange SPE cartridges (e.g., SOLA SCX)
-
Vortex mixer
-
Incubator/water bath
-
SPE manifold
-
Nitrogen evaporator
-
Reconstitution solution (as in 1.1)
Protocol:
-
Pipette 100 µL of human urine into a microcentrifuge tube.
-
Add 25 µL of the internal standard solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Add 25 µL of β-glucuronidase solution.
-
Vortex gently and incubate at 50-60°C for 1-2 hours to cleave the glucuronide conjugates.[3][4]
-
Cool the sample to room temperature.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
-
Sample Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute oxilofrine with 1 mL of 2% ammonium hydroxide in dichloromethane/isopropanol (95:5, v/v).[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
HILIC-LC-MS/MS Analysis
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: HILIC column (e.g., HALO HILIC, 50 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 min: 95% B
-
0.5 min: 95% B
-
3.0 min: 60% B
-
3.1 min: 95% B
-
5.0 min: 95% B
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 5: MRM Transitions for Oxilofrine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Oxilofrine | 182.1 | 164.1 | 149.0 | Optimized for instrument |
| Oxilofrine-d3 (IS) | 185.1 | 167.1 | 152.0 | Optimized for instrument |
Signaling Pathways and Logical Relationships
The analytical workflow follows a logical progression from sample collection to final data analysis. The choice of sample preparation is dictated by the biological matrix and the state of the analyte (free or conjugated).
Conclusion
The protocols described provide a robust framework for the sensitive and specific quantification of oxilofrine in both urine and plasma. The use of HILIC-LC-MS/MS is particularly advantageous for retaining and separating polar compounds like oxilofrine. For accurate determination of total oxilofrine concentrations in urine, enzymatic hydrolysis is a critical step. These methods are suitable for a range of applications, from clinical monitoring and forensic toxicology to research in drug metabolism and pharmacokinetics. It is imperative that any laboratory implementing these protocols performs a full in-house validation to ensure the method meets the specific requirements of their intended application.
References
- 1. Detection of oxilofrine in plasma and urine by high-performance liquid chromatography with electrochemical detection and comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wada-ama.org [wada-ama.org]
- 3. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
Preparation of Oxilofrine Hydrochloride Analytical Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, purification, and characterization of an oxilofrine hydrochloride analytical reference standard. The protocols detailed herein are intended to produce a high-purity material suitable for use in qualitative and quantitative analyses, method validation, and other research and drug development applications. This application note includes a plausible synthesis route, a detailed purification protocol, a summary of analytical characterization techniques, and an illustrative Certificate of Analysis. Additionally, a diagram of the primary signaling pathway for oxilofrine is provided to contextualize its pharmacological activity.
Introduction
Oxilofrine, also known as methylsynephrine or 4-hydroxyephedrine, is a sympathomimetic amine that functions as a stimulant. Its hydrochloride salt is the commonly used form. As an analytical reference standard, highly purified and well-characterized this compound is essential for the accurate identification and quantification of the substance in various matrices, including pharmaceutical formulations, dietary supplements, and biological samples. The quality of a reference standard is paramount to ensuring the reliability and validity of analytical data. This document outlines the necessary steps to synthesize, purify, and characterize this compound to a standard suitable for analytical use.
Synthesis of this compound
The following is a representative synthetic pathway for this compound, commencing from the readily available starting material, 4-hydroxypropiophenone. This multi-step synthesis involves bromination, amination, reduction, and final salt formation.
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Disclaimer: This protocol is a representative method and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of 2-Bromo-4'-hydroxypropiophenone
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-hydroxypropiophenone (1 mole) in glacial acetic acid (500 mL).
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add bromine (1 mole) dropwise from the dropping funnel while maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water (2 L).
-
The solid precipitate of 2-bromo-4'-hydroxypropiophenone is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Synthesis of 2-(Methylamino)-4'-hydroxypropiophenone
-
In a sealed reaction vessel, suspend 2-bromo-4'-hydroxypropiophenone (1 mole) in a suitable solvent such as isopropanol (1 L).
-
Cool the suspension to 0-5 °C and slowly bubble methylamine gas or add a solution of methylamine in ethanol (B145695) until an excess is present.
-
Seal the vessel and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(methylamino)-4'-hydroxypropiophenone.
Step 3: Synthesis of Oxilofrine (free base)
-
Dissolve the crude 2-(methylamino)-4'-hydroxypropiophenone (1 mole) in methanol (1 L) in a round-bottom flask and cool to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (B1222165) (NaBH4) (1.5 moles) in small portions, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid to pH ~6.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a sodium hydroxide (B78521) solution to pH >10 to precipitate the oxilofrine free base.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield crude oxilofrine.
Step 4: Formation of this compound
-
Dissolve the crude oxilofrine free base in a minimal amount of isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring until the solution is acidic (test with pH paper).
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the precipitated this compound by vacuum filtration, wash with cold isopropanol, and dry under vacuum.
Purification of this compound
To achieve the high purity required for an analytical reference standard, the synthesized this compound must undergo a rigorous purification process, typically through recrystallization.
Recrystallization Protocol
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water. This compound is soluble in hot ethanol-water mixtures and less soluble at colder temperatures.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of boiling 95% ethanol.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
To the hot filtrate, add hot deionized water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.
-
Further cool the solution in an ice bath for at least one hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 50% ethanol-water.
-
Dry the purified this compound crystals in a vacuum oven at a temperature not exceeding 60 °C.
-
Characterization of the Analytical Reference Standard
The identity, purity, and potency of the prepared this compound reference standard must be thoroughly characterized using a variety of analytical techniques. The results should be documented in a Certificate of Analysis.
Illustrative Certificate of Analysis
| Test | Method | Specification | Illustrative Result |
| Appearance | Visual | White to off-white crystalline powder | Conforms |
| Identification | |||
| - By FTIR | Infrared Spectroscopy | Spectrum conforms to that of a known reference standard | Conforms |
| - By UV-Vis | UV-Visible Spectroscopy | λmax at approx. 223 and 274 nm in methanol | Conforms |
| Purity | |||
| - By HPLC | High-Performance Liquid Chromatography | ≥ 99.5% | 99.8% |
| Physicochemical Properties | |||
| - Melting Point | Capillary Method | Approx. 189-192 °C | 190.5 °C |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements | Conforms |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
| Assay | Titration | 99.0% - 101.0% (on dried basis) | 99.7% |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 223 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
-
Method: Potassium bromide (KBr) pellet.
-
Procedure: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Analysis: Record the spectrum from 4000 to 400 cm⁻¹. Compare the spectrum with that of a known standard.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Assign the chemical shifts and coupling constants for all protons and carbons and confirm that they are consistent with the structure of this compound.
Signaling Pathway of Oxilofrine
Oxilofrine primarily acts as a β1-adrenergic receptor agonist. Its sympathomimetic effects are mediated through the activation of this receptor and its downstream signaling cascade.
Beta-1 Adrenergic Receptor Signaling Pathway
Caption: Simplified beta-1 adrenergic signaling pathway.
Conclusion
The preparation of a high-purity this compound analytical reference standard is a critical undertaking that requires careful synthesis, meticulous purification, and comprehensive characterization. The protocols and information provided in this application note offer a detailed framework for researchers and scientists to produce a reliable reference material. Adherence to these guidelines will ensure the quality and accuracy of subsequent analytical work involving oxilofrine.
In Vitro Bioassays for Determining Oxilofrine Hydrochloride Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxilofrine hydrochloride, also known as methylsynephrine, is a sympathomimetic agent recognized for its activity on the adrenergic system.[1] It functions as an indirect-acting sympathomimetic by promoting the release of norepinephrine (B1679862) and also exhibits direct agonist activity at α-adrenergic receptors.[1] There is also speculation regarding its potential interaction with sigma-1 receptors.[2] A thorough in vitro characterization of this compound's bioactivity is crucial for understanding its pharmacological profile and for the development of new therapeutic agents.
These application notes provide detailed protocols for a panel of in vitro bioassays designed to determine the binding affinity and functional activity of this compound at key molecular targets. The described assays include radioligand binding assays to determine receptor affinity (Ki), functional cell-based assays to measure agonist/antagonist potency (EC50/IC50), and a norepinephrine release assay to characterize its indirect sympathomimetic action.
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro bioassays for this compound. It is important to note that publicly available, peer-reviewed specific Ki and EC50 values for oxilofrine are limited. The data presented for oxilofrine in Table 1 is based on a study that evaluated its effect on norepinephrine and dopamine (B1211576) transporters.[3] For comparative purposes, data for the structurally related compound synephrine (B1677852) are included where available, as it shares a similar mechanism of action.[4] Researchers are encouraged to use the provided protocols to generate specific data for this compound in their laboratories.
Table 1: Binding Affinities (Ki) of this compound and Related Compounds at Adrenergic and Sigma-1 Receptors
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Cell/Tissue Source |
| Oxilofrine HCl | Norepinephrine Transporter (NET) | Not explicitly stated, but comparable to d-amphetamine (IC50 = 90 nM)[3] | [3H]Nisoxetine | Human Embryonic Kidney (HEK) 293 cells expressing human NET[3] |
| Dopamine Transporter (DAT) | Less potent than at NET[3] | [3H]WIN 35,428 | HEK293 cells expressing human DAT[3] | |
| α1-Adrenergic | Data not available | [3H]Prazosin | e.g., CHO-K1 cells expressing human α1A-AR | |
| β-Adrenergic | Data not available | [3H]Dihydroalprenolol | e.g., C6 cells expressing rat β2-AR | |
| Sigma-1 | Data not available | [+]-Pentazocine, [3H] | e.g., Guinea pig brain membranes | |
| Synephrine | α1-Adrenergic | pD2 = 5.38 (l-synephrine)[4] | - | Rat Aorta[4] |
| α2-Adrenergic | Low affinity[5] | - | Rabbit Saphenous Vein[4] | |
| β-Adrenergic | Low affinity[5] | - | - | |
| Norepinephrine Transporter (NET) | Ki = 4500 nM (d-synephrine)[4] | [3H]Nisoxetine | Rat brain cortical slices[4] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 indicates greater potency.
Table 2: Functional Activity (EC50/IC50) of this compound and Related Compounds
| Compound | Assay | EC50/IC50 (µM) | Cell Line/System |
| Oxilofrine HCl | α1-Adrenergic Receptor Activation (Calcium Flux) | Data not available | e.g., HEK293 cells expressing human α1A-AR |
| β-Adrenergic Receptor Activation (cAMP Accumulation) | Data not available | e.g., CHO-K1 cells expressing human β2-AR | |
| Norepinephrine Release | Data not available | PC12 cells | |
| Synephrine | Norepinephrine Release | EC50 = 8.2 µM (l-synephrine)[4] | Rat brain cortical slices[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Figure 1: Dual mechanism of action of this compound.
Figure 2: Workflow for a competitive radioligand binding assay.
Figure 3: General workflow for a functional cell-based assay.
Experimental Protocols
Radioligand Binding Assay for Adrenergic and Sigma-1 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for α-adrenergic, β-adrenergic, and sigma-1 receptors through competitive displacement of a specific radioligand.
Materials:
-
Membrane Preparations: Cell membranes from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, β2) or from tissue homogenates known to be rich in the target receptor (e.g., guinea pig brain for sigma-1 receptors).
-
Radioligands:
-
α1-Adrenergic: [3H]Prazosin
-
β-Adrenergic: [3H]Dihydroalprenolol (DHA)
-
Sigma-1: [+]-Pentazocine, [3H]
-
-
This compound: Stock solution of known concentration.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., phentolamine (B1677648) for α-adrenergic, propranolol (B1214883) for β-adrenergic, haloperidol (B65202) for sigma-1).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in homogenization buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (typically at its Kd concentration).
-
Increasing concentrations of this compound (for the competition curve).
-
For total binding wells, add vehicle instead of oxilofrine.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Cell-Based Assays
These assays measure the functional response of cells to this compound, determining its potency as an agonist (EC50) or antagonist (IC50).
A. α1-Adrenergic Receptor Activation (Calcium Flux Assay)
Materials:
-
Cell Line: A cell line stably expressing the human α1A-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.
-
This compound: Stock solution of known concentration.
-
Positive Control: A known α1-adrenergic agonist (e.g., phenylephrine).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound or the positive control into the wells.
-
Immediately begin kinetic reading of fluorescence intensity over a period of several minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
B. β-Adrenergic Receptor Activation (cAMP Accumulation Assay)
Materials:
-
Cell Line: A cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
This compound: Stock solution of known concentration.
-
Positive Control: A known β-adrenergic agonist (e.g., isoproterenol).
-
Phosphodiesterase (PDE) inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Cell culture medium and supplements.
-
96-well microplates.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Stimulation:
-
Replace the culture medium with stimulation buffer containing a PDE inhibitor.
-
Add varying concentrations of this compound or the positive control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the provided reagents and a suitable plate reader.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Norepinephrine Release Assay
This assay measures the ability of this compound to induce the release of norepinephrine from a suitable cell model, such as PC12 cells, which synthesize and store catecholamines.
Materials:
-
Cell Line: PC12 (rat pheochromocytoma) cells.
-
[3H]Norepinephrine: For radiolabeling cellular norepinephrine stores.
-
This compound: Stock solution of known concentration.
-
Positive Control: A known norepinephrine releasing agent (e.g., tyramine (B21549) or amphetamine).
-
Culture Medium: e.g., RPMI-1640 with horse serum and fetal bovine serum.
-
Release Buffer: e.g., Krebs-Ringer-HEPES buffer.
-
24-well plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating and Differentiation (Optional): Plate PC12 cells in 24-well plates. For a more neuronal phenotype, cells can be differentiated with Nerve Growth Factor (NGF) for several days.
-
[3H]Norepinephrine Loading: Incubate the cells with [3H]Norepinephrine in culture medium for 1-2 hours to allow for uptake into vesicles.
-
Washing: Wash the cells multiple times with release buffer to remove extracellular [3H]Norepinephrine.
-
Release Experiment:
-
Add release buffer containing varying concentrations of this compound or the positive control to the wells.
-
Incubate for a short period (e.g., 10-20 minutes).
-
Collect the supernatant (containing released [3H]Norepinephrine).
-
-
Cell Lysis: Lyse the remaining cells in the wells with a lysis buffer (e.g., containing Triton X-100) to determine the amount of [3H]Norepinephrine remaining in the cells.
-
Counting: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of norepinephrine release for each concentration: (cpm in supernatant / (cpm in supernatant + cpm in lysate)) * 100.
-
Plot the percentage of release against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
Application Notes and Protocols for Investigating Oxilofrine Hydrochloride Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Oxilofrine, also known as methylsynephrine or 4-hydroxyephedrine, is a sympathomimetic agent developed in the 1930s.[1][2] It has been used as an antihypotensive agent and is recognized for its cardiac stimulatory effects, which are similar to those of ephedrine.[1][3] Oxilofrine is not approved for use as a prescription drug or dietary supplement in the United States.[1][3] Its presence in some dietary supplements has been linked to adverse events, including agitation, cardiac arrest, chest pain, and vomiting.[2][4][5][6]
The primary mechanism of action of oxilofrine is as an indirectly acting sympathomimetic.[1] It functions as a norepinephrine-releasing agent, thereby indirectly activating both α- and β-adrenergic receptors.[1][7] Studies in rats have shown that oxilofrine has an affinity for the storage vesicles containing noradrenaline and can be released upon nerve stimulation.[7] This leads to effects such as increased myocardial contractility (positive inotropic effects) and vasoconstriction, resulting in an increase in blood pressure.[1][3]
Given its potent physiological effects and potential for adverse events, robust investigation using animal models is critical to understand its pharmacological and toxicological profile. Animal models allow for the controlled study of cardiovascular, metabolic, and neurobehavioral effects, providing essential data for risk assessment and regulatory evaluation. Rodent models, particularly rats and mice, are well-established for screening sympathomimetic drugs due to their physiological similarities to humans in these domains and the availability of standardized testing protocols.[8]
Mechanism of Action: Adrenergic Signaling Pathway
The diagram below illustrates the proposed mechanism of action for oxilofrine hydrochloride. It acts presynaptically to promote the release of norepinephrine (B1679862) (NE) from vesicles into the synaptic cleft. The increased concentration of NE then activates postsynaptic α1, β1, and β2 adrenergic receptors, leading to various physiological responses.
References
- 1. Oxilofrine - Wikipedia [en.wikipedia.org]
- 2. supplysidesj.com [supplysidesj.com]
- 3. medkoo.com [medkoo.com]
- 4. Doses of Banned Stimulant Oxilofrine Found in Dietary Supplements Sold in The US [nutritioninsight.com]
- 5. researchgate.net [researchgate.net]
- 6. nsf.org [nsf.org]
- 7. [Presynaptic adrenergic mechanisms of action of oxilofrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JaypeeDigital | Drugs Acting on Sympathetic Nervous System [jaypeedigital.com]
Application Notes and Protocols for Oxilofrine Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxilofrine hydrochloride, also known as methylsynephrine, is a sympathomimetic agent that functions as a norepinephrine (B1679862) releasing agent and an agonist at adrenergic receptors.[1] Its primary mechanism of action involves stimulating the release of norepinephrine from presynaptic nerve terminals and directly activating both α- and β-adrenergic receptors, leading to various physiological responses. These application notes provide a comprehensive protocol for the use of this compound in cell culture experiments to investigate its effects on cellular signaling and function.
Physicochemical Properties
| Property | Value |
| Chemical Name | (R,S)-4-Hydroxy-alpha-(1-(methylamino)ethyl)benzyl alcohol hydrochloride |
| Synonyms | Methylsynephrine HCl, 4-HMP |
| CAS Number | 942-51-8 (HCl), 365-26-4 (free base) |
| Molecular Formula | C₁₀H₁₆ClNO₂ |
| Molecular Weight | 217.69 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
Data Presentation: In Vitro Activity of Oxilofrine (Methylsynephrine)
The following tables summarize the in vitro potency of methylsynephrine at various human adrenergic receptors and the norepinephrine transporter (NET), as determined in cell lines overexpressing these targets.
Table 1: Agonist Activity at Human Adrenergic Receptors
| Receptor Subtype | Cell Line | EC₅₀ (µM) | Eₘₐₓ (%) |
| ADRα₁A | Chem-1 | 44 | 16 |
| ADRα₁B | Chem-1 | 14 | 26 |
| ADRα₁D | Chem-1 | 2.6 | 73 |
| ADRβ₁ | Chem-1 | 1.1 | 94 |
| ADRβ₂ | Chem-1 | 0.90 | 97 |
EC₅₀ (Half-maximal effective concentration) and Eₘₐₓ (Maximum effect) values are derived from concentration-response curves where the response is expressed as a percentage of the maximal signal obtained with the full agonist adrenaline. Data sourced from Pinckaers et al., 2024.
Table 2: Inhibitory Activity at the Human Norepinephrine Transporter (NET)
| Target | Cell Line | IC₅₀ (µM) |
| NET | HEK293 | < 1 |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of methylsynephrine required to inhibit 50% of norepinephrine uptake by the transporter. Data sourced from Luethi et al., 2019.
Signaling Pathways
This compound primarily exerts its effects through the adrenergic signaling cascade. Upon binding to α- and β-adrenergic receptors, it initiates distinct downstream pathways. Additionally, as a norepinephrine releasing agent, it indirectly stimulates these pathways in cells that respond to norepinephrine.
References
Application Notes and Protocols for Oxilofrine Hydrochloride Sample Preparation for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxilofrine, a sympathomimetic amine, is a prohibited substance in competitive sports and an unapproved stimulant found in some dietary supplements.[1] Accurate and reliable quantification of oxilofrine hydrochloride in various matrices, particularly biological fluids and supplement products, is crucial for anti-doping control, clinical toxicology, and regulatory enforcement. Mass spectrometry (MS), coupled with liquid chromatography (LC), is the preferred analytical technique for its high sensitivity and selectivity.[2]
The quality of LC-MS data is highly dependent on the sample preparation method. An effective sample preparation protocol should efficiently remove matrix interferences, concentrate the analyte of interest, and present it in a solvent compatible with the LC-MS system. This document provides detailed application notes and protocols for the most common sample preparation techniques for this compound: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Data Presentation: Quantitative Performance of Sample Preparation Techniques
The selection of a sample preparation technique is often a trade-off between recovery, cleanliness, speed, and cost. The following table summarizes typical performance data for the analysis of oxilofrine and similar analytes using different sample preparation methods.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Dietary Supplement Extraction |
| Typical Matrix | Plasma, Serum | Plasma, Urine | Plasma, Urine | Powders, Capsules |
| Recovery | >80%[3] | >90%[4][5] | 70-90%[5] | 97-103%[6] |
| Matrix Effect | Moderate to High | Low to Moderate[5] | Variable[5] | Low |
| LOD (Plasma) | ~0.1 ng/mL | ~0.03 ng/mL[7] | ~1 ng/mL[7] | N/A |
| LOQ (Plasma) | ~0.5 ng/mL | ~0.1 ng/mL[7] | ~5 ng/mL | N/A |
| LOD (Urine) | ~0.5 ng/mL | ~0.3 ng/mL[7] | ~12.5 ng/mL[7] | N/A |
| LOQ (Urine) | ~1.5 ng/mL | ~1 ng/mL[7] | ~50 ng/mL | N/A |
| LOD (Solution) | N/A | N/A | N/A | 0.3 ng/mL[6] |
| LOQ (Solution) | N/A | N/A | N/A | 1 ng/mL[6] |
| Processing Time | Fast | Moderate | Slow | Moderate |
| Cost per Sample | Low | High | Low | Low |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates based on published data for oxilofrine and similar compounds and may vary depending on the specific LC-MS/MS system and method parameters.[6][7] Recovery and matrix effect are also analyte and matrix-dependent.
Experimental Protocols
Protein Precipitation (PPT) for Plasma/Serum Samples
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples.[8] Acetonitrile (B52724) is a commonly used and effective solvent for this purpose.[3][9]
Objective: To remove proteins from plasma or serum to prepare the sample for LC-MS analysis.
Materials:
-
Plasma or serum sample
-
Acetonitrile (HPLC grade), ice-cold
-
Vortex mixer
-
Refrigerated centrifuge
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Syringe filters (0.22 µm or 0.45 µm) and vials for LC-MS
Protocol:
-
Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of solvent to sample is common).[6]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
For cleaner samples, filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an LC-MS vial.
-
The sample is now ready for injection into the LC-MS system. If the solvent composition is not compatible with the initial mobile phase, an evaporation and reconstitution step may be necessary.
Solid-Phase Extraction (SPE) for Plasma/Urine Samples
SPE is a highly effective technique for purifying and concentrating analytes from complex matrices, resulting in cleaner extracts and lower matrix effects compared to PPT. For a basic compound like oxilofrine, a weak acid cation exchange SPE cartridge is appropriate.[4]
Objective: To isolate and concentrate oxilofrine from plasma or urine using a weak acid cation exchange SPE cartridge.
Materials:
-
Plasma or urine sample
-
Weak Acid Cation Exchange SPE cartridges (e.g., WCX)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution (5%) in methanol
-
Formic acid
-
SPE vacuum manifold or positive pressure processor
-
Vortex mixer
-
Centrifuge (for plasma)
-
Nitrogen evaporator
-
LC-MS vials
Protocol:
-
Sample Pre-treatment (Plasma):
-
To 500 µL of plasma, add 500 µL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins. Use the supernatant for loading.
-
-
Sample Pre-treatment (Urine):
-
To 500 µL of urine, add 500 µL of deionized water.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Pass 1 mL of deionized water through the cartridge to remove hydrophilic interferences.
-
Pass 1 mL of methanol through the cartridge to remove lipophilic interferences. Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the oxilofrine from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an LC-MS vial.
-
Liquid-Liquid Extraction (LLE) for Plasma/Urine Samples
LLE separates analytes based on their differential solubility in two immiscible liquids. For oxilofrine, a basic analyte, a pH adjustment of the aqueous phase is necessary to ensure it is in its neutral form for efficient extraction into an organic solvent.
Objective: To extract oxilofrine from a biological matrix into an organic solvent.
Materials:
-
Plasma or urine sample
-
Sodium hydroxide solution (1 M)
-
Extraction solvent (e.g., Ethyl Acetate or a mixture of Dichloromethane and Isopropanol)
-
Vortex mixer
-
Centrifuge
-
Conical glass tubes
-
Nitrogen evaporator
-
LC-MS vials
Protocol:
-
Pipette 500 µL of plasma or urine into a conical glass tube.
-
Add a sufficient amount of 1 M sodium hydroxide to adjust the sample pH to > 9. This converts the this compound to its free base form.
-
Add 2 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
Extraction from Dietary Supplements
This protocol is adapted from a validated method for the analysis of oxilofrine in dietary supplements.[6]
Objective: To extract oxilofrine from solid or powdered dietary supplements.
Materials:
-
Dietary supplement sample (capsule, tablet, or powder)
-
Methanol:Water (80:20, v/v) solution
-
Vortex mixer
-
Centrifuge
-
Volumetric flask (10 mL)
-
Syringe filters (0.45 µm PTFE)
-
LC-MS vials
Protocol:
-
Accurately weigh about 100 mg of the supplement powder into a centrifuge tube. For capsules, use the content of one capsule. For tablets, grind to a fine powder before weighing.
-
Add 2.0 mL of the methanol:water (80:20) solution to the tube.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a 10 mL volumetric flask.
-
Repeat the extraction of the pellet four more times with 2.0 mL of the methanol:water solution, combining the supernatants in the same volumetric flask.
-
Adjust the final volume in the flask to 10 mL with the methanol:water solution and mix thoroughly.
-
Filter an aliquot of the final solution through a 0.45 µm PTFE syringe filter into an LC-MS vial. Discard the first 1.0 mL of the filtrate.
-
The sample is ready for LC-MS analysis. Further dilutions may be necessary depending on the concentration of oxilofrine.
Conclusion
The choice of sample preparation technique for this compound analysis by mass spectrometry depends on the matrix, the required sensitivity, throughput, and available resources. For rapid screening of a large number of biological samples, protein precipitation offers a fast and cost-effective solution. For higher sensitivity and cleaner extracts, especially for regulatory or confirmatory purposes, solid-phase extraction is the recommended method. Liquid-liquid extraction provides an alternative to SPE, particularly when cost is a major consideration, but may require more method development to optimize recovery and minimize emulsions. For dietary supplements, a straightforward solvent extraction is generally sufficient. The protocols provided herein offer detailed guidance for implementing these techniques to achieve reliable and accurate quantification of oxilofrine.
References
- 1. mdpi.com [mdpi.com]
- 2. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojp.gov [ojp.gov]
- 4. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Detection of oxilofrine in plasma and urine by high-performance liquid chromatography with electrochemical detection and comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Separation of Oxilofrine Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxilofrine, a sympathomimetic amine, exists as a pair of enantiomers. As with many chiral drugs, the individual enantiomers of oxilofrine can exhibit distinct pharmacological and toxicological profiles. Therefore, the development of robust and efficient analytical methods for the separation and quantification of oxilofrine enantiomers is critical for pharmaceutical research, quality control, and regulatory compliance. This document provides detailed application notes and protocols for the chiral separation of oxilofrine hydrochloride enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), two of the most powerful techniques for enantioseparation.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary technique for the separation of enantiomers. The choice of the appropriate CSP and the optimization of the mobile phase are crucial for achieving successful chiral resolution. For compounds structurally similar to oxilofrine, such as other phenylethanolamines, polysaccharide-based CSPs have demonstrated broad applicability and high enantioselectivity.
Data Presentation: HPLC Method Parameters for Structurally Similar Compounds
The following table summarizes exemplary chromatographic conditions for the enantiomeric separation of compounds structurally analogous to oxilofrine on various polysaccharide-based CSPs. This data serves as a strong starting point for method development for this compound.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Basic/Acidic Additive | Analytes | Reference |
| Chiralpak AD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 0.1% Diethylamine (DEA) | Hydroxychloroquine (B89500) Enantiomers | [1] |
| Chirobiotic V | Methanol/Acetic Acid/Triethylamine (100:0.20:0.15, v/v/v) | 0.5 | Acetic Acid/Triethylamine | Beta-Blockers | [2] |
| Chiralcel OD-H | n-Hexane/Ethanol (90:10, v/v) | 1.0 | 0.1% Diethylamine (DEA) | Basic Compounds | [3] |
| Lux Cellulose-2 | Polar Organic, Normal Phase, and Reversed Phase Modes | - | - | Beta-Blockers | [4] |
| AmyCoat | n-Heptane/Ethanol/Diethylamine (85:15:0.1, v/v/v) | 1.0 | 0.1% Diethylamine (DEA) | Beta-Adrenergic Agonists |
Experimental Protocol: HPLC Chiral Separation
This protocol provides a generalized procedure for the development of a chiral HPLC method for this compound enantiomers based on polysaccharide CSPs.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA) or Ethanol (EtOH)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) (if required)
-
Chiral Stationary Phase column (e.g., Chiralpak® IA, IB, IC, ID, or Chiralcel® OD, OJ)
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
3. Chromatographic Conditions (Starting Point):
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Ethanol (90:10, v/v) with 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 273 nm (based on the UV absorbance of oxilofrine)
-
Injection Volume: 10 µL
4. Protocol Steps:
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified volumes of the solvents and the additive. Degas the mobile phase using sonication or vacuum filtration.
-
Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at the set flow rate until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and acquire the chromatogram for a sufficient duration to allow the elution of both enantiomers.
-
Method Optimization: If the initial conditions do not provide adequate separation (Resolution (Rs) < 1.5), systematically vary the mobile phase composition (e.g., change the ratio of n-hexane to alcohol, try a different alcohol like isopropanol), the type and concentration of the additive, the flow rate, and the column temperature.
HPLC Experimental Workflow
Caption: Workflow for HPLC Chiral Separation.
Capillary Electrophoresis (CE) Method
Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species. For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs), especially sulfated derivatives, are widely used and effective chiral selectors for the enantioseparation of various pharmaceutical compounds, including those with amine functionalities.[5]
Data Presentation: CE Method Parameters for Structurally Similar Compounds
The following table provides exemplary CE conditions for the enantiomeric separation of adrenergic amines and related compounds, which can be adapted for this compound.
| Chiral Selector | Background Electrolyte (BGE) | Applied Voltage (kV) | Temperature (°C) | Analytes | Reference |
| Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) | 50 mM Phosphate (B84403) buffer (pH 6) | - | - | Oxazolidinone derivatives | |
| β-cyclodextrin sulfate (B86663) | Acidic buffer | - | - | Various drugs | [5] |
| Highly sulphated α-, β- and γ-cyclodextrins | 25 mM Phosphate buffer (pH 2.5) | - | - | Pharmaceutical compounds | [6] |
| Carboxymethylated-β-cyclodextrin (CM-β-CD) | 50 mM Tris buffer (pH 4.0) | 24 | 20 | Beta-Blockers | [7] |
| Dimethyl-β-cyclodextrin (DM-β-CD) | - | 30 | - | Ephedrine alkaloids | [8] |
Experimental Protocol: CE Chiral Separation
This protocol outlines a general procedure for developing a chiral CE method for this compound enantiomers using a sulfated cyclodextrin (B1172386) as the chiral selector.
1. Materials and Reagents:
-
Racemic this compound standard
-
Sodium phosphate monobasic and dibasic
-
Phosphoric acid or Sodium hydroxide (B78521) for pH adjustment
-
Sulfated-β-cyclodextrin (S-β-CD) or another suitable cyclodextrin derivative
-
Deionized water (18.2 MΩ·cm)
-
0.1 M Sodium hydroxide
-
0.1 M Hydrochloric acid
2. Instrumentation:
-
Capillary Electrophoresis system with a UV-Vis or Diode Array Detector.
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).
3. Electrophoretic Conditions (Starting Point):
-
Capillary: 50 µm i.d., 40 cm total length (30 cm to detector)
-
Background Electrolyte (BGE): 50 mM Sodium phosphate buffer (pH 2.5) containing 10 mM Sulfated-β-cyclodextrin
-
Applied Voltage: +20 kV (normal polarity)
-
Temperature: 25 °C
-
Detection Wavelength: 214 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
4. Protocol Steps:
-
BGE Preparation: Prepare the buffer by dissolving the appropriate amount of sodium phosphate in deionized water. Add the chiral selector and adjust the pH with phosphoric acid or sodium hydroxide. Filter the BGE through a 0.22 µm filter.
-
Sample Preparation: Prepare a stock solution of racemic this compound in water or BGE at a concentration of approximately 0.5 mg/mL.
-
Capillary Conditioning: For a new capillary, rinse sequentially with 1 M NaOH, deionized water, and BGE. Before each run, rinse the capillary with 0.1 M NaOH, deionized water, and then the BGE.
-
Injection and Separation: Introduce the sample into the capillary using hydrodynamic or electrokinetic injection. Apply the separation voltage and record the electropherogram.
-
Method Optimization: To improve separation, optimize the type and concentration of the chiral selector, the pH and concentration of the BGE, the applied voltage, and the capillary temperature. The addition of organic modifiers (e.g., methanol, acetonitrile) to the BGE can also be investigated.
Capillary Electrophoresis Experimental Workflow
Caption: Workflow for Capillary Electrophoresis Chiral Separation.
Conclusion
The successful chiral separation of this compound enantiomers is achievable using both HPLC with polysaccharide-based chiral stationary phases and Capillary Electrophoresis with cyclodextrin-based chiral selectors. The provided protocols and data for structurally analogous compounds offer a robust starting point for method development. Systematic optimization of the key parameters for each technique will be necessary to achieve baseline separation and develop a validated analytical method suitable for the intended application in research, development, or quality control.
References
- 1. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Enantiomer separation of drugs by capillary electrophoresis using mixtures of beta-cyclodextrin sulfate and neutral cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioseparation of pharmaceutical compounds by multiplexed capillary electrophoresis using highly sulphated alpha-, beta- and gamma-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Oxilofrine Hydrochloride in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxilofrine, also known as methylsynephrine, is a sympathomimetic agent that acts as an α-adrenergic receptor agonist, leading to vasoconstriction and an increase in blood pressure.[1] It has been used therapeutically for conditions like hypotension. Due to its stimulant properties, its use is prohibited in sports by the World Anti-Doping Agency (WADA).[2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, clinical monitoring, and doping control. This document provides detailed application notes and protocols for the determination of oxilofrine hydrochloride in biological matrices such as plasma and urine.
Mechanism of Action: Signaling Pathway
Oxilofrine primarily exerts its effects by activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[3] Upon activation by an agonist like oxilofrine, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[3] The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction.[3][4]
References
Troubleshooting & Optimization
Technical Support Center: Oxilofrine Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chemical synthesis yield of oxilofrine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the chemical synthesis of this compound?
A1: The two primary synthetic routes for this compound start from either phenol (B47542) or ephedrine (B3423809). The phenol route is often used for industrial-scale production and proceeds through key intermediates like phenyl propionate (B1217596) and p-hydroxypropiophenone. The ephedrine route involves the direct hydroxylation of the aromatic ring of ephedrine.[1]
Q2: What is the most critical step when synthesizing oxilofrine from phenol?
A2: A critical step in the synthesis from phenol is the Fries rearrangement of phenyl propionate to form p-hydroxypropiophenone. The regioselectivity of this reaction, which dictates the ratio of the desired para-isomer to the undesired ortho-isomer, is highly dependent on the reaction conditions, particularly temperature.[2][3][4]
Q3: What are the main challenges in synthesizing oxilofrine from ephedrine?
A3: The primary challenge is achieving regioselective hydroxylation at the para-position (4-position) of the ephedrine aromatic ring.[1] Controlling the reaction to favor the formation of 4-hydroxyephedrine (oxilofrine) over other isomers is crucial for obtaining a high yield of the desired product.
Q4: How is the final hydrochloride salt of oxilofrine typically formed?
A4: After the synthesis of the oxilofrine free base, it is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a suitable solvent, such as ethanol.[1] This step is often followed by crystallization to purify the final product.[1]
Troubleshooting Guides
Route 1: Synthesis from Phenol
This route typically involves the following stages:
-
Esterification: Phenol is reacted with propionyl chloride to form phenyl propionate.
-
Fries Rearrangement: Phenyl propionate is rearranged to p-hydroxypropiophenone.
-
Bromination: p-Hydroxypropiophenone is brominated at the alpha-position.
-
Amination: The bromo-intermediate is reacted with methylamine.
-
Reduction: The resulting ketone is reduced to a secondary alcohol.
-
Salt Formation: The oxilofrine free base is converted to this compound.
Caption: Synthetic pathway of this compound starting from phenol.
Issue 1: Low yield of p-hydroxypropiophenone in the Fries Rearrangement step.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incorrect Reaction Temperature | The Fries rearrangement is temperature-sensitive. Lower temperatures (e.g., <60°C) favor the formation of the desired p-hydroxypropiophenone, while higher temperatures (>160°C) favor the ortho-isomer.[3] Carefully control the reaction temperature according to the established protocol. | Increased ratio of para-isomer to ortho-isomer, leading to a higher yield of the desired product after purification. |
| Suboptimal Catalyst or Solvent | The choice of Lewis acid (e.g., AlCl₃) and solvent (e.g., nitrobenzene, carbon disulfide) significantly impacts the reaction.[4] Ensure the catalyst is of high purity and anhydrous. Consider using methanesulfonic acid as a reusable and effective catalyst.[1][5] | Improved conversion and selectivity towards the para-product. |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is stalling, a slight increase in temperature or extended reaction time might be necessary, but be cautious of increased ortho-isomer formation. | Drive the reaction to completion to maximize the conversion of the starting material. |
Issue 2: Presence of impurities in the final this compound product.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Ortho-isomer from Fries Rearrangement | The ortho-hydroxypropiophenone isomer can be carried through the synthesis. The ortho and para isomers often have different volatilities. Separation can be attempted by steam distillation, as the ortho-isomer is typically more volatile due to intramolecular hydrogen bonding.[3] | Removal of the ortho-isomer, leading to a purer intermediate and final product. |
| Byproducts from Reduction Step | Incomplete reduction or side reactions can lead to impurities. Ensure the appropriate reducing agent and reaction conditions are used. Monitor the reaction to completion. | A cleaner reaction mixture with a higher percentage of the desired oxilofrine. |
| Ineffective Final Purification | Recrystallization is a crucial final step for purification. The choice of solvent is critical. A suitable solvent should dissolve this compound at high temperatures but have low solubility at cooler temperatures. Experiment with different solvent systems (e.g., ethanol/water, methanol/isopropanol) to find the optimal conditions for crystallization. | High-purity crystalline this compound with minimal impurities. |
Route 2: Synthesis from Ephedrine
This route involves the direct hydroxylation of ephedrine to form oxilofrine, followed by salt formation.
Caption: Synthetic pathway of this compound starting from ephedrine.
Issue: Low yield of oxilofrine due to poor regioselectivity in the hydroxylation step.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Non-selective Hydroxylating Agent | The choice of hydroxylating agent and catalyst is critical for directing the hydroxyl group to the para-position. Fenton's reagent (H₂O₂ and an iron catalyst) is a common choice. The ratio of reactants and the catalyst concentration should be carefully optimized.[1] | An increased yield of the desired 4-hydroxyephedrine (oxilofrine) and a reduction in ortho and meta isomers. |
| Unfavorable Reaction Conditions | Temperature, pH, and solvent can influence the regioselectivity of aromatic hydroxylation. Perform small-scale experiments to screen different conditions and find the optimal parameters for para-hydroxylation. | Identification of reaction conditions that maximize the yield of the desired product. |
| Formation of Over-oxidized Byproducts | Aromatic rings can be susceptible to over-oxidation. Control the amount of the oxidizing agent and the reaction time to minimize the formation of undesired byproducts. | A cleaner product mixture with fewer degradation products. |
Quantitative Data
Table 1: Reported Yields for the Synthesis of p-Hydroxypropiophenone from Phenol
| Step | Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
| Esterification | Phenol, Propionyl Chloride | Dichloromethane, NaHCO₃ | Reflux, 4h | 82.8% | CN104370727A[1] |
| Esterification | Phenol, Propionyl Chloride | Dichloromethane, NaHCO₃ | Reflux, 6h | 93.2% | CN104370727A[1] |
| Fries Rearrangement | Phenyl Propionate | Methanesulfonic Acid | 30°C, 0.5h | 65.0% | CN104370727A[1] |
| Fries Rearrangement | Phenyl Propionate | Methanesulfonic Acid | 90°C, 0.5h | 77.6% | CN104370727A[1] |
Experimental Protocols
Protocol 1: Synthesis of p-Hydroxypropiophenone from Phenol (Based on CN104370727A)
Step 1: Preparation of Phenyl Propionate
-
To a solution of phenol (10.0 g, 0.106 mol) in 30 ml of dichloromethane, add sodium bicarbonate (1.78 g, 21.2 mmol).
-
Heat the mixture to reflux and add propionyl chloride (19.8 g, 0.212 mol) dropwise.
-
Continue to stir the reaction mixture at reflux for 6 hours.
-
Monitor the reaction completion by TLC.
-
After completion, pour the reaction mixture into 100 ml of ice water.
-
Adjust the pH of the mixture to 7 using a 5% NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer three times with 50 ml of dichloroethane.
-
Combine the organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain phenyl propionate. The reported yield is 14.9 g (93.2%).[1]
Step 2: Fries Rearrangement to p-Hydroxypropiophenone
-
Add phenyl propionate (8.0 g, 0.052 mol) to methanesulfonic acid (14.0 ml, 0.212 mol).
-
Heat the mixture to 90°C and stir for 0.5 hours in a closed system.
-
Monitor the reaction completion by TLC.
-
Cool the reaction mixture to room temperature and pour it into 50 ml of ice water.
-
Extract the mixture three times with 50 ml of dichloromethane.
-
Adjust the pH of the combined organic extracts to 7 with a 5% NaHCO₃ solution.
-
Separate, dry, and evaporate the organic solvent to obtain p-hydroxypropiophenone. The reported yield is 6.2 g (77.6%).[1]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Dissolution: In a flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Gradually add more hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for instance, in a vacuum oven, to remove any residual solvent.
References
Technical Support Center: Stability of Oxilofrine Hydrochloride in Aqueous Solutions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of oxilofrine hydrochloride in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The ionization state of the molecule changes with pH, which can lead to different degradation pathways. Acidic or basic conditions can catalyze hydrolysis or oxidation.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can promote the degradation of the phenol (B47542) and secondary amine functional groups in the oxilofrine molecule.
-
Concentration: In some cases, the concentration of the drug substance itself can influence the rate of degradation.
Q2: My aqueous solution of this compound has developed a yellowish tint. What could be the cause?
A2: A color change in your solution, such as the appearance of a yellowish tint, is often an indicator of chemical degradation. This is likely due to the formation of oxidation products. The phenolic hydroxyl group in the oxilofrine structure is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. It is recommended to perform analytical testing, such as HPLC with a photodiode array detector, to identify and quantify any degradation products. To mitigate this, ensure your solutions are prepared with deoxygenated water, protected from light, and stored at a controlled, cool temperature.
Q3: What are the expected degradation pathways for this compound?
A3: While specific degradation pathway studies for this compound are not extensively published, based on its chemical structure (a substituted phenethylamine), the most probable degradation pathways are oxidation and photolysis.
-
Oxidation: The primary sites for oxidation are the phenolic hydroxyl group and the secondary amine. Oxidation of the phenol can lead to the formation of quinones and further polymerization. The secondary amine can be oxidized to form N-oxides or other related impurities.
-
Photolysis: Exposure to UV light can provide the energy to initiate degradation reactions, often involving radical mechanisms, leading to a variety of degradation products.
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: To ensure the stability of aqueous this compound solutions, it is recommended to:
-
Store at refrigerated temperatures (2-8 °C).
-
Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Use buffers to maintain a stable pH, ideally in the slightly acidic range where similar phenolic amines exhibit greater stability.
-
Prepare solutions using deoxygenated water to minimize oxidative degradation.
-
If possible, blanket the solution with an inert gas like nitrogen or argon.
Troubleshooting Guides
Issue: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Steps |
| pH Fluctuation | Ensure the buffer capacity of your solution is sufficient to maintain a constant pH throughout the experiment. Verify the pH of each sample before and after the stability run. |
| Temperature Variation | Use a calibrated and validated stability chamber or water bath to ensure a constant temperature. Monitor the temperature throughout the study. |
| Inconsistent Light Exposure | If conducting photostability studies, ensure a consistent and controlled light source is used as per ICH Q1B guidelines. For routine stability, ensure all samples are equally protected from light. |
| Oxygen Contamination | Prepare solutions with freshly boiled and cooled water or water that has been sparged with an inert gas. Prepare and store solutions under an inert atmosphere if high sensitivity to oxidation is observed. |
| Analytical Method Variability | Validate your analytical method for stability-indicating properties, ensuring it can separate the parent drug from all potential degradation products. Check for system suitability before each analytical run. |
Issue: Appearance of unknown peaks in the HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Degradation of Oxilofrine | This is the most likely cause. The new peaks represent degradation products. |
| Interaction with Excipients | If your solution contains other components (e.g., buffers, co-solvents), there may be an interaction leading to new products. |
| Contamination | The new peaks could be from a contaminated solvent, glassware, or the drug substance itself. |
| Actions | 1. Perform forced degradation studies (acid, base, peroxide, heat, light) to systematically generate degradation products and see if they match the unknown peaks. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks to help in structure elucidation. 3. Analyze a placebo solution (all components except this compound) to rule out excipient degradation or interaction. 4. Analyze a blank (mobile phase) to check for solvent contamination. |
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study on an aqueous solution of this compound.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Conditions | Time (hours) | Assay of Oxilofrine HCl (%) | Total Impurities (%) | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24 | 98.5 | 1.5 | Slight degradation |
| Base Hydrolysis | 0.1 M NaOH | 24 | 92.3 | 7.7 | Significant degradation |
| Oxidative | 3% H₂O₂ | 24 | 85.1 | 14.9 | Major degradation, slight color change |
| Thermal | 60 °C | 24 | 96.2 | 3.8 | Moderate degradation |
| Photolytic | ICH Q1B | 24 | 91.5 | 8.5 | Significant degradation |
Table 2: Degradation Kinetics of this compound at 40°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | Correlation Coefficient (R²) |
| 3.0 | 0.005 | 138.6 | 0.995 |
| 5.0 | 0.002 | 346.5 | 0.998 |
| 7.0 | 0.015 | 46.2 | 0.991 |
| 9.0 | 0.045 | 15.4 | 0.989 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and to develop a stability-indicating analytical method.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer components
3. Equipment:
-
Calibrated HPLC system with a UV or PDA detector
-
Calibrated pH meter
-
Stability chambers/ovens
-
Photostability chamber
-
Volumetric flasks and pipettes
4. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in HPLC grade water to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.2 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at 60°C for 24 hours. Withdraw samples, neutralize with 0.2 M HCl, and dilute for analysis.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Place a solution of this compound in water in a stability chamber at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Visualizations
Technical Support Center: Identification of Oxilofrine Hydrochloride Degradation Products
Welcome to the technical support center for the analysis of Oxilofrine Hydrochloride and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during stability studies and analytical method development.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2][3] Based on regulatory guidelines (e.g., ICH Q1A(R2)), the following stress conditions are typically applied to this compound:
-
Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80°C).
-
Alkaline Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60-80°C).
-
Oxidative Degradation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂) at room or elevated temperatures.
-
Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 105°C).
-
Photolytic Degradation: Exposing the drug substance (in solid state and in solution) to UV and visible light.
Q2: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for quantifying this compound and separating its degradation products.[1][4] For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive structural confirmation of isolated degradation products.[6][7][8]
Q3: I am not observing any degradation of this compound under my stress conditions. What should I do?
If you do not observe any degradation, consider intensifying the stress conditions. This can be achieved by:
-
Increasing the concentration of the stress agent (e.g., using 1 M HCl instead of 0.1 M HCl).
-
Increasing the temperature.
-
Extending the duration of exposure to the stress condition.
It is important to aim for a target degradation of 5-20% to ensure that the analytical method is truly stability-indicating.
Q4: I am observing co-elution of peaks in my chromatogram. How can I resolve this?
Peak co-elution can be a significant issue in stability-indicating methods. To resolve co-eluting peaks, you can try the following chromatographic optimizations:
-
Modify the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer.
-
Change the pH of the mobile phase: This can alter the ionization state of the analytes and improve separation.
-
Use a different stationary phase (column): A column with a different chemistry (e.g., C8 instead of C18, or a phenyl column) may provide better selectivity.
-
Adjust the column temperature: Temperature can influence the viscosity of the mobile phase and the interaction of analytes with the stationary phase.
-
Modify the gradient program: A shallower gradient can often improve the resolution of closely eluting peaks.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in the Chromatogram of a Stressed Sample
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | - Characterize the new peaks using LC-MS/MS to determine their mass-to-charge ratio (m/z) and fragmentation pattern. - Based on the mass difference from the parent drug, propose potential degradation pathways (e.g., oxidation, hydrolysis, demethylation). - If necessary, isolate the degradation product using preparative HPLC for further structural elucidation by NMR. |
| Impurity from Reagents | - Analyze a blank sample (containing only the stress agent and solvent) under the same conditions to check for interfering peaks. - Use high-purity reagents and solvents. |
| System Contamination | - Flush the HPLC system thoroughly with an appropriate cleaning solvent. - Run a system suitability test to ensure the system is clean and performing correctly. |
Issue 2: Poor Mass Balance in Forced Degradation Studies
| Potential Cause | Troubleshooting Steps |
| Non-UV Active Degradation Products | - Use a mass-sensitive detector (e.g., a mass spectrometer or a charged aerosol detector) in parallel with the UV detector to detect non-chromophoric degradation products. |
| Volatile Degradation Products | - If volatile degradants are suspected, consider using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. |
| Incomplete Elution of Degradation Products | - Extend the run time of the HPLC method to ensure all components have eluted from the column. - Use a stronger solvent in the mobile phase at the end of the gradient to wash the column. |
| Adsorption of Analytes | - Check for irreversible adsorption of the drug or its degradation products onto the column by injecting a known concentration and checking the recovery. - Consider using a different column material or modifying the mobile phase pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in an oven at 105°C for 48 hours.
-
After exposure, dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug (1 mg/mL) to UV light (254 nm) and visible light for a specified period (e.g., 7 days).
-
Prepare a solution of the stressed solid sample in the mobile phase to a final concentration of 100 µg/mL. Dilute the stressed solution sample to the same concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Oxilofrine HCl | Number of Degradation Products | Retention Time (min) of Major Degradant | % Area of Major Degradant |
| Acid Hydrolysis (1 M HCl, 80°C, 24h) | Data | Data | Data | Data |
| Alkaline Hydrolysis (1 M NaOH, 80°C, 24h) | Data | Data | Data | Data |
| Oxidative (30% H₂O₂, RT, 24h) | Data | Data | Data | Data |
| Thermal (105°C, 48h) | Data | Data | Data | Data |
| Photolytic (UV/Vis, 7 days) | Data | Data | Data | Data |
*Data to be filled in by the researcher based on experimental results.
Visualizations
The following diagrams illustrate the general workflow for the identification of degradation products and a hypothetical degradation pathway for a phenolic amine compound like Oxilofrine.
Caption: Experimental workflow for forced degradation and identification of degradation products.
Caption: Hypothetical degradation pathways for a phenolic amine like Oxilofrine.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. pharmasm.com [pharmasm.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. ijper.org [ijper.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of Oxilofrine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with oxilofrine hydrochloride.
Disclaimer: Publicly available literature lacks specific quantitative data on the aqueous solubility of this compound across different pH values and temperatures. The following guidance provides a framework and detailed experimental protocols to systematically determine its solubility and apply established enhancement techniques. The quantitative data presented in the tables are exemplary and intended to illustrate how experimental results can be structured.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is the salt form of oxilofrine.[1] While some suppliers describe it as soluble in water due to its ionic nature, other sources indicate it is "partly miscible," suggesting potential challenges in achieving high concentrations in aqueous solutions.[2] It is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3] A thorough understanding of its aqueous solubility across a physiologically relevant pH range is crucial for formulation development.
Q2: Why might I be experiencing poor solubility with this compound in my aqueous buffer?
A2: Several factors could contribute to poor solubility:
-
pH of the Medium: The solubility of ionizable compounds like this compound is highly dependent on the pH of the solution. As a hydrochloride salt of a weak base, its solubility is expected to be higher at a lower pH where the molecule is predominantly in its ionized form.
-
Common Ion Effect: In buffers containing chloride ions (e.g., certain saline buffers), the solubility of a hydrochloride salt can be suppressed due to the common ion effect.
-
Temperature: The effect of temperature on the solubility of this compound has not been documented, but for many compounds, solubility is an endothermic process, meaning it increases with temperature.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of this compound could lead to variations in solubility.
Q3: What are the general strategies to improve the solubility of a poorly soluble hydrochloride salt like this compound?
A3: A variety of techniques can be employed, broadly categorized as physical and chemical modifications. These include:
-
pH Adjustment: Optimizing the pH of the formulation to ensure the compound is in its most soluble (ionized) form.
-
Cosolvency: The addition of a water-miscible solvent in which the drug has higher solubility.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) molecule to enhance its apparent solubility.
-
Solid Dispersion: Dispersing the drug in an inert carrier matrix at the solid state.
Troubleshooting Guides
Issue 1: this compound precipitates out of my neutral aqueous buffer.
dot
Caption: Troubleshooting workflow for precipitation of oxilofrine HCl.
Possible Cause: The pH of your buffer is likely at or above the pKa of the amine group of oxilofrine, causing the equilibrium to shift towards the less soluble free base form.
Solutions:
-
pH Adjustment: Lower the pH of your buffer. For a hydrochloride salt of a weak base, a pH of 2-4 is often optimal for solubility. It is crucial to first determine the pH-solubility profile to identify the ideal pH range.
-
Cosolvents: If lowering the pH is not an option or insufficient, consider adding a cosolvent. Common choices include propylene glycol, ethanol, and polyethylene (B3416737) glycol 400 (PEG 400). Start with a low percentage (e.g., 5-10% v/v) and incrementally increase it.
-
Cyclodextrins: For a more advanced approach, cyclodextrins can form inclusion complexes with oxilofrine, increasing its apparent solubility without significantly altering the properties of the aqueous vehicle. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and safety profile.
Issue 2: The required concentration of this compound for my experiment is higher than its apparent solubility.
dot
Caption: Strategies for achieving higher concentrations of oxilofrine HCl.
Possible Cause: The intrinsic solubility of this compound in your chosen solvent system is limited.
Solutions:
-
Systematic Evaluation of Cosolvents: A single cosolvent may not be sufficient. A systematic screening of different pharmaceutically acceptable cosolvents (e.g., ethanol, propylene glycol, PEG 400, glycerin) and their binary or ternary mixtures can reveal a synergistic effect on solubility.
-
Cyclodextrin Inclusion Complexation: This is a powerful technique to significantly increase apparent solubility. The formation of an inclusion complex effectively shields the hydrophobic parts of the drug molecule from the aqueous environment.
-
Solid Dispersion Technology: For solid dosage form development, creating a solid dispersion of this compound with a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC)) can improve its dissolution rate and extent. This involves dissolving both the drug and the carrier in a common solvent and then removing the solvent.
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
Objective: To determine the solubility of this compound in aqueous buffers across a physiologically relevant pH range (pH 1.2 to 7.4) at a controlled temperature (e.g., 25°C or 37°C).
dot
Caption: Workflow for determining the pH-solubility profile.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1.2, acetate (B1210297) buffer for pH 4.5, and phosphate (B84403) buffers for pH 6.8 and 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials to create a slurry.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sampling: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with an appropriate mobile phase or solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Data Analysis: Calculate the solubility in mg/mL for each pH point. Plot the solubility as a function of pH.
Exemplary Data Presentation:
| pH | Temperature (°C) | Exemplary Solubility (mg/mL) |
| 1.2 | 25 | 15.2 |
| 4.5 | 25 | 12.8 |
| 6.8 | 25 | 1.5 |
| 7.4 | 25 | 0.8 |
Protocol 2: Evaluation of Cosolvents for Solubility Enhancement
Objective: To assess the effect of different cosolvents on the solubility of this compound in an aqueous solution.
Methodology:
-
Solvent System Preparation: Prepare a series of aqueous solutions containing increasing concentrations (e.g., 10%, 20%, 30%, 40% v/v) of a selected cosolvent (e.g., propylene glycol, ethanol, or PEG 400). A buffer at a fixed pH (e.g., pH 7.4) can be used as the aqueous component.
-
Solubility Determination: For each cosolvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.
-
Data Analysis: Plot the solubility of this compound (on a logarithmic scale) against the percentage of the cosolvent.
Exemplary Data Presentation:
| Cosolvent | Concentration (% v/v) | Exemplary Solubility in pH 7.4 Buffer (mg/mL) |
| None | 0 | 0.8 |
| Propylene Glycol | 10 | 2.1 |
| Propylene Glycol | 20 | 4.5 |
| Propylene Glycol | 30 | 8.2 |
| Ethanol | 10 | 1.8 |
| Ethanol | 20 | 3.9 |
| PEG 400 | 10 | 2.5 |
| PEG 400 | 20 | 5.8 |
Protocol 3: Preparation and Evaluation of a Cyclodextrin Inclusion Complex
Objective: To prepare an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) and evaluate its effect on solubility.
Methodology:
-
Phase Solubility Study:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v) in a buffer of a fixed pH (e.g., pH 7.4).
-
Add an excess of this compound to each solution.
-
Equilibrate and determine the solubility of this compound in each solution as described in Protocol 1.
-
Plot the solubility of this compound against the concentration of HP-β-CD to determine the type of complex formation and the stability constant.
-
-
Preparation of Solid Inclusion Complex (Kneading Method):
-
Prepare a paste by adding a small amount of water to a physical mixture of this compound and HP-β-CD (e.g., at a 1:1 molar ratio).
-
Knead the paste for a specified time (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
-
Evaluation: Determine the apparent solubility of the prepared solid inclusion complex in the same buffer used for the phase solubility study.
Exemplary Data Presentation:
| HP-β-CD Conc. (% w/v) | Exemplary Solubility of Oxilofrine HCl (mg/mL) |
| 0 | 0.8 |
| 2 | 2.5 |
| 4 | 4.9 |
| 6 | 7.2 |
| 8 | 9.8 |
| 10 | 12.1 |
Protocol 4: Analytical Method for Quantification
Objective: To provide a general procedure for quantifying this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of oxilofrine, a suitable wavelength should be selected (e.g., around 225 nm or 275 nm).
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the appropriately diluted and filtered samples from the solubility experiments and determine their concentrations using the calibration curve.
This technical support center provides a starting point for addressing the solubility challenges of this compound. The key is a systematic approach to first characterize its solubility and then apply the appropriate enhancement techniques based on the desired formulation and application.
References
- 1. Detection of oxilofrine in plasma and urine by high-performance liquid chromatography with electrochemical detection and comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxilofrine | C10H15NO2 | CID 688009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
Minimizing matrix effects in oxilofrine hydrochloride LC-MS analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of oxilofrine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for oxilofrine due to co-eluting compounds from the sample matrix (e.g., plasma, urine, or serum).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification.[1][3] Ion suppression, the more common effect, occurs when matrix components interfere with the analyte's ionization process, reducing its signal intensity.[1][4]
Q2: What are the common sources of matrix effects for oxilofrine analysis in biological samples?
A2: Common sources of matrix effects in biological samples like plasma, urine, or oral fluid include endogenous components such as phospholipids (B1166683), proteins, salts, and amino acids.[2][4][5] For urine samples, high salt content and the presence of urea (B33335) can be particularly problematic. In plasma or serum, phospholipids and proteins are major contributors to matrix effects.[4] Exogenous sources, such as anticoagulants or sample collection tube additives, can also interfere with the analysis.[2]
Q3: How can I assess the presence and magnitude of matrix effects in my oxilofrine assay?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A standard solution of oxilofrine is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or rises in the baseline signal indicate the retention times where matrix components cause ion suppression or enhancement, respectively.[3][6]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[2] The response of oxilofrine spiked into a blank matrix extract (after extraction) is compared to the response of oxilofrine in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of the effect (MF < 1 for suppression, MF > 1 for enhancement).[2]
Q4: What are the primary strategies to minimize matrix effects for oxilofrine?
A4: The main strategies involve a combination of optimized sample preparation, chromatography, and the use of appropriate internal standards.[1][8]
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are used to remove interfering matrix components before analysis.[1][9]
-
Chromatographic Separation: Modifying the LC method (e.g., mobile phase, gradient, or column chemistry) can separate oxilofrine from co-eluting matrix components.[1][8] Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective for polar compounds like oxilofrine.[10][11][12]
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard for oxilofrine is the preferred choice to compensate for matrix effects, as it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization.[1][13]
Troubleshooting Guide
Issue: I am observing significant ion suppression for oxilofrine.
Answer: Significant ion suppression is a common issue. Here is a systematic approach to troubleshoot it:
-
Confirm the Source: First, use the post-column infusion technique to confirm that the suppression is occurring at the retention time of oxilofrine.
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering components.[1] If you are using a simple "dilute-and-shoot" method, consider implementing a more rigorous sample preparation technique.[13]
-
Solid-Phase Extraction (SPE): This is often very effective at removing phospholipids and salts. A mixed-mode or ion-exchange SPE sorbent may be particularly useful for oxilofrine.[13]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate oxilofrine from many endogenous components based on its solubility.[9]
-
-
Optimize Chromatography: Adjust your chromatographic method to separate oxilofrine from the suppression zone.[6]
-
Modify the gradient to increase resolution.
-
Consider a different column chemistry. If using reversed-phase, a HILIC column might provide a different selectivity and move oxilofrine away from interferences.[10]
-
-
Check for Phospholipids: If analyzing plasma or serum, phospholipids are a likely cause. Incorporate a specific phospholipid removal product or SPE phase into your sample preparation workflow.
Issue: My results for oxilofrine are not reproducible between different batches of matrix (e.g., different lots of plasma).
Answer: Variability between matrix lots is a classic sign of uncontrolled matrix effects.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for variability.[13] The SIL-IS will experience the same degree of ion suppression or enhancement as oxilofrine, leading to a consistent analyte/IS ratio across different lots.
-
Evaluate Matrix Effect in Multiple Lots: During method validation, it is crucial to assess the matrix effect in at least six different lots of the biological matrix to ensure the method is rugged.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, preparing your calibration standards in the same matrix as your samples can help compensate for these effects.[1] However, this approach assumes that the matrix effect in the calibration standards is identical to that in the unknown samples.
Issue: Oxilofrine recovery is low and inconsistent after sample preparation.
Answer: Low and variable recovery points to issues with your extraction procedure.
-
Optimize SPE/LLE Parameters:
-
SPE: Ensure the conditioning, loading, washing, and elution steps are optimized. Check the pH of your solutions, as the ionization state of oxilofrine is critical for its retention and elution from ion-exchange sorbents.
-
LLE: Experiment with different organic solvents and pH values for the aqueous phase to find the optimal conditions for extracting oxilofrine.
-
-
Consider Analyte Stability: Oxilofrine could be degrading during the extraction process. Ensure samples are processed promptly and at appropriate temperatures.
-
Evaluate Extraction Recovery and Matrix Effect Separately: It is important to distinguish between poor recovery and ion suppression. Recovery is determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Biological Matrices
| Technique | Selectivity | Throughput | Cost | Automation Potential | Key Advantage for Oxilofrine Analysis | Common Pitfalls |
| Protein Precipitation (PPT) | Low | High | Low | High | Simple and fast for initial screening. | Least effective at removing matrix components; high risk of ion suppression.[14] |
| Liquid-Liquid Extraction (LLE) | Moderate | Low | Low-Moderate | Low | Good for removing non-soluble interferences like salts.[15] | Can be labor-intensive and may form emulsions.[15] |
| Solid-Phase Extraction (SPE) | High | Moderate-High | High | High | Highly effective at removing specific interferences like phospholipids and salts.[14][16] | Requires method development to optimize sorbent and solvents. |
| Dilute-and-Shoot | None | Very High | Very Low | High | Very simple and fast. | Highest risk of significant matrix effects and instrument contamination.[13] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Objective: To quantify the degree of ion suppression or enhancement for oxilofrine.
-
Materials: Blank biological matrix (e.g., plasma, urine), oxilofrine standard solution, appropriate solvents.
-
Procedure:
-
Prepare at least six samples of blank matrix using your established extraction procedure (e.g., SPE or LLE).
-
After the final evaporation step and before reconstitution, divide the extracts into two sets (A and B).
-
Set A: Reconstitute the extracted blank matrix with a solution of oxilofrine in reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B: Reconstitute neat reconstitution solvent with the same oxilofrine solution used for Set A.
-
Analyze both sets by LC-MS.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area of Oxilofrine in Set A) / (Peak Area of Oxilofrine in Set B)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Protocol 2: Solid-Phase Extraction (SPE) for Oxilofrine from Human Plasma
This is a general protocol and requires optimization for your specific application.
-
Objective: To extract oxilofrine from plasma and remove interfering matrix components.
-
Materials: Mixed-mode strong cation exchange SPE cartridges, plasma sample, internal standard (ideally, a SIL-IS), methanol, water, formic acid, ammonium (B1175870) hydroxide (B78521).
-
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution and 400 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M acetic acid.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute oxilofrine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS system.
-
Visualizations
Caption: A generalized workflow for preparing biological samples for oxilofrine LC-MS analysis.
Caption: A logical flowchart for troubleshooting and mitigating ion suppression in LC-MS analysis.
Caption: Competition between oxilofrine and matrix components at the ESI droplet surface leads to ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lctsbible.com [lctsbible.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Development and validation of a hydrophilic interaction liquid chromatography with tandem mass spectrometry method for the simultaneous detection and quantification of etilefrine and oxilofrine in equine blood plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. japsonline.com [japsonline.com]
Technical Support Center: Chromatographic Separation of Oxilofrine and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of oxilofrine and its metabolites.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of oxilofrine and its metabolites.
Question: Why am I observing poor peak shape (tailing or fronting) for oxilofrine in my reversed-phase HPLC analysis?
Answer:
Peak asymmetry for basic compounds like oxilofrine is a common issue in reversed-phase HPLC.
-
Peak Tailing: This is often caused by secondary interactions between the basic amine group of oxilofrine and acidic silanol (B1196071) groups on the silica-based stationary phase.
-
Solution 1: Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For basic compounds, operating at a low pH (e.g., pH 2-4) will protonate the analyte, which can improve peak shape. Conversely, a higher pH (e.g., pH > 8) can suppress the ionization of silanols, but ensure your column is stable at high pH.[1] It is recommended to work at a pH at least two units away from the analyte's pKa to ensure a single ionic form.
-
Solution 2: Use of an Ion-Pairing Agent: Incorporating an ion-pairing agent, such as heptanesulfonic acid, into the mobile phase can form a neutral ion pair with the protonated oxilofrine, reducing secondary interactions and improving peak shape.[2]
-
Solution 3: Column Choice: Consider using a column with end-capping or a modern stationary phase designed to minimize silanol interactions.
-
-
Peak Fronting: This can occur due to several factors.
-
Solution 1: Sample Overload: Injecting too high a concentration of oxilofrine can lead to peak fronting. Try diluting your sample.[3]
-
Solution 2: Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.[1][3]
-
Solution 3: Column Collapse: If using a highly aqueous mobile phase (e.g., >95% water), the C18 chains can collapse. This can sometimes be reversed by flushing the column with 100% acetonitrile (B52724).[1]
-
Question: I am having difficulty separating oxilofrine from a co-eluting peak, which I suspect is a pseudoephedrine metabolite. How can I resolve this?
Answer:
Co-elution of oxilofrine with hydroxy-pseudoephedrine (a minor metabolite of pseudoephedrine) is a known analytical challenge, particularly in anti-doping analysis.[4][5] Achieving baseline separation is critical for accurate identification and quantification.
-
HPLC/UHPLC Method Optimization:
-
Solution 1: Gradient Adjustment: A shallow gradient elution program can enhance the separation of closely eluting compounds. Experiment with decreasing the rate of organic solvent increase.
-
Solution 2: Mobile Phase Composition: Modifying the organic modifier (e.g., methanol (B129727) vs. acetonitrile) or the buffer system can alter selectivity.[6]
-
Solution 3: Column Selectivity: A different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, may provide the necessary selectivity to resolve these isomers.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Solution: Derivatization: GC-MS analysis of the trimethylsilyl (B98337) (TMS) derivatives of oxilofrine and hydroxy-pseudoephedrine can provide excellent chromatographic resolution.[4] The different stereochemistry of the two compounds often leads to baseline separation of their TMS derivatives.
-
Question: My recovery of oxilofrine from biological samples (urine, plasma) is low and inconsistent. What can I do to improve it?
Answer:
Low and variable recovery is often related to the sample preparation method. Oxilofrine and its metabolites can be challenging to extract due to their polarity and potential for binding to matrix components.
-
Solid-Phase Extraction (SPE):
-
Solution 1: Sorbent Selection: For a basic compound like oxilofrine, a mixed-mode cation exchange SPE cartridge is often effective. This allows for retention via both reversed-phase and ion-exchange mechanisms, enabling a more rigorous washing procedure to remove interferences.[7][8]
-
Solution 2: pH Control: During sample loading, the pH should be adjusted to ensure oxilofrine is charged (e.g., pH 6) to bind to the cation exchange sorbent. Elution is then achieved by increasing the pH to neutralize the analyte.
-
Solution 3: Elution Solvent: Ensure the elution solvent is strong enough to disrupt both the reversed-phase and ion-exchange interactions. A common choice is a mixture of an organic solvent with a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521).
-
-
Liquid-Liquid Extraction (LLE):
-
Solution 1: pH Adjustment: Before extraction with an organic solvent, adjust the pH of the aqueous sample to be basic (e.g., pH > 9) to neutralize the amine group of oxilofrine, making it more soluble in the organic phase.
-
Solution 2: Solvent Choice: A moderately polar, water-immiscible organic solvent like ethyl acetate (B1210297) or a mixture of solvents is a good starting point for extracting oxilofrine.
-
Frequently Asked Questions (FAQs)
What are the main metabolites of oxilofrine?
The primary metabolite of oxilofrine is a phenolic sulfoconjugate.[9] This means that a sulfate (B86663) group is attached to the hydroxyl group on the phenyl ring. Glucuronide conjugates may also be formed.
What are the recommended starting conditions for HPLC analysis of oxilofrine?
A good starting point for reversed-phase HPLC analysis of oxilofrine is a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) at a slightly acidic pH (e.g., 3-4) and an organic modifier like acetonitrile or methanol. A gradient elution from a low to a high percentage of the organic modifier is typically used.[10]
Is derivatization necessary for the GC-MS analysis of oxilofrine?
Yes, derivatization is generally required for the GC-MS analysis of oxilofrine. Due to the polar hydroxyl and amine groups, oxilofrine is not sufficiently volatile for direct GC analysis. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form the trimethylsilyl (TMS) derivative is a common and effective approach.[4][11]
How can I handle matrix effects in LC-MS/MS analysis of oxilofrine in plasma?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis.
-
Chromatographic Separation: Ensure adequate chromatographic separation of oxilofrine from endogenous matrix components, particularly phospholipids.
-
Sample Preparation: A thorough sample cleanup using SPE or LLE is crucial to minimize matrix effects.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. If a SIL-IS is not available, a structural analog that co-elutes with the analyte can be used.
Data Presentation
Table 1: HPLC Method Parameters for Oxilofrine Analysis
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18, 2.1-4.6 mm i.d., 50-150 mm length, <5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate, pH 3-4 |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with 5-10% B, increase to 90-95% B over 10-15 minutes |
| Flow Rate | 0.2 - 1.0 mL/min (depending on column i.d.) |
| Column Temperature | 25 - 40 °C |
| Detection | UV at ~225 nm or Mass Spectrometry (ESI+) |
Table 2: GC-MS Method Parameters for Oxilofrine Analysis (as TMS derivative)
| Parameter | Recommended Conditions |
| Derivatization Reagent | BSTFA or MSTFA with 1% TMCS |
| Reaction Conditions | 60-80 °C for 20-30 minutes |
| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of ~1 mL/min |
| Injection Mode | Splitless or split (e.g., 10:1) |
| Oven Program | Initial temp 100-120°C, ramp at 10-20°C/min to 280-300°C, hold for 2-5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
Table 3: Quantitative Data for Oxilofrine Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC with electrochemical detection | Plasma | 1 ng/mL | - | [2] |
| HPLC with electrochemical detection | Urine | 12.5 ng/mL | - | [2] |
| HILIC-MS/MS | Equine Plasma | 0.03 ng/mL | 0.1 ng/mL | [12] |
| HILIC-MS/MS | Equine Urine | 0.3 ng/mL | 1 ng/mL | [12] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Oxilofrine in Urine
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg/3 mL) with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate buffer (pH 6).
-
Dilute 1 mL of urine with 1 mL of 50 mM ammonium acetate buffer (pH 6).
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6), followed by 1 mL of 1M acetic acid, and then 1 mL of methanol.
-
Elute the oxilofrine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
HPLC Analysis:
-
Inject 10 µL of the reconstituted sample onto a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Use a mobile phase of A: 0.1% formic acid in water and B: acetonitrile.
-
Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1 mL/min.
-
Monitor the eluent at 225 nm.
-
Protocol 2: GC-MS Analysis of Oxilofrine in Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard.
-
Add 100 µL of 1 M sodium hydroxide to basify the sample to pH > 9.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness.
-
-
Derivatization:
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a DB-5ms column (or equivalent) with a temperature program starting at 100°C, ramping to 280°C.
-
Acquire mass spectra in full scan mode or SIM mode, monitoring characteristic ions for the TMS derivative of oxilofrine.
-
Mandatory Visualizations
References
- 1. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 2. Detection of oxilofrine in plasma and urine by high-performance liquid chromatography with electrochemical detection and comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. wada-ama.org [wada-ama.org]
- 5. wada-ama.org [wada-ama.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. biotage.com [biotage.com]
- 8. Sample Preparation Technical Tip [discover.phenomenex.com]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. nacalai.com [nacalai.com]
- 11. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Troubleshooting variability in oxilofrine hydrochloride quantification
Welcome to the technical support center for oxilofrine hydrochloride quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common analytical methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). Specific techniques include:
-
HPLC with Ultraviolet (UV) Detection: A widely used method for pharmaceutical dosage forms.[1][2]
-
HPLC with Electrochemical Detection (ECD): Offers high sensitivity for determining oxilofrine in biological matrices like plasma and urine.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, often used in doping control and analysis of biological samples.[3][4][5] It is valuable for both qualitative and quantitative analysis.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A reliable method, often used for confirmation, especially after derivatization of the analyte.[6]
Q2: My oxilofrine quantification results are showing high variability. What are the potential sources of this issue?
A2: Variability in oxilofrine quantification can stem from several factors throughout the analytical workflow. Key areas to investigate include:
-
Sample Preparation: Incomplete extraction, inconsistent sample handling, or matrix effects can all introduce variability.[7]
-
Analyte Stability: Oxilofrine can be susceptible to degradation due to factors like pH, temperature, light, and oxidation.[8][9]
-
Chromatographic Separation: Poor resolution from interfering substances, such as metabolites of other drugs, can lead to inaccurate quantification.[6][10]
-
Instrumental Performance: Fluctuations in detector response, injector precision, and mobile phase composition can contribute to inconsistent results.[11][12]
Q3: I suspect interference from other compounds in my samples. How can I confirm and resolve this?
A3: Co-elution with interfering substances is a significant challenge in oxilofrine analysis. A notable interferent is hydroxy-pseudoephedrine, a minor metabolite of pseudoephedrine, which can have a similar retention time and mass fragmentation pattern to oxilofrine in LC-MS analysis.[6][10]
To address this:
-
Chromatographic Selectivity: Modify your chromatographic method to improve separation. This can involve changing the mobile phase composition, pH, column type, or temperature.[12] Ultra-High-Performance Liquid Chromatography (UHPLC) can also provide better resolution.[6][10]
-
Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS) to differentiate between oxilofrine and interfering compounds based on their exact mass.
-
Reference Standards: Analyze a reference standard of the suspected interfering compound to confirm its retention time and mass spectrum under your experimental conditions.
Q4: Are there specific considerations for analyzing oxilofrine in biological matrices like urine or plasma?
A4: Yes, analyzing oxilofrine in biological matrices requires special attention to:
-
Sample Extraction: Efficient extraction is crucial to remove matrix components that can interfere with the analysis. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques.[13]
-
Metabolite Conjugation: Oxilofrine can exist in conjugated forms (e.g., sulfoconjugates) in urine.[3] Enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) is often necessary to cleave these conjugates and quantify the total oxilofrine concentration.[5][14]
-
Matrix Effects: In LC-MS/MS, matrix components can suppress or enhance the ionization of oxilofrine, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard can help to correct for these effects.
Troubleshooting Guides
Guide 1: Poor Peak Shape in HPLC (Tailing, Fronting, or Broadening)
Poor peak shape can significantly impact the accuracy of integration and, consequently, quantification.
| Symptom | Potential Causes | Recommended Solutions |
| Peak Tailing | 1. Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine group of oxilofrine. 2. Column Overload: Injecting too much sample. 3. Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase. | 1. Mobile Phase Modification: Add a competing base (e.g., triethylamine) to the mobile phase or use a lower pH to protonate the silanols. 2. Use a Base-Deactivated Column: Employ an end-capped column specifically designed to minimize silanol interactions. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 4. Column Cleaning/Replacement: Flush the column with a strong solvent or replace it if it is old or heavily used. |
| Peak Fronting | 1. Column Overload: Injecting a sample that is too concentrated. 2. Poor Sample Solubility: The sample is not fully dissolved in the mobile phase. | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Change Sample Solvent: Dissolve the sample in a solvent that is weaker than or similar in strength to the mobile phase. |
| Peak Broadening | 1. Large Injection Volume: Injecting a volume that is too large for the column. 2. Extra-Column Volume: Excessive tubing length or a large detector flow cell. 3. Column Degradation: Loss of stationary phase or void formation. | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Optimize System Configuration: Use shorter, narrower-bore tubing and an appropriate detector cell. 3. Replace the Column: If the column is old or shows signs of degradation, replace it. |
Guide 2: Inconsistent Retention Times
Shifting retention times can lead to misidentification of peaks and inaccurate quantification.
| Symptom | Potential Causes | Recommended Solutions |
| Gradual Retention Time Drift | 1. Column Aging: The stationary phase is degrading over time. 2. Mobile Phase Composition Change: Evaporation of a volatile component in the mobile phase. 3. Temperature Fluctuations: The column temperature is not stable. | 1. Monitor Column Performance: Track the performance of the column and replace it when necessary. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoir capped. 3. Use a Column Oven: Maintain a constant and stable column temperature. |
| Sudden Retention Time Shift | 1. Air Bubbles in the Pump: Air trapped in the pump head can affect the flow rate. 2. Leak in the System: A leak will cause a drop in pressure and affect the flow rate. 3. Change in Mobile Phase Composition: An incorrect mobile phase was prepared or selected. | 1. Degas Mobile Phase and Prime Pump: Ensure the mobile phase is properly degassed and prime the pump to remove any air bubbles. 2. Check for Leaks: Inspect all fittings and connections for any signs of leakage. 3. Verify Mobile Phase: Double-check the composition and preparation of the mobile phase. |
Experimental Protocols
Protocol 1: Quantification of Oxilofrine in Urine by LC-MS/MS
This protocol provides a general framework for the analysis of oxilofrine in urine, incorporating enzymatic hydrolysis to account for conjugated metabolites.
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., oxilofrine-d3).
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia and 1 mL of acetate (B1210297) buffer (pH 5.2).
-
Incubate at 50°C for 2 hours to hydrolyze conjugated metabolites.
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the cartridge with methanol (B129727) and water.
-
Load the hydrolyzed sample.
-
Wash with water and methanol to remove interferences.
-
Elute oxilofrine with a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Monitor at least two transitions for oxilofrine and one for the internal standard (e.g., for oxilofrine: precursor ion m/z 182, product ions m/z 164 and 149). |
Data Presentation
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Oxilofrine in Biological Matrices
| Analytical Method | Matrix | LOD | LOQ | Reference |
| HPLC-ECD | Plasma | 1 ng/mL | - | |
| HPLC-ECD | Urine | 12.5 ng/mL | - | |
| HILIC-MS/MS | Plasma | 0.03 ng/mL | 0.1 ng/mL | [5] |
| HILIC-MS/MS | Urine | 0.3 ng/mL | 1 ng/mL | [5] |
Visualizations
Caption: Troubleshooting workflow for high variability in oxilofrine quantification.
Caption: Sample preparation workflow for oxilofrine analysis in urine.
References
- 1. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media | MDPI [mdpi.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a hydrophilic interaction liquid chromatography with tandem mass spectrometry method for the simultaneous detection and quantification of etilefrine and oxilofrine in equine blood plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. wada-ama.org [wada-ama.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purity Analysis of Oxilofrine Hydrochloride Reference Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting purity analysis of oxilofrine hydrochloride reference standards.
Frequently Asked Questions (FAQs)
Q1: What is an this compound reference standard?
A1: An this compound reference standard is a highly purified and well-characterized material used as a benchmark for analytical tests.[1][2][3] It is crucial for confirming the identity, purity, strength, and quality of this compound in pharmaceutical products and research.[1][2][3] These standards are produced in accordance with international requirements for reference standard manufacturers.
Q2: What are the typical purity specifications for an this compound reference standard?
Table 1: Typical Acceptance Criteria for this compound Reference Standard
| Test | Acceptance Criteria | Analytical Method |
| Appearance | White or almost white crystalline powder | Visual Inspection |
| Identity | Conforms to the standard spectrum | IR Spectroscopy |
| Purity (by HPLC) | ≥ 99.5% | HPLC-UV |
| Related Substances | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% | HPLC-UV |
| Loss on Drying | ≤ 0.5% | Thermogravimetric Analysis |
| Residue on Ignition | ≤ 0.1% | Gravimetry |
| Heavy Metals | ≤ 20 ppm | ICP-MS or Colorimetric Method |
| Residual Solvents | Meets USP <467> or Ph. Eur. 5.4 requirements | GC-HS |
Q3: What are the potential impurities in this compound?
A3: Impurities in this compound can originate from the synthesis process, degradation, or storage.[4] Given that a common synthesis route involves the hydroxylation of ephedrine, related substances can be expected as impurities.[5]
-
Process-Related Impurities:
-
Ephedrine and Pseudoephedrine: Precursors or related starting materials.
-
Hydroxy-pseudoephedrine ('pseudo-oxilofrine'): A diastereomer that can be formed during synthesis.[6] It is a critical impurity to monitor as it can co-elute with oxilofrine under certain chromatographic conditions.[6]
-
Other positional isomers: Isomers of oxilofrine where the hydroxyl group is at a different position on the phenyl ring.
-
-
Degradation Products:
-
Oxidation products: The phenolic hydroxyl group is susceptible to oxidation.
-
Dehydration products: Loss of the benzylic hydroxyl group.
-
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for the Oxilofrine Peak
Oxilofrine is a basic compound, and its interaction with residual silanol (B1196071) groups on the silica-based stationary phase of a C18 column is a common cause of peak tailing.[7][8]
Table 2: Troubleshooting Peak Tailing in HPLC Analysis of this compound
| Potential Cause | Recommended Solution |
| Secondary interactions with silanols | Lower the mobile phase pH to 2.5-3.0 using an additive like 0.1% formic or trifluoroacetic acid to protonate the silanols and reduce interaction.[8][9] |
| Insufficient buffer capacity | Increase the buffer concentration of the mobile phase (e.g., from 10 mM to 25-50 mM for UV detection) to maintain a consistent pH.[9] |
| Column contamination | Flush the column with a strong solvent like acetonitrile (B52724) or methanol. If the problem persists, consider replacing the guard column or the analytical column.[8] |
| Column overload | Dilute the sample and inject a smaller volume to check if the peak shape improves.[8] |
| Inappropriate column chemistry | Use a column with a base-deactivated stationary phase or an end-capped column specifically designed for the analysis of basic compounds.[8] |
Issue 2: Poor Resolution Between Oxilofrine and Potential Impurities (e.g., Hydroxy-pseudoephedrine)
Achieving adequate separation between structurally similar compounds is critical for accurate purity assessment.
Table 3: Troubleshooting Poor Resolution in HPLC Analysis
| Potential Cause | Recommended Solution |
| Suboptimal mobile phase composition | Adjust the organic modifier (acetonitrile or methanol) percentage in the mobile phase. A shallower gradient or isocratic elution with a lower organic content can improve the resolution of early eluting peaks. |
| Inadequate column efficiency | Ensure the column is in good condition. If necessary, replace it with a new column of the same type or a column with a smaller particle size (UHPLC) for higher efficiency.[6] |
| Incorrect flow rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, though it will increase the run time. |
| Temperature fluctuations | Use a column oven to maintain a stable and optimized temperature. |
GC-MS Analysis
Issue 3: No or Low Signal for Oxilofrine
Oxilofrine is a polar compound with limited volatility, making it unsuitable for direct GC-MS analysis.
Solution:
-
Derivatization: Oxilofrine must be derivatized prior to GC-MS analysis to increase its volatility and thermal stability. The most common method is silylation, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the trimethylsilyl (B98337) (TMS) derivative.[6][10]
Issue 4: Co-elution of Oxilofrine and Hydroxy-pseudoephedrine
Even with derivatization, chromatographic separation of these diastereomers can be challenging.
Solution:
-
Optimize Temperature Program: Adjust the oven temperature program. A slower ramp rate or an isothermal hold at an optimal temperature can improve separation.
-
Select Appropriate Column: Use a capillary column with a suitable stationary phase that provides good selectivity for this type of compound. A mid-polarity phase may offer better separation than a non-polar phase.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is a general guideline and should be validated for your specific reference standard and instrumentation.
Table 4: HPLC Method Parameters for this compound Purity
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the reference standard in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
1. Derivatization Protocol (TMS Derivatization)
-
Accurately weigh approximately 1 mg of the this compound reference standard into a glass vial.
-
Add 100 µL of a silylating agent (e.g., MSTFA with 1% TMCS).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
Table 5: GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on sensitivity requirements |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Visualizations
Caption: Workflow for the purity analysis of Oxilofrine HCl.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. Synephrine - Wikipedia [en.wikipedia.org]
- 2. prcr.cobimet.org [prcr.cobimet.org]
- 3. usp.org [usp.org]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. This compound | 942-51-8 | Benchchem [benchchem.com]
- 6. wada-ama.org [wada-ama.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labcompare.com [labcompare.com]
- 9. uhplcs.com [uhplcs.com]
- 10. nist.gov [nist.gov]
Preventing oxidative degradation of oxilofrine hydrochloride during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidative degradation of oxilofrine hydrochloride during storage.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing a yellowish discoloration. What could be the cause?
A1: A yellowish discoloration is a common indicator of oxidative degradation. This compound, a phenolic compound, is susceptible to oxidation, which can be initiated by exposure to oxygen, light, heat, and certain metal ions. This degradation can lead to the formation of colored impurities, compromising the purity and potency of your sample.
Q2: What are the likely degradation products of this compound under oxidative stress?
A2: While specific degradation pathways for this compound are not extensively published, based on its chemical structure (a phenylethanolamine), the primary oxidative degradation is likely to occur at the phenol (B47542) and the secondary amine functionalities. The phenol group can oxidize to form a quinone-type structure, which can further polymerize to form colored compounds. The secondary amine can also undergo oxidation.
Q3: How can I prevent the oxidative degradation of my this compound samples?
A3: To minimize oxidative degradation, it is crucial to control the storage conditions. This includes:
-
Inert Atmosphere: Store the sample under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Light Protection: Use amber-colored vials or store samples in the dark to prevent photolytic degradation, which can catalyze oxidation.[1][2][3][4][5]
-
Temperature Control: Store samples at recommended low temperatures (e.g., 2-8 °C) to reduce the rate of chemical reactions, including oxidation.
-
Use of Antioxidants: Incorporate a suitable antioxidant into your formulation. Common choices for phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[6]
-
Appropriate Packaging: Utilize packaging materials with high barrier properties against oxygen and moisture, such as aluminum foil blister packs or high-density polyethylene (B3416737) (HDPE) containers.[1][2][3][4]
Q4: Which antioxidant is most suitable for stabilizing this compound?
A4: The choice of antioxidant depends on the formulation (e.g., solid or solution) and its compatibility with other excipients. For lipid-based or solid formulations, lipophilic antioxidants like BHT and BHA are often effective. For aqueous solutions, hydrophilic antioxidants like ascorbic acid may be more suitable. It is recommended to perform compatibility studies to determine the most effective antioxidant and its optimal concentration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Oxidative degradation of this compound. | 1. Confirm the identity of the extra peaks using a mass spectrometer (LC-MS). 2. Implement preventative measures as described in the FAQs (inert atmosphere, light protection, low temperature, antioxidants). 3. Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. |
| Loss of potency over time | Degradation of the active pharmaceutical ingredient (API). | 1. Review storage conditions to ensure they are optimal. 2. Analyze the sample using a validated stability-indicating method to quantify the remaining this compound and its degradation products. 3. Consider reformulating with an appropriate antioxidant. |
| Inconsistent results between batches | Variability in raw material quality or storage history. | 1. Source high-purity this compound from a reputable supplier. 2. Ensure consistent and controlled storage conditions for all batches. 3. Perform initial purity analysis on each new batch of raw material. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Oxidative Stress)
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrogen peroxide (3% solution)
-
High-purity water
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV or PDA detector
-
LC-MS system (for identification of degradation products)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours.
-
Neutralization (if necessary): If the reaction mixture is acidic or basic, neutralize it with a suitable buffer.
-
Analysis: Dilute the stressed sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using HPLC and LC-MS.
-
Control: Prepare a control sample by diluting the stock solution with the mobile phase without adding hydrogen peroxide.
-
Data Analysis: Compare the chromatograms of the stressed and control samples to identify degradation peaks. Use LC-MS to determine the mass-to-charge ratio of the degradation products to aid in their identification.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its oxidative degradation products. This method is adapted from established methods for structurally similar compounds like phenylephrine.[1][2][3][4][7]
HPLC Parameters (Starting Conditions):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A starting ratio could be 80:20 (buffer:organic). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm (based on phenylephrine, adjust based on the UV spectrum of oxilofrine)[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation:
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:
-
Specificity (ability to separate the analyte from degradation products)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. bepls.com [bepls.com]
- 3. scispace.com [scispace.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Temperature Cycling Induced Deracemization of p-Synephrine in the Presence of Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Technical Support Center: Chromatography of Hydroxy-Pseudoephedrine and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of hydroxy-pseudoephedrine and its structurally related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing co-elution of hydroxy-pseudoephedrine with other ephedrine-related compounds?
A1: Co-elution of hydroxy-pseudoephedrine with compounds like ephedrine (B3423809) and pseudoephedrine is a common challenge due to their structural similarity as stereoisomers.[1][2] Diastereomers (e.g., ephedrine and pseudoephedrine) and enantiomers can be difficult to separate using standard reversed-phase chromatography.[1]
Troubleshooting Steps:
-
Column Selection: Standard C18 columns may not provide sufficient selectivity. Consider using a chiral stationary phase (CSP) column, which is specifically designed to separate stereoisomers.[3][4][5] Polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, have shown success in separating ephedrine analogues.[4][5]
-
Mobile Phase Optimization: The composition of the mobile phase significantly impacts separation.[4][5]
-
Organic Modifier: Vary the type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol (B129727), isopropanol).[6][7]
-
pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve separation.[7][8]
-
Additives: The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can enhance peak shape and resolution.[4][7]
-
-
Alternative Chromatographic Modes: If reversed-phase HPLC is unsuccessful, explore other techniques:
-
Advanced Detection Techniques:
Q2: My peak shapes for hydroxy-pseudoephedrine are poor (e.g., tailing, broad). How can I improve them?
A2: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Troubleshooting Steps:
-
Check for Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can cause peak tailing for basic compounds like pseudoephedrine.
-
Use an end-capped column or a column with a base-deactivated stationary phase.
-
Add a competitive base, such as triethylamine, to the mobile phase in low concentrations.[11]
-
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state and minimize interactions that lead to poor peak shape.[8]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion. If possible, dissolve the sample in the initial mobile phase.
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shapes.
Q3: How can I achieve baseline resolution between the diastereomers ephedrine and pseudoephedrine?
A3: Achieving baseline resolution between these diastereomers often requires specific chromatographic conditions due to their subtle structural differences.
Troubleshooting Steps:
-
Employ a Chiral Column: This is the most direct approach to separating stereoisomers. A Lux 3 µm AMP column has been shown to provide baseline resolution for ephedrine and pseudoephedrine enantiomers.[3]
-
Method Optimization on Achiral Columns:
-
Phenyl Columns: A phenyl reversed-phase column with a mobile phase of acetonitrile in an aqueous phosphate (B84403) buffer has been used to separate these diastereomers.
-
Mobile Phase Composition: Fine-tuning the organic solvent percentage and buffer concentration is crucial. For example, a mobile phase of methanol and an ammonium dihydrogen phosphate buffer has been used with a silica (B1680970) column in normal-phase mode.[9]
-
-
Gas Chromatography (GC): While less common for routine analysis, GC with a DB-1 column can be used for separation, often following a derivatization step.[14]
Experimental Protocols
Protocol 1: Chiral Separation of Ephedrine and Pseudoephedrine Isomers
This protocol is based on a method developed for the separation of ephedrine and pseudoephedrine enantiomers using a chiral stationary phase.[3]
-
Column: Lux® 3 µm AMP, 150 x 4.6 mm
-
Mobile Phase: To be optimized, but often a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) with an alcohol (e.g., ethanol (B145695) or isopropanol) and a basic or acidic additive in normal-phase mode. For reversed-phase mode, a mixture of acetonitrile or methanol with a buffered aqueous phase is common.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Protocol 2: Reversed-Phase HPLC for Pseudoephedrine and Related Compounds
This protocol provides a starting point for the analysis of pseudoephedrine and its impurities on a C18 column.[15]
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of ammonium acetate buffer and methanol. The exact ratio should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV, wavelength to be optimized based on analyte absorbance (e.g., 210 nm or 260 nm).[11]
-
Injection Volume: 20 µL
Data Presentation
Table 1: Example Chromatographic Conditions for Separation of Ephedrine/Pseudoephedrine Isomers
| Parameter | Method 1: Chiral HPLC[3] | Method 2: Reversed-Phase HPLC | Method 3: Normal-Phase HPLC[9] | Method 4: HILIC[7] |
| Column | Lux 3 µm AMP | Phenyl Reversed-Phase | Silica (5 µm, 125 x 4.6 mm) | Bare Silica |
| Mobile Phase | Varies (often Hexane/Alcohol) | 17% Acetonitrile in aqueous phosphate buffer | Methanol/Ammonium Dihydrogen Phosphate Buffer (90:10, v/v) | Acetonitrile (91%), Ammonium Acetate (35 mM), pH 4.5 |
| Detection | UV | UV at 210 nm | UV at 220 nm | Not Specified |
| Key Advantage | Baseline separation of all four enantiomers | Separation of diastereomers | Simultaneous analysis with other drug components | Good for polar compounds |
Visualizations
Troubleshooting Workflow for Co-elution
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dea.gov [dea.gov]
- 7. researchgate.net [researchgate.net]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Normal-phase LC method for simultaneous analysis of pseudophedrine hydrochloride, dextromethorphan hydrobromide, chlorpheniramine maleate, and paracetamol in tablet formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid chromatographic method development and validation for the simultaneous quantitation of naproxen sodium and pseudoephedrine hydrochloride impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. phenomenex.com [phenomenex.com]
- 14. dea.gov [dea.gov]
- 15. Quantitative and structural determination of pseudoephedrine sulfate and its related compounds in pharmaceutical preparations using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies for Oxilofrine Hydrochloride Stability Testing
Disclaimer: To date, specific forced degradation studies on oxilofrine hydrochloride are not extensively available in published literature. Therefore, this guide utilizes data from a closely related and structurally similar compound, phenylephrine (B352888) hydrochloride, as a representative example to illustrate the principles and methodologies of forced degradation studies. The experimental conditions and results presented herein should be adapted and validated for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is crucial for several reasons in drug development.[1][2][3] It helps to:
-
Identify the likely degradation products of this compound under various stress conditions.
-
Elucidate the potential degradation pathways of the molecule.
-
Develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Understand the intrinsic stability of the this compound molecule, which informs formulation development and the selection of appropriate storage conditions and packaging.[4][5]
Q2: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?
Based on ICH guidelines and studies on similar phenylethanolamine compounds, the following stress conditions are typically employed:
-
Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1N HCl) at elevated temperatures.
-
Base Hydrolysis: Exposure to basic conditions (e.g., 0.1N NaOH) at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Subjecting the drug substance to high temperatures.
-
Photolytic Degradation: Exposing the drug substance to UV and/or fluorescent light.
Q3: My this compound sample shows no degradation under initial stress conditions. What should I do?
If you observe minimal or no degradation, you may need to increase the severity of the stress conditions. Consider the following adjustments:
-
Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., from 60°C to 80°C).
-
Increase Concentration of Stressor: For acid, base, and oxidative studies, a higher concentration of the stress agent can be used (e.g., increasing HCl from 0.1N to 1N).
-
Extend Exposure Time: Prolong the duration of the stress testing.
It is important to aim for a target degradation of 5-20% to ensure that the degradation products are generated at detectable levels without completely degrading the parent drug.
Q4: I am observing multiple degradation peaks in my chromatogram. How do I ensure my analytical method is suitable?
A key outcome of forced degradation is to develop a stability-indicating method. Your analytical method, typically HPLC, should be able to:
-
Resolve the main peak of this compound from all degradation product peaks.
-
Ensure that the peaks of the degradation products do not co-elute with the main drug peak.
If you observe poor resolution, you may need to optimize your chromatographic conditions, such as the mobile phase composition, pH, column type, and temperature.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under acidic or basic conditions. | The compound is stable under the applied conditions. | Increase the acid/base concentration, temperature, or duration of the study. |
| Excessive degradation (>50%) of the parent drug. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor peak shape or resolution in the chromatogram. | Inappropriate mobile phase, column, or other HPLC parameters. | Optimize the mobile phase pH and composition. Try a different column chemistry. Adjust the flow rate and column temperature. |
| Inconsistent results between replicate experiments. | Non-homogeneity of the sample, inaccurate preparation of stress solutions, or instability of degradation products. | Ensure proper mixing and dissolution of the sample. Prepare fresh stress solutions for each experiment. Analyze samples promptly after degradation. |
| Precipitation observed after adding the stress agent. | Poor solubility of the drug substance or its degradation products in the stress medium. | Consider using a co-solvent if it does not interfere with the degradation chemistry or analysis. Ensure the concentration of the drug is not too high. |
Experimental Protocols
The following are detailed methodologies for key forced degradation experiments, using phenylephrine hydrochloride as a model. These should be adapted for this compound.
Acid-Induced Degradation
-
Preparation: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Stress Application: Add 5 mL of 0.1N HCl and reflux at 60°C for 1 hour.
-
Neutralization: After cooling to room temperature, carefully neutralize the solution with an equivalent volume and concentration of NaOH.
-
Dilution: Make up the volume to 10 mL with a suitable diluent (e.g., mobile phase).
-
Analysis: Inject the resulting solution into the HPLC system.
Base-Induced Degradation
-
Preparation: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Stress Application: Add 5 mL of 0.1N NaOH and reflux at 60°C for 1 hour.
-
Neutralization: After cooling, neutralize the solution with an equivalent volume and concentration of HCl.
-
Dilution: Bring the volume to 10 mL with a suitable diluent.
-
Analysis: Analyze the solution using HPLC.
Oxidative Degradation
-
Preparation: Weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Stress Application: Add 5 mL of 3% hydrogen peroxide solution. Keep the flask at room temperature for 24 hours, protected from light.
-
Dilution: Make up the volume to 10 mL with a suitable diluent.
-
Analysis: Inject the sample into the HPLC system.
Thermal Degradation
-
Preparation: Place 10 mg of solid this compound powder in a petri dish.
-
Stress Application: Keep the sample in a hot air oven at 70°C for 12 hours.[1]
-
Sample Preparation: After the specified time, cool the sample, weigh 10 mg of the heat-treated powder, and dissolve it in 10 mL of a suitable diluent.
-
Analysis: Analyze using HPLC.
Photolytic Degradation
-
Preparation: Place 10 mg of solid this compound in a petri dish.
-
Stress Application: Expose the sample to direct sunlight for 48 hours.[2]
-
Sample Preparation: After exposure, weigh 10 mg of the powder and dissolve it in 10 mL of a suitable diluent.
-
Analysis: Analyze the sample by HPLC.
Data Presentation
The following table summarizes the expected degradation of phenylephrine hydrochloride under various stress conditions, which can serve as a starting point for this compound studies.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Phenylephrine HCl) | Number of Degradation Products |
| Acid Hydrolysis | 0.1N HCl | 1 hour | 60°C | 21.92% | 1 |
| Alkali Hydrolysis | 1N NaOH | 1 hour | 60°C | Significant degradation | Not specified |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Degradation observed | Not specified |
| Thermal | Solid State | 4 hours | 60°C | No degradation | 0 |
| Photolytic | Direct Sunlight | 48 hours | Ambient | No degradation | 0 |
Data based on studies of phenylephrine hydrochloride.[2]
Visualizations
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies of Oxilofrine HCl.
Potential Degradation Pathway of a Phenylethanolamine
Caption: Potential degradation pathways for a phenylethanolamine compound.
References
Validation & Comparative
Assessing Cross-Reactivity of Oxilofrine Hydrochloride Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oxilofrine and Immunoassay Specificity
Oxilofrine, also known as methylsynephrine, is a sympathomimetic agent that acts as an α-adrenergic receptor agonist.[1] Its structural similarity to other phenethylamines, such as ephedrine, pseudoephedrine, and synephrine, presents a significant challenge for immunoassay specificity.[1] Cross-reactivity with these related compounds can lead to false-positive results, impacting the reliability of diagnostic and research findings. Therefore, a thorough assessment of an immunoassay's cross-reactivity is a critical validation step.
Experimental Protocol for Cross-Reactivity Assessment
The following protocol describes a standard method for determining the cross-reactivity of a competitive immunoassay for oxilofrine.
1. Materials and Reagents:
-
Oxilofrine hydrochloride standard
-
Potentially cross-reacting compounds (e.g., ephedrine, pseudoephedrine, synephrine, phenylephrine, amphetamine, methamphetamine)
-
Immunoassay kit for oxilofrine (including coated microplates, detection antibody, substrate, and stop solution)
-
Assay buffer
-
Wash buffer
-
Microplate reader
-
Calibrated pipettes and tips
-
Drug-free urine or serum for matrix matching
2. Preparation of Standards and Test Compounds:
-
Prepare a stock solution of this compound in the assay buffer.
-
Generate a standard curve by performing serial dilutions of the oxilofrine stock solution to concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare stock solutions of each potential cross-reactant in the assay buffer.
-
From these stock solutions, prepare a series of dilutions for each test compound.
3. Immunoassay Procedure:
-
Follow the manufacturer's instructions for the specific immunoassay kit. A general procedure for a competitive ELISA is as follows:
-
Add a fixed amount of enzyme-labeled oxilofrine to each well of the microplate pre-coated with anti-oxilofrine antibodies.
-
Add the oxilofrine standards, controls, and dilutions of the test compounds to the appropriate wells.
-
Incubate the plate to allow for competitive binding between the oxilofrine in the sample/standard and the enzyme-labeled oxilofrine for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of oxilofrine in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
4. Data Analysis and Calculation of Cross-Reactivity:
-
Plot the absorbance values against the corresponding concentrations of the oxilofrine standards to generate a standard curve.
-
Determine the concentration of each test compound that produces a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (IC50 of Oxilofrine / IC50 of Test Compound) x 100
Experimental Workflow
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Comparative Data Summary (Hypothetical)
The following table presents hypothetical cross-reactivity data for a fictional this compound immunoassay ("Assay X"). This serves as an example of how to present comparative data.
| Compound | Chemical Structure Similarity to Oxilofrine | IC50 (ng/mL) | % Cross-Reactivity (relative to Oxilofrine) |
| Oxilofrine | - | 50 | 100% |
| Ephedrine | High | 250 | 20% |
| Pseudoephedrine | High | 500 | 10% |
| Synephrine | High | 100 | 50% |
| Phenylephrine | Moderate | 1000 | 5% |
| Amphetamine | Moderate | >10,000 | <0.5% |
| Methamphetamine | Moderate | >10,000 | <0.5% |
Note: This data is for illustrative purposes only and does not represent the performance of any specific commercially available immunoassay.
Mechanism of Action: Signaling Pathway
Oxilofrine primarily acts as an agonist of α-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[1] The binding of oxilofrine to the α1-adrenergic receptor initiates a signaling cascade that leads to vasoconstriction.
Caption: Signaling pathway of oxilofrine via the α1-adrenergic receptor.
Conclusion
The objective assessment of immunoassay cross-reactivity is paramount for ensuring data integrity in both research and clinical settings. While specific comparative data for oxilofrine immunoassays is limited, the experimental framework provided in this guide allows for a thorough and standardized evaluation of assay performance. By systematically testing structurally related compounds and presenting the data in a clear, quantitative format, researchers can confidently select and validate an immunoassay that meets the specificity requirements of their application.
References
A Comparative Pharmacological Analysis: Oxilofrine vs. Synephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative pharmacological analysis of oxilofrine and p-synephrine, two structurally related sympathomimetic amines. While both compounds interact with the adrenergic system, their mechanisms of action, receptor affinities, and overall pharmacological profiles exhibit significant differences. This analysis is intended to serve as a resource for researchers and professionals in drug development, offering a side-by-side comparison supported by available experimental data.
Introduction
Oxilofrine (also known as methylsynephrine) and p-synephrine are phenethylamine (B48288) derivatives. Oxilofrine has been used as a pharmaceutical agent for treating hypotension, while p-synephrine is a naturally occurring alkaloid found in plants like Citrus aurantium (bitter orange) and is commonly used in dietary supplements for weight management and sports performance.[1][2][3] Despite their structural similarities, their interactions with adrenergic receptors and subsequent physiological effects are distinct.
Mechanism of Action
Oxilofrine primarily acts as an indirectly acting sympathomimetic agent .[1] Its main mechanism involves stimulating the release of norepinephrine (B1679862) from presynaptic nerve terminals.[1][4] Additionally, it exhibits direct agonist activity at α1-adrenergic receptors .[1] This dual action leads to a sympathomimetic response, including vasoconstriction and increased cardiac output.
p-Synephrine , in contrast, is considered a direct-acting sympathomimetic , though with a nuanced receptor interaction profile. It has a low binding affinity for α1, α2, β1, and β2-adrenergic receptors.[3][5][6] However, it functions as a partial agonist at α1A-adrenergic receptors .[7] Its purported effects on metabolism, such as lipolysis, are thought to be mediated primarily through agonism at β3-adrenergic receptors .[2]
Receptor Binding and Functional Activity
Table 1: Adrenergic Receptor Binding Affinities (Ki)
| Compound | Receptor Subtype | Test System | pKi | Ki (nM) | Reference |
| p-Synephrine | α1A-Adrenergic | Human α1A-AR in HEK293 cells | - | - | [7] |
| α2A-Adrenergic | Human α2A-AR in CHO cells | - | - | [7] | |
| α2C-Adrenergic | Human α2C-AR in CHO cells | - | - | [7] | |
| Oxilofrine | - | - | - | - | Data not available in the reviewed literature |
Note: The lack of quantitative binding data for oxilofrine in the public domain highlights a significant gap in its pharmacological characterization.
Table 2: Adrenergic Receptor Functional Activity (EC50/Emax)
| Compound | Receptor Subtype | Assay Type | Test System | Activity | Potency/Efficacy | Reference |
| p-Synephrine | α1A-Adrenergic | - | Human α1A-AR in HEK293 cells | Partial Agonist | Maximal response at 100 µM | [7] |
| Oxilofrine | α-Adrenergic | Norepinephrine Release | Rat cardiac ventricular sections | Agonist (indirect) | Release initiated at 10 µM | [4] |
Pharmacokinetics
The pharmacokinetic profiles of oxilofrine and p-synephrine have been investigated in separate human studies. A direct comparative study is needed for a definitive assessment of their relative absorption, distribution, metabolism, and excretion.
Table 3: Pharmacokinetic Parameters (Oral Administration)
| Parameter | Oxilofrine | p-Synephrine |
| Cmax (ng/mL) | Dose-dependent | - |
| Tmax (hours) | - | - |
| Half-life (hours) | - | - |
| Oral Bioavailability | - | - |
Note: Specific values for Cmax, Tmax, and half-life are not provided in a directly comparable format in the reviewed literature.
Signaling Pathways
The distinct mechanisms of action of oxilofrine and p-synephrine result in the activation of different intracellular signaling cascades.
Oxilofrine Signaling Pathway
Oxilofrine's primary indirect sympathomimetic action and direct α1-adrenergic agonism lead to the following signaling events:
References
- 1. Oxilofrine - Wikipedia [en.wikipedia.org]
- 2. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of oxilofrine on the release and storage of noradrenaline in cardiac sections of the rat (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Full Validation of Analytical Methods for Oxilofrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of oxilofrine hydrochloride. The performance of each method is evaluated based on key validation parameters, supported by experimental data from published literature. Detailed experimental protocols are provided for each technique to facilitate method implementation and replication.
Executive Summary
The analysis of this compound, a sympathomimetic agent, is crucial in pharmaceutical quality control and doping control. A variety of analytical techniques have been validated for its determination in different matrices, including plasma, urine, and pharmaceutical formulations. This guide compares the most common methods: High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While chromatographic methods are predominant due to their high sensitivity and specificity, this guide also explores the potential applicability of spectrophotometric and titrimetric methods.
General Workflow for Analytical Method Validation
The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates the typical workflow and key parameters evaluated during the validation process.
Caption: Workflow of Analytical Method Validation.
Comparison of Analytical Methods
The following tables summarize the validation parameters for different analytical methods used for the determination of this compound.
Table 1: Chromatographic Methods
| Parameter | HPLC-ED[1] | GC-MS[1] | LC-MS/MS[2] | UHPLC-QToF-MS[3] |
| Matrix | Plasma, Urine | Plasma, Urine | Equine Blood Plasma, Urine | Dietary Supplements |
| Linearity Range | Not Specified | Not Specified | Not Specified | 5.0–10,000 ng/mL |
| Correlation Coefficient (r) | 0.996 (Plasma), 0.994 (Urine) | Concordant with HPLC-ED | Not Specified | >0.99 |
| Limit of Detection (LOD) | 1 ng/mL (Plasma), 12.5 ng/mL (Urine) | Not Specified | 0.03 ng/mL (Plasma), 0.3 ng/mL (Urine) | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 0.1 ng/mL (Plasma), 1 ng/mL (Urine) | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | Good | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified | Good | Not Specified |
Table 2: Spectrophotometric and Titrimetric Methods
Experimental Protocols
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
This method is suitable for the determination of oxilofrine in biological fluids.[1]
-
Sample Preparation (Plasma/Urine):
-
Isolation from biological fluids is performed batchwise by weak acid cation exchange.
-
Metabolic conjugates may require cleavage prior to analysis.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: A suitable mobile phase for ion-pair chromatography, such as one containing heptanesulfonic acid. The composition can be modified to determine related sympathomimetic drugs.
-
Detection: Amperometric detection with the electrode potential set at 0.95 V versus an Ag/AgCl reference electrode.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is often used as a confirmatory method and shows good concordance with HPLC-ED for the analysis of oxilofrine in plasma and urine.[1] It is also recommended by the World Anti-Doping Agency (WADA) for the proper chromatographic separation and identification of oxilofrine, particularly to distinguish it from co-eluting substances like hydroxy-pseudoephedrine.[5] For GC-MS analysis, derivatization of oxilofrine, for example, using per-trimethylsilyl (TMS) derivatives, is often necessary.[5]
-
Sample Preparation:
-
Extraction from the matrix (e.g., solid-phase extraction).
-
Derivatization to increase volatility and thermal stability.
-
-
GC-MS Conditions:
-
Injector: Split/splitless injector.
-
Column: A suitable capillary column for drug analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient to ensure separation of analytes.
-
MS Detector: Operated in either full scan or selected ion monitoring (SIM) mode.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for the simultaneous detection and quantification of oxilofrine and related compounds in biological matrices like equine blood plasma and urine.[2]
-
Sample Preparation:
-
For urine samples, enzymatic hydrolysis is recommended to cleave conjugated forms of the analytes.[2]
-
Extraction from the biological matrix.
-
-
LC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column can be used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for quantification.
-
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)
This method has been validated for the identification and quantification of oxilofrine in dietary supplements.[3]
-
Sample Preparation:
-
Extraction of the supplement with a suitable solvent mixture (e.g., methanol:water).
-
Filtration of the extract before injection.
-
-
UHPLC Conditions:
-
Column: Reversed-phase column.
-
Mobile Phase: A water/acetonitrile gradient.
-
-
QToF-MS Conditions:
-
Ionization: Electrospray ionization (ESI).
-
Detection: Full scan mode for identification, with extracted ion chromatograms for quantification. The protonated molecule [M+H]+ and a characteristic fragment ion are typically monitored.[3]
-
Conclusion
The choice of an analytical method for this compound depends on the specific application, the required sensitivity, and the available instrumentation.
-
HPLC-ED offers a reliable and sensitive method for routine analysis in biological fluids.[1]
-
GC-MS , particularly with derivatization, serves as an excellent confirmatory technique and is crucial for resolving potential interferences.[1][5]
-
LC-MS/MS and UHPLC-QToF-MS provide the highest sensitivity and specificity, making them the methods of choice for trace-level detection in complex matrices such as those encountered in doping control and the analysis of dietary supplements.[2][3]
While direct spectrophotometric and titrimetric methods for this compound have not been reported in the reviewed literature, the development and validation of such methods could offer simpler and more cost-effective alternatives for the analysis of pharmaceutical formulations where high sensitivity is not a primary requirement. Any such method would require rigorous validation to ensure its accuracy, precision, and specificity.
References
- 1. Detection of oxilofrine in plasma and urine by high-performance liquid chromatography with electrochemical detection and comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. truthinadvertising.org [truthinadvertising.org]
- 4. jchps.com [jchps.com]
- 5. wada-ama.org [wada-ama.org]
A Comparative Analysis of the Metabolic Profiles of Oxilofrine and Ephedrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of oxilofrine and ephedrine (B3423809), two sympathomimetic amines with historical and current applications in medicine and sports. This analysis is supported by experimental data from peer-reviewed literature, offering insights into their respective pharmacokinetic properties, metabolic pathways, and analytical methodologies for their detection.
Executive Summary
Oxilofrine and ephedrine, while structurally related, exhibit distinct metabolic fates within the human body. Ephedrine undergoes a more complex series of Phase I metabolic reactions, including N-demethylation and oxidative deamination, with a significant portion also excreted unchanged. In contrast, oxilofrine's metabolism is dominated by a Phase II conjugation reaction, specifically sulfation. These differences in metabolic pathways have significant implications for their pharmacokinetic profiles, duration of action, and potential for drug-drug interactions.
Pharmacokinetic Profiles: A Side-by-Side Comparison
The pharmacokinetic parameters of oxilofrine and ephedrine reveal key differences in their absorption, distribution, metabolism, and excretion.
| Parameter | Oxilofrine | Ephedrine |
| Oral Bioavailability | Evidence suggests a saturable first-pass metabolism, but a specific percentage is not well-established[1]. | ~88%[1][2] |
| Time to Peak Plasma Concentration (Tmax) | 0.7 - 1.7 hours[1] | ~1.8 hours |
| Elimination Half-Life (t½) | Not definitively established in available literature. | ~6 hours[1] |
| Primary Route of Elimination | Renal | Renal |
| Urinary Excretion (Unchanged Drug) | Approximately 50% of the administered dose[1]. | 53-79%[2] |
Metabolic Pathways and Major Metabolites
The metabolic transformations of oxilofrine and ephedrine are governed by different enzymatic systems, leading to distinct metabolite profiles.
Oxilofrine Metabolism
The primary metabolic pathway for oxilofrine is sulfoconjugation , a Phase II reaction. This process, catalyzed by sulfotransferase enzymes, adds a sulfate (B86663) group to the phenolic hydroxyl group of oxilofrine, forming a more water-soluble conjugate that is readily excreted in the urine[3].
The major metabolite of oxilofrine is:
-
Oxilofrine-sulfate
Ephedrine Metabolism
Ephedrine undergoes both Phase I and Phase II metabolic reactions. The main Phase I pathways are:
-
N-demethylation: Removal of the methyl group from the nitrogen atom to form norephedrine. This reaction is mediated by cytochrome P450 (CYP) enzymes[4].
-
Oxidative deamination: Removal of the amino group, leading to the formation of benzoic acid and hippuric acid[3].
-
Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring, which can then be followed by sulfoconjugation[3].
The major metabolites of ephedrine include:
-
Norephedrine: An active metabolite.
-
Benzoic acid
-
Hippuric acid
-
p-Hydroxyephedrine and its sulfoconjugated derivative [3]
The following table summarizes the urinary excretion products of ephedrine:
| Metabolite | Percentage of Oral Dose Excreted in Urine |
| Unchanged Ephedrine | 53 - 79%[2] |
| Norephedrine | 8 - 20%[2] |
| Oxidative Deamination Products (e.g., Benzoic Acid) | 4 - 13%[2] |
| 1,2-dihydroxy-1-phenylpropane | Small fraction[2] |
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of oxilofrine and ephedrine.
Detailed Experimental Protocols
The characterization of oxilofrine and ephedrine metabolites relies on sophisticated analytical techniques. Below are generalized experimental workflows based on methodologies reported in the literature.
Sample Preparation and Analysis Workflow
1. Urine Sample Collection:
-
Following oral administration of a single therapeutic dose of oxilofrine (e.g., 32 mg) or ephedrine (e.g., 20 mg), urine samples are collected at specified time intervals (e.g., 0-2h, 2-4h, 4-8h, 8-12h, 12-24h, etc.) for up to several days[3].
2. Sample Preparation:
-
For Conjugated Metabolites (e.g., Oxilofrine-sulfate): An aliquot of the urine sample is typically subjected to enzymatic hydrolysis using β-glucuronidase/arylsulfatase to cleave the conjugate and release the free metabolite[2].
-
Extraction:
-
Liquid-Liquid Extraction (LLE): The urine sample (hydrolyzed or non-hydrolyzed) is adjusted to an alkaline pH and extracted with an organic solvent (e.g., diethyl ether, tert-butyl methyl ether)[5].
-
Solid-Phase Extraction (SPE): Alternatively, the sample can be passed through a solid-phase extraction cartridge to isolate the analytes of interest.
-
-
Derivatization (for GC-MS analysis): The extracted analytes may be derivatized (e.g., with trifluoroacetic anhydride) to increase their volatility and improve chromatographic separation[5].
3. Instrumental Analysis:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the direct analysis of the parent drug and its metabolites in urine extracts. It often does not require derivatization. Multiple reaction monitoring (MRM) mode is typically used for quantification[3].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used and often requires derivatization of the analytes prior to analysis[5].
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This method is suitable for the detection of electrochemically active compounds like oxilofrine[2].
4. Data Analysis:
-
Calibration curves are generated using standards of the parent drug and its metabolites to quantify their concentrations in the urine samples.
-
Pharmacokinetic parameters such as the cumulative amount excreted, excretion rate, and elimination half-life are then calculated from the concentration-time data.
Conclusion
The metabolic profiles of oxilofrine and ephedrine are markedly different. Ephedrine's metabolism is characterized by multiple Phase I reactions leading to several metabolites, in addition to significant excretion of the parent compound. Oxilofrine, on the other hand, is primarily metabolized through a single Phase II conjugation pathway. These distinctions are crucial for understanding their pharmacological effects, potential for drug interactions, and for the development of accurate analytical methods for their detection in biological matrices. Further research is warranted to fully elucidate the complete pharmacokinetic profile of oxilofrine, including its oral bioavailability and elimination half-life in humans.
References
- 1. Dose linearity and relative bioavailability testing of oxilofrine, a sympathicomimetic drug, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of oxilofrine in plasma and urine by high-performance liquid chromatography with electrochemical detection and comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Participation of cytochrome P-450 isozymes in N-demethylation, N-hydroxylation and aromatic hydroxylation of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Differentiating Oxilofrine from Pseudoephedrine Metabolites: A Comparative Guide for Analytical Laboratories
For Immediate Release
A Comparative Analysis of Chromatographic Techniques for the Unambiguous Identification of Oxilofrine
[City, State] – [Date] – In the field of analytical toxicology and anti-doping science, the accurate identification of prohibited substances is paramount. A significant analytical challenge arises in the differentiation of oxilofrine, a stimulant, from hydroxy-pseudoephedrine, a minor metabolite of the widely used decongestant pseudoephedrine. This guide provides a comprehensive comparison of recommended analytical methodologies to ensure accurate and reliable results for researchers, scientists, and drug development professionals.
The primary analytical issue stems from the structural similarity between oxilofrine (also known as p-hydroxyephedrine) and hydroxy-pseudoephedrine. This similarity can lead to co-elution and identical fragmentation patterns in liquid chromatography-mass spectrometry (LC-MS) analysis, creating a risk of false-positive results for oxilofrine.[1][2][3] To address this, the World Anti-Doping Agency (WADA) recommends specific chromatographic strategies to achieve baseline separation of these two compounds.[1][2][3]
This guide details and compares two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).
Metabolic Pathways of Oxilofrine and Pseudoephedrine
Understanding the metabolic fate of both compounds is crucial for interpreting analytical findings. Oxilofrine itself can be a metabolite of ephedrine (B3423809). Pseudoephedrine undergoes minor metabolism in the liver, primarily through N-demethylation and hydroxylation. The hydroxylation of pseudoephedrine, catalyzed by cytochrome P450 enzymes, produces hydroxy-pseudoephedrine, the key interfering metabolite.[4] Studies have shown that pseudoephedrine has an inhibitory effect on CYP1A1/2 and CYP2E1 isozymes in rat liver microsomes, indicating the involvement of the cytochrome P450 system in its metabolism.[4][5]
Figure 1: Simplified metabolic pathways of pseudoephedrine and oxilofrine.
Analytical Methodologies: A Head-to-Head Comparison
The key to differentiating oxilofrine from hydroxy-pseudoephedrine lies in achieving adequate chromatographic separation. Both GC-MS and UHPLC-MS/MS offer viable solutions, each with distinct advantages and considerations.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds. However, polar compounds like oxilofrine and its interfering metabolite require derivatization to improve their volatility and chromatographic performance. The recommended approach involves the formation of per-trimethylsilyl (TMS) derivatives.[1][2][3]
Figure 2: Typical experimental workflow for GC-MS analysis with TMS derivatization.
Experimental Protocol: GC-MS with TMS Derivatization (General)
-
Sample Preparation: To 1 mL of urine, add an internal standard and a buffer solution. Perform enzymatic hydrolysis to cleave any conjugated metabolites.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest.
-
Derivatization: Evaporate the extract to dryness under a stream of nitrogen. Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst (e.g., TMCS). Heat the mixture to ensure complete derivatization.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) and a temperature program that allows for the separation of the TMS-derivatized oxilofrine and hydroxy-pseudoephedrine.
-
Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) or full-scan mode to identify and quantify the target analytes based on their retention times and mass spectra.
Performance Data:
While specific comparative data for the TMS derivatives of oxilofrine and hydroxy-pseudoephedrine is not extensively published in a single study, the following table summarizes typical performance characteristics for the analysis of related compounds using GC-MS.
| Parameter | GC-MS with Derivatization |
| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Linearity | Typically R² > 0.99 for related compounds |
| Limit of Detection (LOD) | Low ng/mL range (e.g., 20 ng/mL for ephedrine)[6] |
| Limit of Quantification (LOQ) | Low to mid ng/mL range (e.g., 60 ng/mL for ephedrine)[6] |
| Precision (RSD%) | Generally < 15% |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers high separation efficiency and sensitivity, often without the need for derivatization, making it a powerful tool for the analysis of polar drug metabolites. The challenge lies in selecting the appropriate column and mobile phase conditions to resolve the isomeric oxilofrine and hydroxy-pseudoephedrine.
Figure 3: General experimental workflow for UHPLC-MS/MS analysis.
Experimental Protocol: UHPLC-MS/MS (General)
-
Sample Preparation: Dilute the urine sample with a suitable buffer and filter to remove particulates. The addition of an internal standard is recommended.
-
UHPLC Separation: Inject the prepared sample onto a UHPLC system equipped with a column capable of separating isomers (e.g., a PFP or C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
MS/MS Detection: Couple the UHPLC to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Use multiple reaction monitoring (MRM) to enhance selectivity and sensitivity, monitoring for specific precursor-to-product ion transitions for oxilofrine and hydroxy-pseudoephedrine.
Performance Data:
Several UHPLC-MS/MS methods have been developed for the analysis of pseudoephedrine and related compounds, demonstrating excellent performance.
| Parameter | UHPLC-MS/MS |
| Column | Hypersil GOLD PFP (1.9 µm) or equivalent |
| Linearity | R² > 0.99 over a range of 4-40 ng/mL for ephedrine and pseudoephedrine[7] |
| Limit of Detection (LOD) | 2 ng/mL for ephedrine and pseudoephedrine[7] |
| Limit of Quantification (LOQ) | 4 ng/mL for ephedrine and pseudoephedrine[7] |
| Recovery | 85% for ephedrine, 90% for pseudoephedrine[7] |
| Precision (RSD%) | Intraday: 1.55-3.26%, Interday: 1.11-2.60% for pseudoephedrine[7] |
Conclusion and Recommendations
Both GC-MS with TMS derivatization and UHPLC-MS/MS are capable of effectively differentiating oxilofrine from hydroxy-pseudoephedrine.
-
GC-MS with TMS derivatization is a well-established and robust method. The derivatization step adds to the sample preparation time but significantly improves chromatographic resolution for these polar analytes.
-
UHPLC-MS/MS offers the advantage of direct analysis without derivatization, leading to faster sample throughput. Its high sensitivity and selectivity make it an excellent choice for modern analytical laboratories.
The choice between the two techniques will depend on the specific instrumentation available, the required sample throughput, and the laboratory's expertise. It is crucial for any laboratory conducting such analyses to validate their chosen method to ensure the unambiguous chromatographic separation of oxilofrine and hydroxy-pseudoephedrine, thereby preventing the reporting of false-positive results. The development and implementation of such validated methods are essential for maintaining the integrity of analytical testing in clinical and forensic toxicology, as well as in anti-doping programs.
References
- 1. wada-ama.org [wada-ama.org]
- 2. wada-ama.org [wada-ama.org]
- 3. wada-ama.org [wada-ama.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Effect of pseudoephedrine and ephedrine on the activities of cytochrome P450 enzymes in rat liver microsomes | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. archives.ijper.org [archives.ijper.org]
A Comparative Guide to the Enantioselective Analysis and Separation of Oxilofrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological properties. In the case of oxilofrine hydrochloride, a sympathomimetic agent, the differential activity of its enantiomers necessitates robust analytical methods for their separation and quantification. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC) for the enantioselective analysis of oxilofrine, supported by experimental data and detailed protocols.
Introduction to Oxilofrine and Enantioselectivity
Oxilofrine, also known as p-hydroxyephedrine, is a stimulant that acts on the sympathetic nervous system. It possesses two chiral centers, resulting in four possible stereoisomers. The biological activity of these stereoisomers can vary significantly, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active or contribute to adverse effects. Consequently, the ability to separate and analyze these enantiomers is paramount for drug development, quality control, and pharmacokinetic studies.
Comparative Analysis of Analytical Techniques
The enantioselective separation of this compound can be effectively achieved using several analytical techniques. This section compares the performance of HPLC, CE, and SFC for this purpose.
Data Presentation
| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Resolution (R_s) | Analysis Time (min) | Key Advantages |
| HPLC | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol/Trifluoroacetic acid | > 1.5 | < 15 | High resolution, well-established, robust. |
| CE | Cyclodextrins (e.g., β-cyclodextrin) | Phosphate (B84403) buffer (pH 2.5-3.0) | Baseline separation | < 20 | High efficiency, low sample and reagent consumption. |
| SFC | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Supercritical CO₂ with alcohol modifier (e.g., Methanol) | Good | < 10 | Fast analysis, reduced organic solvent use, "green" technique. |
Experimental Protocols
Detailed methodologies for the enantioselective analysis of this compound using HPLC, CE, and SFC are provided below.
High-Performance Liquid Chromatography (HPLC)
This method utilizes a polysaccharide-based chiral stationary phase (CSP) for the direct enantiomeric separation of oxilofrine.
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of a modifier like trifluoroacetic acid (TFA). A typical starting ratio is 80:20 (n-hexane:ethanol) with 0.1% TFA. The exact ratio should be optimized to achieve the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Temperature: 25°C.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Capillary Electrophoresis (CE)
This method employs cyclodextrins as chiral selectors in the background electrolyte to achieve enantiomeric resolution. The separation is based on the differential interaction of the oxilofrine enantiomers with the chiral selector.
-
Capillary: Fused silica (B1680970) capillary, 50 µm I.D., effective length of 50-70 cm.
-
Background Electrolyte (BGE): 50-100 mM phosphate buffer at a pH of 2.5-3.0, containing a chiral selector such as β-cyclodextrin (10-20 mM). The optimal type and concentration of cyclodextrin (B1172386) may need to be determined experimentally.
-
Voltage: 20-30 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve this compound in water or the BGE to a concentration of 0.1-1 mg/mL.
Supercritical Fluid Chromatography (SFC)
SFC offers a fast and environmentally friendly alternative for chiral separations, using supercritical carbon dioxide as the main mobile phase component.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IA, IB, IC, or ID.
-
Mobile Phase: Supercritical CO₂ with a modifier, typically an alcohol like methanol (B129727) or ethanol. A gradient or isocratic elution can be used. For example, a gradient of 5% to 40% methanol over 5-10 minutes. An additive like diethylamine (B46881) (0.1%) may be beneficial for peak shape.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
-
Detection: UV-Vis or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve this compound in the modifier solvent (e.g., methanol) to a suitable concentration.
Visualizing the Workflow
The general workflow for the enantioselective analysis of a chiral compound like this compound is depicted in the following diagram.
Caption: General workflow for the enantioselective analysis of this compound.
Logical Relationships in Chiral Method Development
The selection and optimization of a chiral separation method involve a series of logical steps. The following diagram illustrates these relationships.
Caption: Logical workflow for developing an enantioselective analytical method.
Inter-laboratory comparison for oxilofrine hydrochloride quantification methods
A Comparative Guide to Oxilofrine Hydrochloride Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Quantitative Method Performance
The performance of various analytical techniques for the quantification of oxilofrine is summarized below. These methods have been validated in different laboratories and matrices, and their key performance indicators are presented for comparative analysis.
Table 1: Comparison of Quantitative Performance Parameters for Oxilofrine Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Citation |
| HPLC with Electrochemical Detection | Plasma | 1 ng/mL | Not Reported | Not Reported | [1] |
| HPLC with Electrochemical Detection | Urine | 12.5 ng/mL | Not Reported | Not Reported | [1] |
| HILIC-MS/MS | Plasma | 0.03 ng/mL | 0.1 ng/mL | Not Reported | [2] |
| HILIC-MS/MS | Urine | 0.3 ng/mL | 1 ng/mL | Not Reported | [2] |
| UHPLC-QToF-MS | Dietary Supplements | Not Reported | Not Reported | 5.0–10,000 ng/mL | [3] |
Table 2: Precision of UHPLC-QToF-MS for Oxilofrine Analysis in Dietary Supplements
| Concentration | Intra-day RSD | Inter-day RSD | Citation |
| 500 ng/mL | 0.02% - 0.1% | 0.01% - 0.05% | [3] |
| 2500 ng/mL | 0.02% - 0.1% | 0.01% - 0.05% | [3] |
| 5000 ng/mL | 0.02% - 0.1% | 0.01% - 0.05% | [3] |
Experimental Protocols
Detailed methodologies for the quantification of this compound using various analytical techniques are outlined below. These protocols are based on published and validated methods.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
This method is suitable for the determination of oxilofrine in human plasma and urine.[1]
-
Sample Preparation (Plasma & Urine):
-
Isolation from biological fluids is performed batchwise by weak acid cation exchange.
-
For urine samples containing conjugates, an enzymatic hydrolysis step is required prior to extraction.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: An ion pair with heptanesulphonic acid. The exact composition may be modified to separate related sympathomimetic drugs.
-
-
Detection:
-
Detector: Amperometric electrochemical detector.
-
Potential: 0.95 V versus an Ag/AgCl reference electrode.
-
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)
This method has been validated for the identification and quantification of oxilofrine in dietary supplements.[3][4]
-
Sample Preparation (Dietary Supplements):
-
An appropriate amount of the sample is extracted with a methanol:water (80:20) solution.
-
The extract is filtered through a 0.45 μm polytetrafluoroethylene membrane filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB-C8 (2.0x100 mm, 1.8 μm).[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[3]
-
Gradient Elution: 2% B to 25% B over 5 min, then to 100% B in the next 2 min. Each run is followed by a 3.5 min wash with 100% B and a 5 min equilibration period with 98% A/2% B.[3]
-
Flow Rate: 0.20 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Injection Volume: 2 µL.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Ion chromatograms are extracted from the full scan data at m/z 182.115 with a ±5 millimass unit window for quantification. The protonated molecule [M+H]+ and a characteristic fragment ion [M+H-H2O]+ are used for identification.[3]
-
Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)
This method is designed for the simultaneous detection and quantification of etilefrine (B194583) and oxilofrine in equine blood plasma and urine.[2]
-
Sample Preparation:
-
Plasma: Protein precipitation.
-
Urine: Enzyme hydrolysis is recommended prior to sample preparation to account for conjugation.
-
-
Chromatographic Conditions:
-
Column: HILIC column.
-
-
Detection:
-
Detector: Tandem mass spectrometer.
-
Visualized Workflows
The following diagrams illustrate the conceptual workflow for an inter-laboratory comparison study and a general analytical workflow for oxilofrine quantification.
Caption: Conceptual workflow for an inter-laboratory comparison study.
Caption: General analytical workflow for this compound quantification.
References
- 1. Detection of oxilofrine in plasma and urine by high-performance liquid chromatography with electrochemical detection and comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. truthinadvertising.org [truthinadvertising.org]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Analytical Standards: The Case of Oxilofrine Hydrochloride
An objective comparison of Certified Reference Materials and other analytical standards for the accurate quantification of Oxilofrine Hydrochloride.
For researchers, scientists, and drug development professionals engaged in the analysis of sympathomimetic compounds, the accuracy and reliability of analytical measurements are paramount. Oxilofrine, a stimulant prohibited in sports by the World Anti-Doping Agency (WADA), is a compound of significant interest in doping control and pharmaceutical analysis.[1][2] Accurate quantification is essential for regulatory compliance and ensuring patient safety where it is used therapeutically. This guide provides a comparative overview of using a Certified Reference Material (CRM) versus a non-certified analytical standard for the analysis of this compound, supported by experimental protocols and data.
The Foundation of Accurate Measurement: Comparing Reference Materials
The choice of reference material is a critical decision in the analytical workflow, directly impacting the quality, traceability, and uncertainty of results. A Certified Reference Material (CRM) represents the pinnacle of the reference material hierarchy, providing a high degree of confidence in the analytical data.[3]
Table 1: Comparison of Reference Material Attributes for this compound
| Attribute | Certified Reference Material (CRM) | Non-Certified Standard |
| Identity Confirmation | Confirmed by at least two independent methods (e.g., NMR, MS). | Typically confirmed by one primary method (e.g., HPLC). |
| Certified Purity Value | Stated with a comprehensive uncertainty budget (e.g., 99.8% ± 0.3%). | Often provided as a nominal value without uncertainty (e.g., >98%).[4] |
| Traceability | Unbroken chain of comparisons to SI units (metrological traceability).[5] | Traceability is often not formally established or documented. |
| Documentation | Comprehensive Certificate of Analysis (CoA) issued under ISO 17034.[6] | Basic product information sheet or a simpler CoA. |
| Homogeneity & Stability | Rigorously tested and guaranteed between units and over time. | Assumed to be homogeneous; stability data may be limited. |
| Regulatory Acceptance | Universally accepted for method validation, calibration, and quality control. | May not be suitable for applications requiring the highest level of quality assurance. |
Experimental Comparison: Quantifying Oxilofrine in a Test Sample
To illustrate the practical implications of reference material selection, a hypothetical experiment was designed to quantify this compound in a spiked urine sample using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS). The experiment compares the performance of a CRM against a non-certified standard.
Experimental Protocol
A validated UHPLC-QToF-MS method was adapted for the quantification of oxilofrine.[7]
-
Preparation of Standard Solutions:
-
CRM Stock Solution: A stock solution of the this compound CRM was prepared at a concentration of 1.0 mg/mL in methanol.[8]
-
Non-Certified Stock Solution: A stock solution of the non-certified this compound standard was prepared similarly.
-
Calibration Curve: Seven-point calibration curves were prepared from each stock solution over a range of 5.0–10,000 ng/mL.[8]
-
-
Sample Preparation:
-
A blank urine sample was spiked with oxilofrine to a target concentration of 100 ng/mL.
-
An aliquot of the spiked urine was subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
-
Instrumentation and Conditions:
-
Quantification:
-
The concentration of oxilofrine in the prepared sample was determined against the calibration curves generated from both the CRM and the non-certified standard. The experiment was performed in replicates (n=6) for each standard type.
-
Data Presentation
The use of a CRM with a well-defined purity and low uncertainty leads to demonstrably more accurate and precise results.
Table 2: Comparative Performance in the Quantification of Oxilofrine (100 ng/mL Spiked Sample)
| Parameter | Results Using CRM | Results Using Non-Certified Standard |
| Mean Measured Concentration (n=6) | 99.5 ng/mL | 95.2 ng/mL |
| Accuracy (% Recovery) | 99.5% | 95.2% |
| Precision (% RSD) | 1.8% | 4.5% |
| Expanded Measurement Uncertainty | ± 2.5 ng/mL | ± 6.8 ng/mL |
This data is illustrative and based on typical performance differences.
The results indicate that the non-certified standard, with its less rigorously defined purity, introduced a negative bias (lower accuracy) and greater variability (lower precision) into the measurements. The expanded measurement uncertainty, which accounts for all sources of error including the reference material's uncertainty, is significantly lower when using the CRM.
Visualizing the Workflow and Mechanism
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the pharmacological pathway of oxilofrine.
Oxilofrine functions as a sympathomimetic agent, primarily by acting as an α-adrenergic receptor agonist.[8] This action triggers a specific cellular signaling cascade.
Conclusion
While both certified and non-certified reference materials have a role in the analytical laboratory, the choice depends on the application's requirements. For routine, non-critical screening, a well-characterized in-house or non-certified standard may suffice. However, for applications demanding the highest accuracy and metrological traceability—such as method validation, calibration in accredited laboratories, and quantitative analysis for regulatory submissions or anti-doping purposes—the use of a Certified Reference Material for this compound is indispensable. The investment in a CRM translates directly into higher confidence in results, reduced measurement uncertainty, and robust data that can withstand the highest levels of scientific and regulatory scrutiny.
References
- 1. US Pharmacopeia (USP) [usp.org]
- 2. wada-ama.org [wada-ama.org]
- 3. Development and validation of a hydrophilic interaction liquid chromatography with tandem mass spectrometry method for the simultaneous detection and quantification of etilefrine and oxilofrine in equine blood plasma and urine. | Sigma-Aldrich [merckmillipore.com]
- 4. achemtek.com [achemtek.com]
- 5. Controlled Substances & Illicit Drug Standards [sigmaaldrich.com]
- 6. Home - Cerilliant [cerilliant.com]
- 7. Pharmaceutical doses of the banned stimulant oxilofrine found in dietary supplements sold in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. truthinadvertising.org [truthinadvertising.org]
Distinguishing Metabolic and Direct Administration of Oxilofrine in Doping Control: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Oxilofrine, a stimulant prohibited in competition by the World Anti-Doping Agency (WADA), presents a significant challenge in doping control due to its potential metabolic origin from other commonly used substances. Distinguishing between the direct administration of oxilofrine and its formation as a metabolite of precursors such as ephedrine (B3423809), pseudoephedrine, or synephrine (B1677852) is crucial for the correct interpretation of adverse analytical findings (AAFs). This guide provides a comprehensive comparison of the urinary profiles following different administration routes, supported by experimental data and detailed analytical protocols.
Distinguishing Biomarkers and WADA Thresholds
The primary method for differentiating between direct and metabolic administration of oxilofrine relies on the quantitative analysis of oxilofrine and the presence of its precursors in urine samples. The World Anti-Doping Agency has established a specific threshold to aid this distinction when ephedrine is also detected.
According to WADA's technical letter, if oxilofrine is detected in a urine sample at a concentration greater than 1000 ng/mL, it is considered an Adverse Analytical Finding (AAF) for oxilofrine, regardless of the concentration of ephedrine present.[1] Conversely, if the oxilofrine concentration is between the Minimum Reporting Level (MRL) of 50 ng/mL and 1000 ng/mL, and ephedrine is also present, the finding is reported as negative and is considered consistent with the metabolism of ephedrine.[1]
In the absence of ephedrine, any confirmed presence of oxilofrine above the MRL of 50 ng/mL is reported as an AAF.[1]
Comparative Urinary Excretion Profiles
The urinary excretion profile of oxilofrine and its metabolites varies significantly depending on the administered substance. Following direct oral administration, oxilofrine is rapidly absorbed and excreted, primarily as a sulfoconjugated metabolite.[2] In contrast, when oxilofrine is formed metabolically from precursors, its concentration in urine is typically much lower.
| Administered Substance | Parent Drug Detected in Urine | Key Metabolite(s) Detected in Urine | Typical Urinary Concentration of Oxilofrine |
| Oxilofrine | Oxilofrine | Oxilofrine-sulfate[2] | > 1000 ng/mL |
| Ephedrine | Ephedrine, Norephedrine[2][3] | Oxilofrine (p-hydroxyephedrine), p-hydroxyephedrine sulfoconjugate[2] | ≤ 1000 ng/mL[1] |
| Pseudoephedrine | Pseudoephedrine, Norpseudoephedrine (Cathine)[4][5] | Hydroxy-pseudoephedrine ('pseudo-oxilofrine')[1][6] | Typically very low or undetectable |
| Synephrine | Synephrine | 4-hydroxymandelic acid[5] | Not typically a significant metabolite |
Experimental Protocols
Accurate and reliable analytical methods are essential for the determination of oxilofrine and its related compounds in urine. The following are summaries of established experimental protocols.
Sample Preparation
A crucial first step in the analytical workflow is the extraction of the analytes from the urine matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This traditional method involves the extraction of analytes from the aqueous urine sample into an immiscible organic solvent at an alkaline pH.[7]
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction by passing the urine sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent.[7]
-
'Dilute and Shoot': For high-throughput screening, a simple dilution of the urine sample with a suitable solvent followed by direct injection into the analytical instrument is often employed. This method is fast but may be more susceptible to matrix effects.[8]
For the analysis of conjugated metabolites, such as oxilofrine-sulfate, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required prior to extraction to cleave the conjugate and liberate the free drug.
Analytical Methods
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the confirmation and quantification of oxilofrine and its metabolites in doping control due to its high sensitivity and specificity.
-
Chromatography:
-
Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid), is common.[9][10]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecules of the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for each analyte are monitored.
-
Example LC-MS/MS Parameters for Oxilofrine:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxilofrine | 182.1 | 164.1, 72.1 |
| Oxilofrine-sulfate | 262.1 | 164.1 |
| Ephedrine | 166.1 | 148.1 |
| Pseudoephedrine | 166.1 | 148.1 |
(Note: Specific ion transitions may vary between laboratories and instruments)
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique used in doping control. It often requires derivatization of the analytes to increase their volatility and improve their chromatographic properties.
-
Derivatization: Analytes are typically derivatized with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.[6]
-
Chromatography: A capillary column with a non-polar stationary phase is used for separation.
-
Mass Spectrometry: Electron ionization (EI) is used, and the resulting fragmentation patterns provide high specificity for identification.
WADA specifically recommends GC-MS analysis of the per-trimethylsilyl (TMS) derivatives for the proper chromatographic separation and identification of oxilofrine and hydroxy-pseudoephedrine to avoid potential co-elution issues that can occur with LC-MS analysis.[1][6]
Visualizing the Pathways and Workflows
To better understand the metabolic relationships and the analytical process, the following diagrams are provided.
References
- 1. wada-ama.org [wada-ama.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Metabolites of ephedrines in human urine after administration of a single therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elimination of ephedrines in urine following multiple dosing: the consequences for athletes, in relation to doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal excretion of pseudoephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. antisel.gr [antisel.gr]
- 9. truthinadvertising.org [truthinadvertising.org]
- 10. researchgate.net [researchgate.net]
Comparative Pharmacology of Oxilofrine Hydrochloride Stereoisomers: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological properties of the four stereoisomers of oxilofrine hydrochloride. Oxilofrine, also known as methylsynephrine or p-hydroxyephedrine, is a sympathomimetic agent with a chemical structure that gives rise to four distinct stereoisomers: (1R,2S)-(-)-erythro-oxilofrine, (1S,2R)-(+)-erythro-oxilofrine, (1R,2R)-(-)-threo-oxilofrine, and (1S,2S)-(+)-threo-oxilofrine. The spatial arrangement of the hydroxyl and methylamino groups on the side chain of these isomers can significantly influence their interaction with adrenergic receptors and, consequently, their overall pharmacological effect.
Adrenergic Receptor Pharmacology
The primary mechanism of action for oxilofrine is the release of norepinephrine (B1679862) from sympathetic nerve terminals, leading to the indirect activation of α- and β-adrenergic receptors.[1] However, direct interactions with these receptors may also contribute to the pharmacological profile of each stereoisomer. Understanding the specific affinity and efficacy of each isomer at different adrenergic receptor subtypes is crucial for elucidating their therapeutic potential and side-effect profiles.
Beta-Adrenergic Receptor Activity
The interaction of each oxilofrine stereoisomer with β-adrenergic receptors (β1, β2, and β3) is critical for its effects on heart rate, bronchodilation, and metabolism. The following table summarizes the functional potency (EC50) and maximal response of each isomer at human β-adrenergic receptors, based on a hypothetical dataset modeled after similar studies on ephedrine (B3423809) stereoisomers.
Table 1: Comparative Functional Potency (EC50) and Maximal Response of Oxilofrine Stereoisomers at Human Beta-Adrenergic Receptors (Hypothetical Data)
| Stereoisomer | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β3-Adrenergic Receptor |
| EC50 (µM) | Max. Response (%) | EC50 (µM) | |
| (1R,2S)-(-)-erythro-oxilofrine | 0.8 | 70 | 0.5 |
| (1S,2R)-(+)-erythro-oxilofrine | 80 | 68 | 120 |
| (1R,2R)-(-)-threo-oxilofrine | 15 | 55 | 10 |
| (1S,2S)-(+)-threo-oxilofrine | 350 | 50 | 15 |
Data is hypothetical and for illustrative purposes only. Max. Response is relative to the full agonist isoproterenol (B85558) (100%).
Alpha-Adrenergic Receptor Binding Affinity
The affinity of oxilofrine stereoisomers for α-adrenergic receptors (α1 and α2) influences their effects on vasoconstriction and blood pressure. The following table presents hypothetical binding affinities (Ki) for each isomer at these receptors.
Table 2: Comparative Binding Affinity (Ki) of Oxilofrine Stereoisomers at Human Alpha-Adrenergic Receptors (Hypothetical Data)
| Stereoisomer | α1-Adrenergic Receptor Ki (nM) | α2-Adrenergic Receptor Ki (nM) |
| (1R,2S)-(-)-erythro-oxilofrine | 150 | 800 |
| (1S,2R)-(+)-erythro-oxilofrine | 2500 | 5000 |
| (1R,2R)-(-)-threo-oxilofrine | 800 | 1200 |
| (1S,2S)-(+)-threo-oxilofrine | 4000 | 7500 |
Data is hypothetical and for illustrative purposes only.
Cardiovascular Effects (In Vivo)
The integrated effect of the interactions with adrenergic receptors translates to the in vivo cardiovascular responses. The following table outlines hypothetical data on the effects of each stereoisomer on key cardiovascular parameters in an animal model.
Table 3: Comparative Cardiovascular Effects of Oxilofrine Stereoisomers in a Pithed Rat Model (Hypothetical Data)
| Stereoisomer | Pressor Potency (ED50, µg/kg) | Tachycardic Potency (ED25, µg/kg) |
| (1R,2S)-(-)-erythro-oxilofrine | 100 | 150 |
| (1S,2R)-(+)-erythro-oxilofrine | 1200 | 1500 |
| (1R,2R)-(-)-threo-oxilofrine | 500 | 700 |
| (1S,2S)-(+)-threo-oxilofrine | 2500 | 3000 |
Data is hypothetical and for illustrative purposes only. ED50 and ED25 represent the doses required to produce 50% of the maximal pressor response and a 25% increase in heart rate, respectively.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacological data. The following are standard protocols for the key experiments that would be required to generate the data presented in the tables above.
Radioligand Binding Assays for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of each oxilofrine stereoisomer for α1, α2, β1, β2, and β3 adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human adrenergic receptor subtype are prepared from cultured cell lines (e.g., CHO, HEK293) or from tissues known to express the receptor of interest.
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [125I]iodocyanopindolol for β1/β2) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled oxilofrine stereoisomer.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the stereoisomer that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays for Beta-Adrenergic Receptors (cAMP Accumulation)
Objective: To determine the functional potency (EC50) and efficacy (maximal response) of each oxilofrine stereoisomer at β-adrenergic receptors.
Methodology:
-
Cell Culture: Cells stably expressing the human β1, β2, or β3 adrenergic receptor subtype are cultured.
-
Compound Treatment: Cells are treated with increasing concentrations of the oxilofrine stereoisomer or a standard agonist (e.g., isoproterenol).
-
cAMP Measurement: After a defined incubation period, the intracellular cyclic AMP (cAMP) levels are measured using a suitable assay, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the log concentration of the stereoisomer. The EC50 and maximal response are determined from these curves.
In Vivo Cardiovascular Studies in Pithed Rats
Objective: To assess the pressor and tachycardic effects of each oxilofrine stereoisomer in a whole-animal model.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized, and the central nervous system is destroyed by passing a rod through the spinal canal (pithing). This eliminates central autonomic reflexes.
-
Instrumentation: The animals are instrumented for the measurement of arterial blood pressure and heart rate.
-
Drug Administration: Cumulative dose-response curves are constructed by administering increasing intravenous doses of each oxilofrine stereoisomer.
-
Data Analysis: The changes in mean arterial pressure and heart rate from baseline are recorded for each dose. The ED50 for the pressor response and the ED25 for the tachycardic response are calculated.
Visualizations
Signaling Pathway of Adrenergic Receptors
The following diagram illustrates the general signaling pathways activated by α- and β-adrenergic receptors.
Caption: Adrenergic receptor signaling pathways.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the key steps in a radioligand receptor binding assay.
References
Sensitive Detection of Oxilofrine: A Comparative Guide to UHPLC-QTOF-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) against other analytical methodologies for the sensitive detection of oxilofrine. Oxilofrine, a stimulant with applications in treating hypotension, is also a substance of concern in sports doping and dietary supplement adulteration.[1][2] This document aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions on method selection for oxilofrine analysis.
Performance Comparison of Analytical Methods
The choice of an analytical technique for oxilofrine detection is dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. While UHPLC-QTOF-MS offers high sensitivity and specificity, other methods present viable alternatives depending on the application.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| UHPLC-QTOF-MS | Dietary Supplements | Not explicitly stated, but method validated for quantification of dosages from 0.0003 to 75 mg per serving.[2] | Not explicitly stated, but method validated for quantification of dosages from 0.0003 to 75 mg per serving.[2] | High resolution and mass accuracy, suitable for both qualitative and quantitative analysis of known and unknown compounds.[3] | Higher instrument cost and complexity. |
| HILIC-MS/MS | Equine Plasma | 0.03 ng/mL[4][5][6] | 0.1 ng/mL[4][5][6] | Highly sensitive and specific with good precision and accuracy.[4][5] | Requires enzyme hydrolysis for conjugated metabolites in urine.[4][5] |
| Equine Urine | 0.3 ng/mL[4][6] | 1 ng/mL[4][6] | |||
| HPLC-Electrochemical Detection | Human Plasma | 1 ng/mL[7] | Not Stated | Good concordance with GC-MS.[7] | Lower sensitivity compared to MS-based methods. |
| Human Urine | 12.5 ng/mL[7] | Not Stated | Can determine related sympathomimetic drugs.[7] | Potential for interference from other electroactive compounds. | |
| GC-MS | Biological Fluids | Not Stated | Not Stated | Good concordance with HPLC-electrochemical detection.[7] | May require derivatization for thermally labile compounds.[8] |
| Immunoassay | General Screening | Not Stated | Not Stated | Rapid screening.[8] | Lacks specificity for novel compounds and can lead to false negatives.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are protocols for UHPLC-QTOF-MS and a common alternative, HPLC with electrochemical detection.
UHPLC-QTOF-MS for Oxilofrine in Dietary Supplements[2]
Sample Preparation:
-
Accurately weigh the average mass of a capsule or tablet.
-
Transfer the sample to a suitable container and add 2.0 mL of a methanol:water (80:20) solution.
-
Vortex and sonicate the mixture.
-
Centrifuge the sample.
-
Collect the supernatant. Repeat the extraction four more times, combining the supernatants.
-
Adjust the final volume to 10 mL with the methanol:water (80:20) solution and mix thoroughly.
-
Filter the extract through a 0.45 μm PTFE membrane filter prior to injection.
Chromatographic and Mass Spectrometric Conditions:
-
UHPLC System: Agilent Series 1290[2]
-
Column: Reversed-phase column[2]
-
Mobile Phase: Water/acetonitrile gradient[2]
-
Mass Spectrometer: Agilent QTOF-MS (Model #G6530A)[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Data Acquisition: Full scan data acquisition. Ion chromatograms were extracted at m/z 182.115 (protonated molecule [M+H]+) with a ±5 millimass unit window for quantification. A characteristic fragment ion [M+H-H2O]+ was used for confirmation.[2]
HPLC with Electrochemical Detection for Oxilofrine in Biological Fluids[7]
Sample Preparation (Plasma and Urine):
-
Isolation from biological fluids is performed by weak acid cation exchange.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column[7]
-
Mobile Phase: Ion-pair chromatography with heptanesulfonic acid.[7]
Electrochemical Detection:
-
Detector Potential: 0.95 V versus an Ag/AgCl reference electrode.[7]
Visualizing Analytical Workflows
To better understand the processes involved, the following diagrams illustrate the experimental workflow for UHPLC-QTOF-MS analysis and a logical comparison of the different detection methods.
Caption: Experimental workflow for UHPLC-QTOF-MS analysis of oxilofrine.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. truthinadvertising.org [truthinadvertising.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a hydrophilic interaction liquid chromatography with tandem mass spectrometry method for the simultaneous detection and quantification of etilefrine and oxilofrine in equine blood plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. madbarn.com [madbarn.com]
- 7. Detection of oxilofrine in plasma and urine by high-performance liquid chromatography with electrochemical detection and comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Oxilofrine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and legal disposal of Oxilofrine hydrochloride, a substance recognized for its potential environmental impact. Adherence to these protocols is vital to protect aquatic ecosystems and ensure a safe laboratory environment.
This compound, while not classified as a controlled substance by the Drug Enforcement Administration (DEA), is characterized by its significant aquatic toxicity. The Safety Data Sheet (SDS) for this compound explicitly states that it is "very toxic to aquatic life with long lasting effects," a key indicator for its potential classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), regulated by the Environmental Protection Agency (EPA).
Hazardous Waste Determination: A Critical First Step
The primary determinant for the disposal pathway of this compound is whether it is classified as a hazardous waste. Since it is not explicitly listed on the EPA's P or U lists of hazardous wastes, a "characteristic" determination is necessary. The aquatic toxicity of this compound strongly suggests it may exhibit the characteristic of toxicity.
Researchers must:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards of a chemical. For this compound, the aquatic toxicity warning is the key piece of information.
-
Evaluate against EPA Criteria: The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2][3] A waste is considered to have the toxicity characteristic if it contains any of the contaminants listed in 40 CFR §261.24 at a concentration equal to or greater than the specified values.[4][5]
-
State and Local Regulations: It is crucial to be aware that state and local regulations may be more stringent than federal regulations. Some states, like California, have specific criteria for aquatic toxicity. For instance, a waste is considered hazardous in California if it has a 96-hour LC50 (lethal concentration for 50% of test animals) of less than 500 mg/L.[6]
-
Generator Knowledge: If the concentration of this compound in a waste stream is known, this information can be used to determine if it meets the criteria for hazardous waste.
-
Analytical Testing: If generator knowledge is insufficient, the Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if the waste leaches toxic constituents at concentrations that exceed regulatory limits.[1][4][5]
The following diagram illustrates the decision-making process for the disposal of this compound:
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative thresholds that are critical in the hazardous waste determination process.
| Parameter | Regulatory Threshold | EPA Waste Code | Significance for this compound Disposal |
| pH | ≤ 2 or ≥ 12.5 | D002 (Corrosivity) | If this compound is in a solution with a pH in this range, it is a corrosive hazardous waste.[2][7] |
| Flash Point | < 140°F (60°C) | D001 (Ignitability) | If this compound is in a solvent with a flash point below this temperature, it is an ignitable hazardous waste.[2][4] |
| Reactivity | Unstable, reacts violently with water, etc. | D003 (Reactivity) | Unlikely for this compound, but should be considered if in a reactive mixture.[2][7] |
| Toxicity | Exceeds TCLP limits for 40 specific contaminants | D004 - D043 | While this compound is not a listed toxic contaminant, its high aquatic toxicity indicates it should be managed as a toxic hazardous waste as a best practice.[1][5] |
Detailed Experimental Protocols
While specific experimental protocols for the disposal of this compound are not cited in regulations, the following methodologies are standard for hazardous waste determination and disposal in a laboratory setting.
Protocol 1: Hazardous Waste Determination via Generator Knowledge
Objective: To determine if a waste stream containing this compound is a hazardous waste based on existing knowledge of the materials and processes.
Methodology:
-
Identify all constituents of the waste stream.
-
Determine the concentration of each constituent.
-
Consult the SDS for each constituent to identify any hazardous characteristics (e.g., aquatic toxicity for this compound).
-
Compare the concentrations and characteristics to federal, state, and local hazardous waste regulations.
-
Document the determination in the laboratory's records.
Protocol 2: Proper Segregation and Storage of Hazardous this compound Waste
Objective: To safely accumulate hazardous this compound waste in the laboratory prior to disposal.
Methodology:
-
Select a compatible container: Use a container that is chemically resistant to all components of the waste stream and has a secure, leak-proof lid.
-
Label the container: Affix a hazardous waste label to the container immediately upon adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The name and address of the generator (your institution)
-
The chemical composition of the waste, including the percentage of each component
-
The specific hazardous characteristics (e.g., "Toxic")
-
-
Store in a Satellite Accumulation Area (SAA): The container must be stored at or near the point of generation and under the control of the operator of the process generating the waste.
-
Keep the container closed: The container must be kept closed at all times except when adding or removing waste.
-
Arrange for pickup: Once the container is full, or when waste generation ceases, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste hauler.
The following diagram outlines the general workflow for laboratory chemical waste disposal:
Disposal of "RCRA Empty" Containers
Containers that have held this compound must also be managed properly. Under the RCRA "empty" container rule, a container is considered empty if all wastes have been removed that can be removed using common practices (e.g., pouring, pumping) and no more than one inch of residue remains on the bottom of the container, or no more than 3% by weight of the total capacity of the container remains.[1][8] However, for containers that held acutely hazardous waste (P-listed), triple rinsing is required.[1] While this compound is not P-listed, given its high toxicity, it is best practice to consult with your EHS department for guidance on decontaminating empty containers.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby minimizing environmental impact and upholding the highest standards of laboratory safety. Always consult your institution's specific waste management plan and your EHS department for guidance.
References
- 1. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 3. actenviro.com [actenviro.com]
- 4. epa.gov [epa.gov]
- 5. actenviro.com [actenviro.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. McCoy Review: Hazardous Waste Determination for an Unknown Waste [mccoyseminars.com]
- 8. in.gov [in.gov]
Personal protective equipment for handling Oxilofrine hydrochloride
Essential Safety and Handling Guide for Oxilofrine Hydrochloride
This document provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods to ensure laboratory safety and minimize exposure risk.
Hazard Identification and Safety Ratings
This compound is classified as a hazardous substance that is harmful if swallowed.[1][2] Inhalation of dust may be damaging to health, particularly for individuals with impaired respiratory function.[1] While it may cause skin and eye irritation, the primary routes of exposure are ingestion and inhalation.[3] Accidental ingestion can be harmful, with animal studies suggesting that ingestion of less than 150 grams could be fatal.[1]
To provide a clear overview of the risks, the following table summarizes the hazard ratings provided by ChemWatch.
| Hazard Category | Rating (0=Min, 4=Max) | Description |
| Flammability | 1 | Low |
| Toxicity | 2 | Moderate |
| Body Contact | 0 | Minimum |
| Reactivity | 1 | Low |
| Chronic Hazard | 2 | Moderate |
Personal Protective Equipment (PPE) Requirements
The use of appropriate PPE is the final and critical barrier to exposure after engineering and administrative controls have been implemented.[4] The following PPE is mandatory when handling this compound.
-
Hand Protection : Wear powder-free, chemical-resistant chemotherapy gloves tested to ASTM D6978 standards.[4][5] It is recommended to change gloves every 30 to 60 minutes or immediately if they are damaged or known to be contaminated.[4]
-
Eye and Face Protection :
-
Respiratory Protection : To prevent inhalation of dust, a dust respirator is necessary, especially during minor spills or when handling the powder form.[1] For any situation with insufficient ventilation, suitable respiratory equipment must be worn.[1] Surgical masks do not provide adequate protection.[6][7]
-
Body Protection : Wear a disposable, long-sleeved, back-closing gown made of impermeable material with tight-fitting cuffs.[5][6] Protective clothing should be worn whenever there is a risk of exposure.[1]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing risk. This plan details the process from receipt to disposal of this compound.
Receiving and Storage
-
Receiving : Personnel unpacking shipments should wear chemotherapy gloves.[5] If the container is not sealed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended until the packaging is confirmed to be intact.[5]
-
Storage : Keep the container tightly closed in a dry, well-ventilated place.[1][3] Store away from incompatible materials such as strong oxidizing agents.[1][3] Ensure all containers are clearly labeled.[1]
Preparation and Experimentation
-
Engineering Controls : All handling of this compound powder, especially weighing and transferring quantities over 500 mg, should be conducted in a containment primary engineering control (C-PEC) such as a fume hood or a vented balance enclosure.[1][8]
-
Weighing : Use dry clean-up procedures and avoid generating dust.[1]
-
Safe Handling : Avoid all personal contact, including inhalation and contact with skin and eyes.[1] Do not eat, drink, or smoke in areas where the chemical is being used.[1][2] Wash hands thoroughly with soap and water after handling.[3]
Spill Management
-
Minor Spills :
-
Major Spills :
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Product and Contaminated Materials : Dispose of this compound and its container at a designated hazardous or special waste collection point.[1] Do not empty into drains.[1] Waste must be disposed of in accordance with federal, state, and local regulations.[2][10]
-
Empty Containers : Empty containers may still present a chemical hazard.[1] If they cannot be thoroughly cleaned for reuse or recycling, they should be punctured to prevent re-use and disposed of at an authorized landfill.[1]
-
General Guidance : For non-flush list medicines where a take-back program is unavailable, the FDA recommends mixing the substance (without crushing tablets or capsules) with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and discarding it in the household trash.[11] However, for laboratory quantities of hazardous chemicals, professional hazardous waste disposal services are strongly recommended.[12]
Visualized Workflows and Safety Protocols
To further clarify the procedural steps and safety hierarchy, the following diagrams have been created.
Caption: Experimental workflow for safely handling this compound.
Caption: Hierarchy of controls for minimizing chemical exposure risk.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pppmag.com [pppmag.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. ashp.org [ashp.org]
- 8. safety.duke.edu [safety.duke.edu]
- 9. leap.epa.ie [leap.epa.ie]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
